D-Mannitol-13C
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-(113C)hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-CCCNNFAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745801 | |
| Record name | D-(1-~13~C)Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132202-29-0 | |
| Record name | D-(1-~13~C)Mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of D-Mannitol-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for ¹³C-labeled D-Mannitol (D-Mannitol-¹³C), a crucial isotopically labeled sugar alcohol used in various research and pharmaceutical applications. This document details chemical and enzymatic synthesis routes, purification protocols, and methods for quantitative analysis, presented in a format tailored for scientific professionals.
Introduction to D-Mannitol-¹³C
D-Mannitol, a six-carbon sugar alcohol, is an important osmotic diuretic and a versatile excipient in pharmaceutical formulations. The ¹³C-labeled analogue, D-Mannitol-¹³C, serves as a valuable tracer in metabolic studies, particularly for investigating carbohydrate metabolism and intestinal permeability. Its use in conjunction with techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for precise tracking and quantification in biological systems.
Synthesis of D-Mannitol-¹³C
The synthesis of D-Mannitol-¹³C can be approached through two primary strategies: the chemical reduction of a ¹³C-labeled hexose precursor or the catalytic hydrogenation of a ¹³C-labeled fructose. The choice of method often depends on the desired labeling pattern and the availability of the starting materials.
Chemical Synthesis via Reduction of D-Mannose-¹³C
A common and effective method for preparing D-Mannitol-¹³C involves the reduction of D-Mannose-¹³C. This precursor can be synthesized from the more readily available D-Glucose-¹³C through an epimerization reaction.
2.1.1. Experimental Protocol: Epimerization of D-Glucose-¹³C to D-Mannose-¹³C
This protocol is adapted from established methods for the epimerization of aldoses.
-
Reaction Setup: In a round-bottom flask, dissolve D-Glucose-¹³C (1 equivalent) in distilled water to make a 10% (w/v) solution.
-
Catalyst Addition: Add molybdic acid (0.05 equivalents) as the catalyst.
-
pH Adjustment: Adjust the pH of the solution to 3.5 using a suitable acid (e.g., hydrochloric acid).
-
Reaction Conditions: Heat the mixture to 90-100°C and maintain this temperature for 2-3 hours with constant stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium bicarbonate). The resulting solution contains a mixture of D-Glucose-¹³C and D-Mannose-¹³C.
2.1.2. Experimental Protocol: Reduction of D-Mannose-¹³C to D-Mannitol-¹³C
This protocol utilizes sodium borohydride for the reduction of the aldehyde group in D-Mannose-¹³C.
-
Dissolution: Dissolve the crude D-Mannose-¹³C obtained from the epimerization step in distilled water.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in small portions while stirring.
-
Reaction Time: Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Quenching: Decompose the excess NaBH₄ by the careful addition of acetic acid until the effervescence ceases.
-
Purification: The resulting solution containing D-Mannitol-¹³C is then ready for purification.
Catalytic Hydrogenation of D-Fructose-¹³C
An alternative route involves the catalytic hydrogenation of D-Fructose-¹³C, which yields a mixture of D-Mannitol-¹³C and D-Sorbitol-¹³C. The selectivity towards D-Mannitol-¹³C can be influenced by the choice of catalyst and reaction conditions.
2.2.1. Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established procedures for the hydrogenation of fructose.[1]
-
Catalyst Preparation: Prepare a suitable catalyst, such as a copper-based catalyst (e.g., Cu/SiO₂) or a ruthenium-based catalyst (e.g., Ru/C).
-
Reaction Setup: In a high-pressure autoclave, dissolve D-Fructose-¹³C in a suitable solvent (e.g., water or a water/ethanol mixture). Add the catalyst to the solution.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 bar). Heat the mixture to a specified temperature (e.g., 100-150°C) with vigorous stirring.
-
Reaction Time: Maintain the reaction conditions for several hours until the consumption of hydrogen ceases.
-
Work-up: After cooling and depressurizing the reactor, filter the mixture to remove the catalyst. The filtrate contains D-Mannitol-¹³C and D-Sorbitol-¹³C and is ready for purification.
Table 1: Comparison of Synthesis Methods for D-Mannitol-¹³C
| Feature | Chemical Synthesis (via D-Mannose-¹³C) | Catalytic Hydrogenation (via D-Fructose-¹³C) |
| Starting Material | D-Glucose-¹³C | D-Fructose-¹³C |
| Key Steps | Epimerization, Reduction | Hydrogenation |
| Primary Product(s) | D-Mannitol-¹³C | D-Mannitol-¹³C and D-Sorbitol-¹³C |
| Typical Yield | Moderate to High | Variable, depends on selectivity |
| Key Advantages | High stereoselectivity for D-Mannitol-¹³C | Potentially fewer steps if starting from D-Fructose-¹³C |
| Key Disadvantages | Multi-step process | Produces a mixture of isomers requiring separation |
Purification of D-Mannitol-¹³C
Purification is a critical step to isolate D-Mannitol-¹³C from unreacted starting materials, byproducts, and isomeric impurities. Chromatographic techniques are most effective for achieving high purity.
Anion-Exchange Chromatography
Anion-exchange chromatography can effectively separate sugar alcohols from other sugars.
3.1.1. Experimental Protocol: Anion-Exchange Chromatography
-
Column Preparation: Pack a chromatography column with a suitable anion-exchange resin (e.g., a borate-charged resin).
-
Sample Loading: Load the crude D-Mannitol-¹³C solution onto the column.
-
Elution: Elute the column with a suitable buffer system. For sugar separations, a borate buffer is often used to form charged complexes with the sugars, allowing for their separation on the anion-exchange resin.[2] A gradient of increasing borate concentration can be employed to elute the components.
-
Fraction Collection: Collect fractions and analyze them for the presence of D-Mannitol-¹³C using an appropriate method (e.g., TLC or HPLC).
-
Desalting: Pool the fractions containing pure D-Mannitol-¹³C and remove the buffer salts, for example, by using a desalting column or through recrystallization.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for obtaining highly pure D-Mannitol-¹³C. Ion-exclusion chromatography is particularly well-suited for the separation of sugar alcohols.[3][4]
3.2.1. Experimental Protocol: Preparative HPLC
-
Column: Utilize a preparative ion-exclusion HPLC column (e.g., a column packed with a sulfonated polystyrene-divinylbenzene resin in the calcium or lead form).
-
Mobile Phase: Use deionized water as the mobile phase.
-
Injection: Inject the concentrated and filtered crude D-Mannitol-¹³C solution onto the column.
-
Detection: Use a refractive index (RI) detector to monitor the elution of the sugar alcohols.
-
Fraction Collection: Collect the fraction corresponding to the D-Mannitol-¹³C peak.
-
Solvent Removal: Remove the solvent from the collected fraction by lyophilization or rotary evaporation to obtain the pure D-Mannitol-¹³C.
Table 2: Purification Methodologies for D-Mannitol-¹³C
| Parameter | Anion-Exchange Chromatography | Preparative HPLC (Ion-Exclusion) |
| Stationary Phase | Anion-exchange resin (e.g., borate form) | Sulfonated polystyrene-divinylbenzene resin (Ca²⁺ or Pb²⁺ form) |
| Mobile Phase | Borate buffer gradient | Deionized water |
| Separation Principle | Formation of charged sugar-borate complexes | Ion exclusion, size exclusion, and ligand exchange |
| Typical Purity | >95% | >99% |
| Advantages | Good for removing unreacted sugars | High resolution and purity, simple mobile phase |
| Disadvantages | Requires a desalting step | Requires specialized columns and equipment |
Quantitative Analysis and Characterization
The purity and identity of the synthesized D-Mannitol-¹³C must be confirmed using analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ¹H NMR are essential for confirming the isotopic labeling and the structure of the final product. The ¹³C NMR spectrum of D-Mannitol shows characteristic peaks for the six carbon atoms.[5][6][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of D-Mannitol-¹³C and to determine the isotopic enrichment.
Table 3: Analytical Data for D-Mannitol-¹³C
| Analysis | Expected Result |
| ¹³C NMR (in D₂O) | Chemical shifts corresponding to the six carbon atoms of the mannitol backbone, with the positions of the ¹³C labels showing enhanced signals. |
| ¹H NMR (in D₂O) | A complex multiplet pattern consistent with the structure of D-mannitol. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the mass of the ¹³C-labeled D-Mannitol (e.g., [M+Na]⁺). The exact mass will depend on the number of ¹³C atoms incorporated. |
| Purity (by HPLC) | A single major peak with a retention time matching that of a D-mannitol standard. Purity is typically >98%. |
Visualizing the Workflow
The following diagrams illustrate the key workflows for the synthesis and purification of D-Mannitol-¹³C.
Caption: Synthesis pathways for D-Mannitol-¹³C.
Caption: Purification and analysis workflow for D-Mannitol-¹³C.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. D-Mannitol (69-65-8) 13C NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000765) [hmdb.ca]
- 7. bmse000099 D-Mannitol at BMRB [bmrb.io]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 13C Labeled Mannitol
This guide provides a comprehensive overview of the core physicochemical properties of 13C labeled mannitol, a critical stable isotope-labeled internal standard used in various scientific applications, including metabolic research and drug development. The inclusion of a 13C isotope allows for the differentiation and quantification of mannitol in complex biological matrices through mass spectrometry and nuclear magnetic resonance.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 13C labeled mannitol are pivotal for its application in experimental settings. While the isotopic label introduces a marginal increase in molecular weight, other properties such as melting point and solubility remain largely consistent with the unlabeled D-mannitol.
| Property | Value | Experimental Method |
| Chemical Formula | C₅¹³CH₁₄O₆ (for singly labeled) | Mass Spectrometry |
| Molecular Weight | Approximately 183.17 g/mol (for singly labeled) | Mass Spectrometry |
| Melting Point | 165-169 °C | Differential Scanning Calorimetry (DSC) |
| Solubility in Water | 21.6 g/100 mL at 25 °C | Gravimetric Analysis |
| Appearance | White crystalline powder | Visual Inspection |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of 13C labeled mannitol.
| Spectroscopic Data | Observation |
| ¹H NMR | Spectrum is consistent with the structure of mannitol. |
| ¹³C NMR | Shows a significant enhancement of the signal corresponding to the labeled carbon atom, confirming the position of the isotopic label. |
| Mass Spectrometry | The molecular ion peak is observed at a higher m/z value compared to unlabeled mannitol, corresponding to the number of ¹³C atoms incorporated. |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of 13C labeled mannitol.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the 13C labeled mannitol (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrument Setup: A DSC instrument is calibrated using standard reference materials (e.g., indium).
-
Thermal Analysis: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Acquisition: The heat flow to the sample is measured as a function of temperature.
-
Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of 13C labeled mannitol.
¹³C NMR Spectroscopy for Isotopic Label Confirmation
-
Sample Preparation: Approximately 10-20 mg of the 13C labeled mannitol is dissolved in a deuterated solvent (e.g., D₂O) in an NMR tube.
-
Instrument Tuning: The NMR spectrometer is tuned to the ¹³C frequency.
-
Data Acquisition: A ¹³C NMR spectrum is acquired using appropriate parameters (e.g., pulse sequence, acquisition time, and relaxation delay).
-
Spectral Analysis: The chemical shift of the enhanced signal is compared to known values for mannitol to confirm the position of the ¹³C label.
Application in Metabolic Pathway Tracing
13C labeled mannitol is a valuable tool for tracing metabolic pathways. The workflow below illustrates its use in elucidating the fate of mannitol in a biological system.
Caption: Workflow for metabolic pathway analysis using 13C labeled mannitol.
This guide provides a foundational understanding of the physicochemical properties of 13C labeled mannitol, essential for its effective use in research and development. The provided experimental protocols and workflows offer a starting point for the practical application of this important analytical standard.
Applications of D-Mannitol-13C in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the applications of D-Mannitol-13C in metabolomics, with a primary focus on its role as a stable isotope tracer for assessing intestinal permeability. While the broader applications of carbon-13 labeled compounds in metabolic flux analysis are discussed, this guide highlights the unique suitability of this compound for transport and absorption studies due to its limited metabolism in mammals. Detailed experimental protocols for the quantification of this compound in biological matrices, quantitative data from key studies, and visualizations of relevant metabolic pathways and experimental workflows are presented to equip researchers with the necessary information to incorporate this valuable tool into their studies.
Introduction: The Role of Stable Isotopes in Metabolomics
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. The use of stable isotope tracers, particularly carbon-13 (¹³C), has revolutionized the field by enabling the dynamic tracking of metabolic pathways and the quantification of metabolic fluxes.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in human studies.[3] By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the fate of the labeled carbon atoms through various metabolic transformations, providing insights into pathway activity that cannot be obtained from static metabolite concentration measurements alone.[4][5]
D-Mannitol, a sugar alcohol, is of particular interest in metabolomics. While extensively metabolized by various microorganisms, it is poorly absorbed and minimally metabolized by mammals.[6] This characteristic makes ¹³C-labeled D-mannitol (this compound) an ideal tracer for specific applications, most notably for the assessment of intestinal permeability.
Core Application: Assessment of Intestinal Permeability
The primary and most well-documented application of this compound in metabolomics is as a biomarker for measuring intestinal permeability, often referred to as "leaky gut".[7][8][9] The principle of this test lies in the differential absorption of two non-metabolized sugar probes: a monosaccharide like mannitol and a disaccharide like lactulose. After oral administration, these probes are absorbed paracellularly, and their subsequent excretion in urine is quantified. An increased ratio of lactulose to mannitol in the urine is indicative of compromised intestinal barrier function.
The Advantage of this compound over Unlabeled Mannitol
The use of unlabeled (¹²C) mannitol in permeability tests is hampered by its natural presence in various foods and its production by gut microbiota.[3][6] This leads to a significant and variable baseline excretion of ¹²C-mannitol in urine, which can confound the results of the permeability test.[3][9] this compound overcomes this limitation. Since ¹³C is a rare isotope of carbon, the natural abundance of this compound is extremely low.[3] This results in a significantly lower and more consistent baseline, thereby increasing the sensitivity and reliability of the intestinal permeability assessment.[3][9] Studies have shown that the baseline urinary concentration of ¹³C-mannitol is approximately 20-fold lower than that of ¹²C-mannitol.[3][9]
Quantitative Data from Intestinal Permeability Studies
The following tables summarize key quantitative data from a study comparing the use of ¹²C-mannitol and this compound for intestinal permeability assessment in healthy volunteers.[3]
Table 1: Analytical Performance of Mannitol Quantification by HPLC-MS/MS [3]
| Parameter | Value (for Mannitol) |
| Limit of Detection (LoD) | 0.021 pg/mL |
| Limit of Quantification (LoQ) | 0.029 pg/mL (CV of 14%) |
| Routine LoQ for Testing | 0.3 pg/mL |
Table 2: Baseline Urinary Excretion of ¹²C-Mannitol vs. This compound [3]
| Analyte | Mean Baseline Cumulative Excretion (mg) | Fold Difference |
| ¹²C-Mannitol | Significantly higher | ~20-fold higher than ¹³C-Mannitol |
| This compound | Significantly lower |
Table 3: Cumulative Urinary Excretion after Oral Administration (100 mg of each) [3]
| Time Interval | This compound Excretion (mg) | ¹²C-Mannitol Excretion (mg) |
| 0-2 hours | Peak excretion | Lower than 8-24h peak |
| 2-8 hours | Decreasing excretion | |
| 8-24 hours | Low excretion | Continued high excretion |
| Total 24h | ~31 mg | ~78 mg |
Experimental Protocols
Quantification of this compound in Urine for Intestinal Permeability Testing
This protocol is adapted from a validated method for the analysis of urinary sugars using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]
3.1.1. Materials and Reagents
-
This compound (as the test probe)
-
Lactulose (as a co-probe)
-
¹³C₆-D-Mannitol (as an internal standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate
-
Urine collection containers
3.1.2. Sample Preparation
-
Perform timed urine collections (e.g., 0-2h, 2-8h, 8-24h) after oral administration of the sugar probes.[3]
-
To a 96-well plate, add 25 µL of each urine sample, quality control, and calibrator.[3]
-
Add 250 µL of the internal standard solution (¹³C₆-D-Mannitol in 5% methanol/water with 0.1 mM ammonium acetate) to each well for an 11-fold dilution.[3]
-
Seal the plate and vortex for 1 minute.
3.1.3. HPLC Conditions [3]
-
HPLC System: Cohesive LC system or equivalent
-
Column: CARBOSep CoreGel 87C (300 × 7.8 mm, 9 µm)
-
Mobile Phase: Isocratic 5% methanol in water containing 0.1 mM ammonium acetate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 85°C
-
Injection Volume: 10 µL
3.1.4. Mass Spectrometry Conditions [3]
-
Mass Spectrometer: API 5000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
¹²C-Mannitol: 181.05 -> 89
-
¹³C-Mannitol (with one ¹³C): 182.05 -> 89
-
¹³C₆-D-Mannitol (Internal Standard): 186.9 -> 60.9
-
-
Source Temperature: 700°C
3.1.5. Calibration
-
Prepare a six-point standard curve for mannitol over a concentration range of 0-500 µg/mL.[3]
This compound in Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][10][11] The core principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate and measuring the distribution of ¹³C isotopes in downstream metabolites.[12] This labeling pattern is then used in computational models to estimate the fluxes through the metabolic network.[13][14]
While tracers like ¹³C-glucose and ¹³C-glutamine are commonly used to probe central carbon metabolism, this compound is not a typical tracer for intracellular MFA in mammalian systems.[10] This is due to its aforementioned poor absorption and minimal metabolism by mammalian cells. However, this very property makes it an excellent tracer for studying transport phenomena. In the context of drug development, this compound could be utilized to assess the impact of a drug candidate on intestinal permeability.
In microbial or plant metabolomics, where mannitol is actively metabolized, this compound could serve as a valuable tracer to elucidate the fluxes through mannitol-related pathways.[15]
Visualizations: Pathways and Workflows
Mannitol Metabolism in Microorganisms
The following diagram illustrates the general metabolic pathways for mannitol in bacteria. This is relevant for understanding the potential for microbial metabolism of mannitol in the gut, which can interfere with intestinal permeability tests when using unlabeled mannitol.
Caption: Bacterial metabolism of D-mannitol.
Experimental Workflow for Intestinal Permeability Assessment
This diagram outlines the typical workflow for a clinical study assessing intestinal permeability using this compound.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannitol-13C as a Metabolic Tracer In Vivo: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo applications of D-Mannitol-13C as a metabolic tracer. While traditionally viewed as metabolically inert in humans, recent research has highlighted its utility in two primary areas: as a gold-standard probe for assessing intestinal permeability and as a tracer for investigating the metabolic activity of the gut microbiome. This document details the underlying principles of these applications, provides structured quantitative data from in vivo studies, outlines detailed experimental protocols, and presents visual diagrams of key pathways and workflows.
Introduction: The Evolving Role of this compound in Metabolic Research
D-Mannitol, a six-carbon sugar alcohol, has long been considered to be poorly absorbed and minimally metabolized by mammalian tissues. Consequently, its 13C-labeled counterpart, this compound, has found a crucial application as a stable isotope tracer for in vivo studies. Its primary and most established use is in the assessment of intestinal barrier function. Due to its low background levels in the body compared to the unlabeled 12C-mannitol, this compound offers a significantly improved signal-to-noise ratio, making it a superior choice for sensitive and accurate measurements of intestinal permeability.[1][2]
More recently, the focus has expanded to the interaction of D-mannitol with the gut microbiota. It is now understood that while host metabolism of mannitol is negligible, it is readily fermented by intestinal bacteria into short-chain fatty acids (SCFAs). This opens up a new avenue for the use of this compound as a tracer to non-invasively study the metabolic output and activity of the gut microbiome.
This guide will delve into both of these key in vivo applications, providing the necessary technical details for researchers and drug development professionals to design, execute, and interpret studies using this compound.
Core Applications of this compound as an In Vivo Tracer
Assessment of Intestinal Permeability
The most common in vivo application of this compound is in the dual-sugar absorption test, often alongside a larger, less permeable sugar like lactulose. The principle of this test is that small molecules like mannitol are readily absorbed through the transcellular pathway (through the enterocytes) of the small intestine, while larger molecules like lactulose are primarily absorbed through the paracellular pathway (between enterocytes). An increased ratio of lactulose to mannitol excretion in the urine is indicative of compromised intestinal barrier integrity, often referred to as "leaky gut."[3]
The use of 13C-labeled mannitol significantly enhances the accuracy of this test by overcoming the challenges associated with baseline levels of naturally occurring 12C-mannitol from dietary sources.[1][2] Studies have shown that baseline contamination of 13C-mannitol is approximately 20-fold lower than that of 12C-mannitol.[1][2]
Tracer for Gut Microbiome Metabolism
Orally administered D-mannitol that is not absorbed in the small intestine transits to the colon, where it becomes a substrate for fermentation by the resident microbiota. The primary metabolic end-products of this fermentation are SCFAs, predominantly butyrate and propionate. By using this compound, researchers can trace the conversion of mannitol into these key microbial metabolites, providing insights into the metabolic capacity and function of the gut microbiome.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from in vivo studies utilizing this compound and its unlabeled counterpart.
Table 1: Urinary Excretion of Orally Administered Mannitol in Healthy Adults
| Parameter | 13C-Mannitol | 12C-Mannitol | Reference |
| Oral Dose | 100 mg | 100 mg | [1] |
| Baseline Cumulative Excretion | Significantly lower (approx. 20-fold) | Higher due to dietary sources | [1][2] |
| 0-2 Hour Cumulative Excretion | 105-fold increase from baseline | 6-fold increase from baseline | [1] |
| 24-Hour Cumulative Excretion | 31 mg (mean) | 78 mg (mean) | [1] |
Table 2: Pharmacokinetics of Intravenously Administered Mannitol in Humans
| Parameter | Value (Mean ± SD) | Reference |
| Dose | 0.5 - 0.7 g/kg (as a 15 min IV infusion) | [4] |
| Distribution Half-life (t½α) | 2.11 ± 2.67 min | [4] |
| Elimination Half-life (t½β) | 71.15 ± 27.02 min | [4] |
| Volume of Distribution (Vd) | 0.47 ± 0.50 L/kg | [4] |
| Total Body Clearance | 7.15 ± 10.23 mL/min/kg | [4] |
Note: Pharmacokinetic data for intravenously administered mannitol is provided for context, as detailed plasma pharmacokinetic studies specifically for orally administered this compound are limited in the reviewed literature.
Experimental Protocols
Protocol for Intestinal Permeability Assessment
This protocol is a generalized procedure based on common practices in clinical studies.
Objective: To assess small intestinal permeability using the lactulose/13C-mannitol dual-sugar absorption test.
Materials:
-
This compound (e.g., 100 mg)
-
Lactulose (e.g., 1 g)
-
250 ml of water
-
Urine collection containers
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Patient Preparation: Patients should fast overnight (minimum 8 hours). A baseline urine sample is collected before the test.
-
Tracer Administration: A solution containing 100 mg of this compound and 1 g of lactulose dissolved in 250 ml of water is administered orally.[5]
-
Urine Collection: Urine is collected over a specified period, typically in fractions. Common collection intervals are 0-2 hours for small bowel permeability and 8-24 hours for an indication of colonic permeability.[1] Some protocols may use a single 5 or 6-hour collection.
-
Sample Processing: The total volume of urine for each collection period is measured. An aliquot is taken and stored at -20°C or lower until analysis.
-
Sample Analysis: The concentrations of 13C-mannitol and lactulose in the urine samples are quantified using a validated HPLC-MS/MS method.
-
Data Analysis: The percentage of ingested 13C-mannitol and lactulose excreted in the urine is calculated for each time period. The ratio of lactulose to 13C-mannitol excretion is then determined. An increased ratio compared to a healthy control population indicates increased intestinal permeability.
Protocol for a Gut Microbiome Metabolism Study
This protocol outlines a general approach for tracing the microbial fermentation of this compound.
Objective: To quantify the production of 13C-labeled short-chain fatty acids from this compound by the gut microbiota.
Materials:
-
This compound (dose will vary depending on the animal model and study design)
-
Fecal sample collection tubes
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy system
-
Reagents for SCFA extraction
Procedure:
-
Animal Model and Acclimatization: An appropriate animal model (e.g., rodents) is chosen. Animals are acclimatized to the housing and diet for a defined period.
-
Tracer Administration: this compound is administered orally, typically via gavage or in the drinking water.
-
Fecal Sample Collection: Fecal samples are collected at baseline and at various time points after tracer administration.
-
Sample Processing: Fecal samples are immediately frozen and stored at -80°C. SCFAs are extracted from the fecal matter using a suitable protocol (e.g., acid-ether extraction).
-
Sample Analysis: The extracted SCFAs are derivatized (for GC-MS) and analyzed to determine the concentration and isotopic enrichment of individual SCFAs (e.g., butyrate, propionate).
-
Data Analysis: The incorporation of 13C from this compound into the SCFA pool is calculated. This provides a measure of the rate and extent of mannitol fermentation by the gut microbiota.
Visualization of Pathways and Workflows
In Vivo Fate of Orally Administered this compound
Caption: In vivo fate of oral this compound.
Experimental Workflow for Intestinal Permeability Assay
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannitol pharmacokinetics and serum osmolality in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to Exploratory Studies Using D-Mannitol-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannitol, a six-carbon sugar alcohol, is a versatile excipient and osmotic diuretic with a well-established safety profile in the pharmaceutical industry. The introduction of a stable isotope label, specifically Carbon-13 (¹³C), into the D-mannitol structure has opened up new avenues for its use in exploratory research and clinical diagnostics. D-Mannitol-¹³C serves as a powerful tracer, enabling the non-invasive investigation of various physiological and pathophysiological processes with high precision and specificity. This technical guide provides a comprehensive overview of the current and emerging applications of D-Mannitol-¹³C, with a focus on detailed experimental protocols, quantitative data analysis, and the underlying biochemical pathways.
Core Applications of D-Mannitol-¹³C
The unique properties of D-Mannitol-¹³C make it an ideal probe for several key areas of research:
-
Intestinal Permeability Assessment: D-Mannitol is poorly absorbed by the intestinal epithelium, making its excretion a marker of paracellular pathway integrity. The use of ¹³C-labeled mannitol overcomes the limitations of using unlabeled mannitol, which can be affected by dietary intake and endogenous production, thus offering a more accurate measure of "leaky gut" conditions.[1][2]
-
Oral-Cecal Transit Time (OCTT) Measurement: As D-mannitol is not absorbed in the small intestine, it travels to the colon where it is metabolized by the gut microbiota. By tracking the appearance of ¹³CO₂ in the breath after oral administration of D-Mannitol-¹³C, researchers can accurately determine the time it takes for a substance to travel from the mouth to the cecum.[3] This is a valuable tool for studying gut motility in various gastrointestinal disorders.
-
Bacterial Infection and Overgrowth Detection: Many pathogenic and commensal bacteria can metabolize mannitol. When D-Mannitol-¹³C is administered, bacteria-specific metabolism releases ¹³CO₂, which can be detected in the breath. This principle is being explored for the rapid and non-invasive diagnosis of bacterial infections and small intestinal bacterial overgrowth (SIBO).
Experimental Protocols
Synthesis and Purification of D-Mannitol-¹³C
While D-Mannitol-¹³C is commercially available from various suppliers, understanding its synthesis is crucial for customized labeling strategies and quality control.[4]
Enzymatic Synthesis from ¹³C-D-Fructose:
A common and stereospecific method for producing D-mannitol is the enzymatic reduction of D-fructose.[5] This can be adapted for the synthesis of D-Mannitol-¹³C using a ¹³C-labeled fructose precursor.
-
Reaction: The reduction of ¹³C-D-fructose to ¹³C-D-mannitol is catalyzed by the enzyme mannitol dehydrogenase (MDH), which requires the cofactor NADH.[5]
-
Cofactor Regeneration: To make the process cost-effective, the resulting NAD⁺ is continuously regenerated back to NADH. A common method is to use a coupled reaction with formate dehydrogenase (FDH), which oxidizes formate to CO₂.[5]
-
Protocol Outline:
-
Dissolve ¹³C-D-fructose and a molar excess of sodium formate in a suitable buffer (e.g., Tris-HCl).
-
Add NAD⁺ to the solution.
-
Initiate the reaction by adding mannitol dehydrogenase and formate dehydrogenase.
-
Maintain the reaction at an optimal temperature (e.g., 25-40°C) and pH.[5]
-
Monitor the reaction progress by measuring the consumption of fructose or the formation of mannitol using techniques like HPLC.
-
Once the reaction is complete, denature and remove the enzymes (e.g., by heat treatment followed by centrifugation or ultrafiltration).
-
Chemical Synthesis from ¹³C-D-Glucose:
D-mannitol can also be synthesized by the chemical reduction of a mixture of ¹³C-D-glucose and ¹³C-D-fructose.[6]
-
Isomerization: ¹³C-D-glucose can be isomerized to a mixture of ¹³C-D-glucose and ¹³C-D-fructose using glucose isomerase.[6]
-
Hydrogenation: The resulting sugar mixture is then hydrogenated using a catalyst, such as Raney nickel or a copper-on-silica catalyst, under high pressure and temperature.[6][7] This process yields a mixture of ¹³C-D-mannitol and ¹³C-D-sorbitol, which then requires purification.
Purification:
-
Crystallization: D-mannitol has a lower solubility in water compared to its epimer, sorbitol. This property is exploited for purification by fractional crystallization from an aqueous solution.[8]
-
Chromatography: For higher purity, column chromatography using silica gel or ion-exchange resins can be employed to separate D-mannitol from other sugar alcohols and reaction byproducts.[4]
Analytical Methodologies
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Urinary ¹³C-Mannitol Analysis:
This is the gold standard for quantifying ¹³C-mannitol in urine for intestinal permeability studies.[1][9][10]
-
Sample Preparation:
-
Collect urine samples at specified time intervals after oral administration of ¹³C-mannitol.
-
Centrifuge the urine to remove any particulate matter.
-
Dilute a small aliquot of the urine sample with an internal standard solution (e.g., uniformly labeled ¹³C₆-mannitol if analyzing a singly labeled mannitol).[1]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions monitored would be specific for the parent and fragment ions of ¹³C-mannitol and the internal standard. For example, for ¹³C₁-Mannitol, the transition could be 182.05 -> 89.[1]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹³C-NMR is a powerful tool for confirming the position of the ¹³C label within the mannitol molecule and for tracing its metabolic fate.[11]
-
Sample Preparation:
-
Dissolve the ¹³C-mannitol sample in a deuterated solvent, typically deuterium oxide (D₂O) for biological samples.
-
The concentration should be optimized based on the instrument's sensitivity, but for direct ¹³C detection, concentrations of around 10 mM are often sufficient on a modern spectrometer with a cryoprobe.[12]
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better sensitivity and resolution.[13]
-
Pulse Sequence: A simple one-pulse experiment with proton decoupling is typically used for a standard 1D ¹³C spectrum.
-
Acquisition Parameters: Key parameters to optimize include the acquisition time (AQ), relaxation delay (D1), and the number of scans (NS). For quantitative analysis, a longer relaxation delay is necessary to ensure full relaxation of all carbon nuclei.[14]
-
¹³C Breath Test Analysis:
This non-invasive technique measures the ratio of ¹³CO₂ to ¹²CO₂ in exhaled breath.
-
Sample Collection:
-
Collect a baseline breath sample before administering the ¹³C-mannitol.
-
The subject then ingests the ¹³C-mannitol solution.
-
Collect subsequent breath samples at regular intervals (e.g., every 15-30 minutes) for a specified duration (e.g., 4-6 hours).[15][16] Breath is typically collected in specialized bags.
-
-
Analysis:
-
The ¹³CO₂/¹²CO₂ ratio is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).
-
The results are often expressed as the delta over baseline (DOB) value, which represents the change in the ¹³CO₂/¹²CO₂ ratio from the baseline.
-
Quantitative Data Presentation
The following tables summarize typical quantitative data from exploratory studies using D-Mannitol-¹³C.
Table 1: Intestinal Permeability Assessment in Healthy Volunteers
| Parameter | Value | Reference |
| Administered Dose of ¹³C-Mannitol | 100 mg | [1] |
| Administered Dose of Lactulose | 1 g | [1] |
| Baseline Urinary ¹³C-Mannitol | ~20-fold lower than ¹²C-Mannitol | [1] |
| 0-2 hour Cumulative ¹³C-Mannitol Excretion | 105-fold increase from baseline | [1] |
| 24-hour Cumulative ¹³C-Mannitol Excretion | ~31 mg | [1] |
| Analytical Method | HPLC-MS/MS | [1] |
| Limit of Detection (LOD) for Mannitol | 0.021 pg/mL | [1] |
| Limit of Quantification (LOQ) for Mannitol | 0.029 pg/mL | [1] |
Table 2: Oral-Cecal Transit Time (OCTT) Measurement in Mice
| Parameter | Value | Reference |
| Administered Dose of ¹³C-Mannitol (Oral Gavage) | 200 µL of 0.8 mg/mL solution | [3] |
| Administered Dose of ¹³C-Mannitol (Voluntary Feeding) | 160 µL of 100 mg/mL stock mixed in peanut butter | [3] |
| Peak ¹³CO₂ Production | Occurs upon arrival of mannitol in the cecum | [3] |
| Percentage of Tracer Oxidized within 6 hours | ~15% | [17] |
| Analytical Method | Off-Axis Integrated Cavity Output Spectroscopy | [3] |
Table 3: Small Intestinal Bacterial Overgrowth (SIBO) Breath Test (using ¹³C-Xylose as an analogue)
| Parameter | Value | Reference |
| Administered Dose of ¹³C-Xylose | 50 mg | [15] |
| Peak ¹³CO₂ Excretion in Healthy Controls | 2.5 hours | [15] |
| Diagnostic Criteria for SIBO | Peak ¹³CO₂ exceeding the maximum level in controls at the corresponding time | [15] |
| Sensitivity | 100% | [15] |
| Specificity | 67% | [15] |
| Analytical Method | Gas Chromatography with Mass Spectrometry | [15] |
Signaling Pathways and Experimental Workflows
Bacterial Metabolism of D-Mannitol
The metabolism of mannitol by bacteria is a key process underlying the use of D-Mannitol-¹³C in OCTT and SIBO studies. The primary pathway involves the transport of mannitol into the bacterial cell and its subsequent conversion to fructose-6-phosphate, which then enters glycolysis.
Caption: Bacterial metabolism of D-Mannitol-¹³C.
Experimental Workflow for Intestinal Permeability Test
The following diagram illustrates the typical workflow for an intestinal permeability study using D-Mannitol-¹³C.
Caption: Workflow for intestinal permeability assessment.
Experimental Workflow for ¹³C Breath Test
This workflow outlines the key steps in conducting a ¹³C breath test for applications such as OCTT or SIBO detection.
Caption: General workflow for a ¹³C breath test.
Emerging Exploratory Applications
The use of D-Mannitol-¹³C is not limited to the applications detailed above. Its properties as a stable, non-metabolized (by host) sugar alcohol make it a candidate for other exploratory studies:
-
Metabolic Flux Analysis: While not a primary substrate for mammalian cellular metabolism, ¹³C-labeled sugar alcohols could potentially be used to probe specific metabolic pathways in microorganisms or inborn errors of metabolism.[11][18][19][20]
-
Drug Delivery and Formulation Studies: As a common pharmaceutical excipient, ¹³C-labeled mannitol could be used to study the dissolution, absorption, and distribution of drug formulations in a non-radioactive manner.
-
Neuroscience Research: D-mannitol is used clinically to reduce intracranial pressure. ¹³C-labeled mannitol could be used in preclinical models to study its transport across the blood-brain barrier and its effects on brain metabolism and fluid dynamics using techniques like ¹³C-MRS.
Conclusion
D-Mannitol-¹³C is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its application in assessing intestinal permeability, measuring oral-cecal transit time, and detecting bacterial metabolism offers significant advantages over traditional methods. The detailed protocols, quantitative data, and pathway diagrams provided in this guide serve as a comprehensive resource for designing and implementing exploratory studies with this powerful isotopic tracer. As analytical technologies continue to advance, the scope of applications for D-Mannitol-¹³C is expected to expand, further elucidating complex biological processes and aiding in the development of novel diagnostics and therapeutics.
References
- 1. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. D -Mannitol-1-13C 13C 99atom 132202-29-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges in Enzymatic Route of Mannitol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. Multiply 13C-substituted monosaccharides: synthesis of D-(1,5,6-13C3)glucose and D-(2,5,6-13C3)glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis [jnmjournal.org]
- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 15. The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Validation of the lactose-[13C]ureide breath test for determination of orocecal transit time by scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of D-Mannitol-13C in Biomedical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannitol, a six-carbon sugar alcohol, is a well-established compound in clinical practice, primarily utilized for its osmotic diuretic properties. The introduction of its stable isotope-labeled counterpart, D-Mannitol-13C, has opened new avenues for precise and sensitive measurements in biomedical research. This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its role as a superior biomarker for intestinal permeability. Additionally, it explores its emerging applications in assessing the integrity of the blood-brain barrier and as a tracer for gastrointestinal transit time. This document details experimental protocols, presents quantitative data in structured tables, and provides visual diagrams of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Application: A Superior Biomarker for Intestinal Permeability
The most prominent and well-documented application of this compound is in the assessment of intestinal permeability, often referred to as the "leaky gut" test.[1][2][3][4] This test is crucial for investigating the pathophysiology of various gastrointestinal and systemic disorders, including celiac disease, inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and obesity.[1][5]
The Advantage of 13C Labeling
The traditional lactulose/mannitol (L/M) ratio test for intestinal permeability relies on the differential absorption of these two non-metabolized sugars. Mannitol, a monosaccharide, is readily absorbed by the small intestine, while lactulose, a disaccharide, is only minimally absorbed. An elevated urinary L/M ratio is indicative of increased intestinal permeability.
However, the use of unlabeled (¹²C) mannitol is hampered by a significant challenge: baseline contamination.[1][2] Mannitol is naturally present in various foods and commercial products, leading to high and variable baseline levels in urine, which can interfere with the accurate interpretation of test results.[1][2]
This compound overcomes this limitation by providing a distinct mass signature that can be accurately differentiated from naturally occurring ¹²C-mannitol using tandem mass spectrometry.[1][2] Studies have shown that this compound has approximately 20-fold lower baseline contamination compared to its unlabeled counterpart, significantly enhancing the sensitivity and reliability of the intestinal permeability assessment.[1][2]
Quantitative Data from a Human Volunteer Study
A study involving ten healthy volunteers who were co-administered ¹²C-mannitol, ¹³C-mannitol, and lactulose provides key quantitative insights into the superiority of the labeled compound.
| Parameter | ¹³C-Mannitol | ¹²C-Mannitol | Lactulose |
| Oral Dose | 100 mg | 100 mg | 1 g |
| Baseline Urinary Excretion (mean) | Significantly lower (~20-fold) | Higher | - |
| 0-2h Cumulative Urinary Excretion (fold increase from baseline) | 105-fold | 6-fold | - |
| 24h Cumulative Urinary Excretion (mean) | 31 mg | 78 mg | - |
Data sourced from Grover et al. (2016). Neurogastroenterology & Motility.[1]
Experimental Protocol: Intestinal Permeability Assessment
The following protocol outlines a typical experimental workflow for assessing intestinal permeability using this compound in human subjects.
1. Subject Preparation:
-
Subjects are required to fast overnight.
-
Dietary restrictions are provided to avoid foods containing high levels of natural mannitol.
2. Baseline Urine Collection:
-
A baseline urine sample is collected before the administration of the test sugars.
3. Administration of Test Solution:
-
A solution containing 100 mg of this compound, 100 mg of ¹²C-mannitol, and 1 g of lactulose dissolved in 250 mL of water is orally administered to the subjects.[1][5]
4. Timed Urine Collection:
-
Urine samples are collected at specific time intervals, typically 0-2 hours, 2-8 hours, and 8-24 hours post-administration.[1]
5. Sample Preparation and Analysis:
-
A 25 µL aliquot of each urine sample is mixed with an internal standard (e.g., ¹³C₆-mannitol).[1]
-
The samples are analyzed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the concentrations of this compound, ¹²C-mannitol, and lactulose.[1][3][4]
6. Data Analysis:
-
The cumulative excretion of each sugar is calculated for each time interval.
-
The lactulose to this compound ratio (L/¹³C-M ratio) is determined to assess intestinal permeability.
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key steps involved in the intestinal permeability test using this compound.
Emerging Applications of this compound
Beyond its primary use in gastroenterology, this compound is showing promise in other areas of biomedical research.
Assessment of Blood-Brain Barrier Integrity
The blood-brain barrier (BBB) is a critical physiological barrier that regulates the passage of substances between the blood and the central nervous system. Its integrity is crucial for maintaining brain homeostasis. A study in mice has demonstrated the use of [¹³C₆]mannitol as a marker for assessing BBB permeability.
In this research, [¹³C₆]mannitol and [¹³C₁₂]sucrose were administered intravenously to mice, and their concentrations in the brain were measured using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[6] This method allows for the simultaneous quantification of these markers to provide insights into the permeability of the BBB.
Quantitative Data from a Mouse Study:
| Parameter | [¹³C₆]Mannitol |
| Molecular Weight | ~188 g/mol |
| Administration | Intravenous bolus |
| Analytical Method | UPLC-MS/MS |
| Brain Uptake | Low in intact BBB |
This data highlights the utility of labeled mannitol in preclinical models for studying BBB disruption in neurological diseases or for evaluating the delivery of therapeutic agents to the brain.
Tracer for Oral-Cecal Transit Time
A recent study has explored the use of ¹³C-mannitol as a non-invasive tracer to measure oral-cecal transit time (OCTT) in mice. This is based on the principle that mannitol is not absorbed by the host but is metabolized by the gut microbiota upon reaching the cecum, leading to the production of ¹³CO₂ which can be detected in the breath.
This novel application provides a valuable tool for studying gut motility and the impact of pharmacological interventions or disease states on gastrointestinal transit.
Potential in Metabolic Flux Analysis and Polyol Pathway Research
While specific protocols utilizing this compound are not yet widely published, its properties as a stable isotope-labeled sugar alcohol suggest its potential as a tracer in ¹³C-metabolic flux analysis (MFA). MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system. This compound could be employed to trace the activity of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[7][8]
The polyol pathway consists of two enzymatic steps: the reduction of glucose to sorbitol by aldose reductase, and the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase. By introducing this compound, which is structurally similar to sorbitol, researchers could potentially trace its metabolic fate and investigate the kinetics of this pathway in various cell types and disease models.
Visualization of the Polyol Pathway
Caption: A diagram illustrating the two-step enzymatic conversion of glucose to fructose via the polyol pathway.
Application in Drug Development
The use of this compound in drug development is primarily centered around its application in assessing intestinal permeability. This is particularly relevant for:
-
Evaluating the effect of drugs on gut barrier function: New chemical entities can be screened for their potential to disrupt or enhance intestinal permeability.
-
Investigating drug-drug interactions: this compound can be used to study how co-administered drugs might alter gut absorption and permeability.
-
As a clinical trial biomarker: Changes in intestinal permeability, as measured by the L/¹³C-M ratio, can serve as a surrogate endpoint to assess the efficacy of therapeutic interventions for gastrointestinal disorders.[1][5]
Conclusion
This compound has emerged as a valuable tool in biomedical research, offering a significant improvement over its unlabeled counterpart for the assessment of intestinal permeability. Its low baseline contamination and distinct mass signature enable more sensitive and reliable measurements, making it an ideal biomarker for a range of clinical and research applications. Furthermore, its emerging roles in evaluating blood-brain barrier integrity and as a tracer for gastrointestinal transit highlight its versatility. As research progresses, this compound is poised to become an indispensable probe for elucidating complex biological processes and for advancing the development of novel therapeutics.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
D-Mannitol-13C as a Metabolic Tracer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Mannitol, a sugar alcohol, has long been utilized in clinical and research settings for its osmotic properties. The introduction of its stable isotope-labeled form, D-Mannitol-13C, has opened new avenues for its use as a highly specific and sensitive tracer in various physiological and pharmacological studies. This technical guide provides an in-depth overview of the mechanism of action of this compound as a tracer, its primary applications, detailed experimental protocols, and quantitative data to support its use in intestinal permeability assessment, blood-brain barrier integrity evaluation, and renal function studies. Its key advantage lies in its largely metabolically inert nature within the human body, with the stable 13C label allowing for precise differentiation from endogenous or dietary mannitol, thereby significantly reducing background noise and improving the accuracy of tracer measurements.
Core Mechanism of Action as a Tracer
The utility of this compound as a tracer is predicated on its distinct absorption, distribution, metabolism, and excretion (ADME) profile. When administered orally, D-mannitol is poorly absorbed from the gastrointestinal tract. The unabsorbed portion is subject to fermentation by the gut microbiota, a process that can be tracked by measuring the production of 13CO2.[1][2] The fraction that is absorbed into the systemic circulation is minimally metabolized by the host and is primarily excreted unchanged in the urine.[3][4][5] This characteristic of being largely metabolically inert in human tissues makes it an excellent marker for tracking physiological processes such as intestinal permeability and glomerular filtration.[3][4][6]
The stable isotope label (13C) allows for its unambiguous detection and quantification by mass spectrometry, distinguishing it from the naturally abundant 12C-mannitol which can be present in the diet.[3] This specificity is crucial for accurate tracer studies, as it eliminates the confounding variable of background mannitol levels.[3]
Applications of this compound as a Tracer
Intestinal Permeability Assessment
This compound is a valuable tool for assessing intestinal barrier function. Due to its low absorption in a healthy intestine, an increased presence of 13C-mannitol in the urine following oral administration indicates a compromised intestinal barrier, often referred to as "leaky gut."[3][7]
Caption: Workflow of this compound as a tracer for intestinal permeability.
Blood-Brain Barrier (BBB) Integrity Evaluation
When administered intravenously, this compound can be used to assess the integrity of the blood-brain barrier. In a healthy state, the BBB restricts the passage of substances like mannitol from the blood into the brain. An increased concentration of 13C-mannitol in the brain tissue or cerebrospinal fluid (CSF) following intravenous injection is indicative of BBB disruption.[8][9][10]
Caption: Workflow of this compound as a tracer for BBB integrity.
Glomerular Filtration Rate (GFR) Assessment
The renal clearance of D-mannitol can be used to estimate the glomerular filtration rate (GFR), a key indicator of kidney function.[11] Because it is freely filtered by the glomeruli and not reabsorbed or secreted by the tubules to a significant extent, its rate of excretion in the urine is directly proportional to the GFR.[5][12][13] The use of this compound allows for precise measurement of its clearance without interference from endogenous substances.
Caption: Workflow of this compound as a tracer for GFR assessment.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound as a tracer.
| Parameter | Value | Study Population | Reference |
| Baseline Urinary Excretion (pre-dose) | |||
| 13C-Mannitol | ~20-fold lower than 12C-Mannitol | Healthy Volunteers | [1][3] |
| Oral Administration (100 mg) | |||
| 24-hour Cumulative Urinary Excretion | 31 mg | Healthy Volunteers | [1][3] |
| Intravenous Administration in Mice | |||
| Plasma half-life | Biexponential decline | Mice | [8] |
| Brain uptake clearance (PS product) | 0.267 ± 0.021 µl g⁻¹ min⁻¹ | Mice | [8] |
| Renal Clearance | |||
| Agreement with 51Cr-EDTA clearance | Good | Outpatients with normal to moderately impaired renal function | [11] |
Table 1: Pharmacokinetic and Excretion Data for this compound
Detailed Experimental Protocols
Intestinal Permeability Assessment Protocol
This protocol is adapted from studies on healthy human volunteers.[3][14]
1. Patient Preparation:
-
Patients should fast overnight (minimum 8 hours).
-
Discontinue non-essential medications and supplements, particularly those affecting gastrointestinal motility or containing sugars like fructose, lactose, or other sugar alcohols, for at least 3 days prior to the test. Aspirin and other NSAIDs should also be avoided.
2. Baseline Sample Collection:
-
Collect a first-morning void urine sample to establish baseline levels of 13C-mannitol.
3. Tracer Administration:
-
Administer an oral solution of 100 mg of this compound dissolved in 250 mL of water. In some protocols, it is co-administered with lactulose (e.g., 5g) to assess the lactulose-to-mannitol ratio.
4. Urine Collection:
-
Collect all urine for the next 6 hours. It is recommended to collect in timed intervals (e.g., 0-2 hours and 2-6 hours) to assess permeability in different sections of the intestine.
-
No food should be consumed during the 6-hour collection period. Water intake is encouraged to ensure adequate urine output.
5. Sample Analysis:
-
Measure the concentration of this compound in the collected urine samples using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[3][15]
Blood-Brain Barrier Integrity Assessment Protocol ( preclinical)
This protocol is based on a study in rats.[9][16]
1. Animal Preparation:
-
Anesthetize the animal (e.g., with isoflurane).
-
Catheterize a femoral vein for intravenous injection.
2. Tracer Administration:
-
Administer a bolus intravenous injection of this compound (e.g., 2.0 g/kg).
3. Sample Collection:
-
At a predetermined time point after injection (e.g., 90 minutes), collect blood samples.
-
Perfuse the animal transcardially with saline to remove blood from the brain vasculature.
-
Harvest the brain and collect cerebrospinal fluid (CSF) if required.
4. Sample Analysis:
-
Homogenize brain tissue samples.
-
Extract this compound from plasma, brain homogenate, and CSF.
-
Quantify the concentration of this compound using HPLC-MS/MS.
Glomerular Filtration Rate (GFR) Assessment Protocol
This protocol is a conceptual adaptation for this compound based on established methods for measuring GFR with other markers.[11][12][13][17]
1. Patient Preparation:
-
Ensure the patient is well-hydrated.
-
Insert two intravenous catheters, one for tracer infusion and one in the contralateral arm for blood sampling.
2. Tracer Administration:
-
Administer a bolus intravenous injection of a precisely known amount of this compound.
3. Sample Collection:
-
Collect timed blood samples at multiple intervals (e.g., 2, 3, and 4 hours post-injection).
-
Collect timed urine samples over a specific period (e.g., 2-4 hours post-injection).
4. Sample Analysis:
-
Measure the concentration of this compound in plasma and urine samples using HPLC-MS/MS.
5. GFR Calculation:
-
Calculate the GFR using the formula: GFR = (Urine concentration of 13C-Mannitol x Urine flow rate) / Plasma concentration of 13C-Mannitol.
Conclusion
This compound is a robust and versatile tracer with significant potential in both clinical diagnostics and pharmaceutical research. Its favorable ADME profile, particularly its limited metabolism in humans, combined with the specificity afforded by the 13C label, makes it a superior alternative to unlabeled mannitol for a range of applications. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and implement studies utilizing this powerful tool to investigate intestinal permeability, blood-brain barrier integrity, and renal function. Further research may expand its applications into other areas where a non-metabolized, freely filtered tracer is of value.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ijpsm.com [ijpsm.com]
- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Mannitol-Induced Chronic Blood–Brain Barrier Dysfunction In Vivo Using Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous mannitol does not increase blood-brain barrier permeability to inert dyes in the adult rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannitol clearance for the determination of glomerular filtration rate-a validation against clearance of 51 Cr-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequential changes in urine production, glomerular filtration rate, and electrolyte excretion after mannitol administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. gdx.net [gdx.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cdn.ymaws.com [cdn.ymaws.com]
The Metabolic Journey of D-Mannitol-13C: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the metabolic pathways, experimental applications, and pharmacokinetic profile of 13C-labeled D-mannitol.
Introduction
D-mannitol, a naturally occurring sugar alcohol, is widely utilized in the pharmaceutical industry as an osmotic diuretic and a diagnostic agent.[1][2] Its stable isotope-labeled form, D-Mannitol-13C, has emerged as a superior tool for specific diagnostic applications, most notably in the assessment of intestinal permeability.[3][4] This technical guide provides a comprehensive overview of the metabolic fate of this compound in humans, details the experimental protocols for its use, presents quantitative pharmacokinetic data, and illustrates the key pathways and workflows involved.
Core Principles of D-Mannitol Metabolism in Humans
D-mannitol is characterized by its limited metabolism within the human body, a key feature that underpins its clinical utility.[5] When administered, it is poorly absorbed from the gastrointestinal tract and is primarily excreted unchanged in the urine.[1][5] This minimal interaction with human metabolic pathways makes it an ideal probe for assessing the integrity of the intestinal barrier.
Absorption and Excretion
Following oral administration, only a small fraction of D-mannitol is absorbed into the bloodstream.[6] The majority of the absorbed mannitol is rapidly filtered by the glomeruli in the kidneys and excreted in the urine without significant tubular reabsorption.[7] Studies have shown that approximately 80% of an intravenously administered dose of mannitol appears in the urine within three hours.[4]
The use of 13C-labeled D-mannitol offers a distinct advantage over its unlabeled counterpart by minimizing the impact of endogenous or dietary mannitol, thus reducing baseline noise and improving the accuracy of permeability measurements.[3]
Key Metabolic Pathways
While direct human metabolism of D-mannitol is minimal, two key pathways are relevant to its overall fate in the body: excretion and bacterial fermentation.
Renal Excretion Pathway
The primary route for absorbed this compound is renal clearance. After entering the systemic circulation, it is freely filtered by the glomeruli and passes into the urine with very little reabsorption. This pathway is central to its application in intestinal permeability testing, where the amount of orally administered this compound recovered in the urine is measured.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Mannitol IV (Mannitol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mannitol Dehydrogenase - Creative Enzymes [creative-enzymes.com]
- 7. tandfonline.com [tandfonline.com]
A Technical Guide to Commercial D-Mannitol-13C for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available D-Mannitol-13C for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and understanding its applications. This document outlines key commercial suppliers, provides a comparative analysis of their product specifications, and details experimental methodologies for its principal research uses.
Introduction to this compound
D-Mannitol, a sugar alcohol, is a versatile molecule in biomedical research. When labeled with the stable isotope carbon-13 (¹³C), it becomes a powerful tool for tracing metabolic pathways, assessing physiological functions, and serving as an internal standard in analytical chemistry. Its applications span from gastroenterology to metabolic research and advanced analytical techniques.
Commercial Suppliers and Product Specifications
A variety of life science and chemical suppliers offer D-Mannitol labeled with carbon-13 at different positions and with varying levels of isotopic enrichment. The choice of supplier and specific product will depend on the experimental requirements, including the desired isotopic purity, the specific carbon position(s) to be labeled, and the required quantity. Below is a comparative table of offerings from prominent commercial suppliers.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Labeled Position(s) | Available Quantities |
| Cambridge Isotope Laboratories, Inc. | D-Mannitol (1-¹³C, 98%) | CLM-1189 | 98% | ≥98% | 1 | 250 mg, 500 mg, 1 g |
| D-Mannitol (U-¹³C₆, 99%) | CLM-6733 | 99% | 98% | Uniformly Labeled | 100 mg | |
| Sigma-Aldrich (Merck) | D-Mannitol-1-¹³C | 454613 | 99 atom % ¹³C | - | 1 | 250 mg, 1 g |
| D-Mannitol-¹³C₆ | 605492 | 99 atom % ¹³C | 99% (CP) | Uniformly Labeled | Inquire | |
| MedchemExpress | D-Mannitol-¹³C | HY-N0378S1 | >99% | >98% | Not specified | 1 mg, 5 mg |
| D-Mannitol-¹³C₆ | HY-N0378S3 | >99% | >98% | Uniformly Labeled | 1 mg, 5 mg | |
| Omicron Biochemicals, Inc. | D-[1-¹³C]mannitol | ALD-029 | ≥98% | ≥98% | 1 | 250 mg, 500 mg, 1 g |
| D-[2-¹³C]mannitol | ALD-028 | ≥98% | ≥98% | 2 | 250 mg, 500 mg, 1 g | |
| D-[UL-¹³C₆]mannitol | ALD-030 | ≥98% | ≥98% | Uniformly Labeled | 100 mg, 250 mg |
Key Research Applications and Experimental Protocols
This compound is utilized in several key research areas. Below are detailed protocols for some of its most significant applications.
Intestinal Permeability Assay
¹³C-Mannitol is increasingly used as a biomarker to assess intestinal permeability, often in conjunction with a larger, less permeable sugar like lactulose. The use of ¹³C-Mannitol overcomes the issue of baseline levels of unlabeled mannitol in urine from dietary sources.[1]
Experimental Protocol:
-
Patient/Subject Preparation:
-
Administration of Test Sugars:
-
A solution containing a known amount of ¹³C-Mannitol (e.g., 100 mg) and lactulose (e.g., 5g) dissolved in water is ingested by the subject.[3]
-
-
Urine Collection:
-
Sample Preparation for Analysis:
-
An internal standard (e.g., ¹³C₆-Mannitol if not used as the test substance) is added to a small aliquot of the collected urine.[3]
-
The sample is then prepared for analysis by liquid chromatography-mass spectrometry (LC-MS).
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
The concentrations of ¹³C-Mannitol and lactulose in the urine are determined.
-
The percentage of each sugar absorbed and excreted is calculated based on the initial dose and the total urine volume.
-
The ratio of lactulose to mannitol excretion is calculated to determine intestinal permeability. An elevated ratio indicates increased permeability.[2]
-
Metabolic Flux Analysis (MFA)
¹³C-labeled substrates, including ¹³C-Mannitol, are fundamental to metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions within a cell.[5] By tracing the path of ¹³C atoms through metabolic pathways, researchers can gain insights into cellular physiology and disease states.
Experimental Protocol:
-
Cell Culture and Isotope Labeling:
-
Cells are cultured in a defined medium.
-
The standard carbon source (e.g., glucose) is replaced with a ¹³C-labeled substrate, such as uniformly labeled ¹³C₆-Mannitol, for a specific duration to allow for incorporation into cellular metabolites.[6]
-
-
Metabolite Extraction:
-
Metabolism is rapidly quenched, often using a cold solvent like methanol, to halt enzymatic activity.
-
Metabolites are extracted from the cells.
-
-
Analytical Measurement of ¹³C Enrichment:
-
Computational Modeling and Flux Calculation:
-
A metabolic network model of the cell is constructed.
-
The experimentally determined mass isotopomer distributions are input into specialized software.
-
The software then calculates the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
NMR and Mass Spectrometry Applications
This compound serves as a crucial tool in both NMR and MS-based research, not only as a tracer in metabolic studies but also as an internal standard for quantification.
NMR Spectroscopy Protocol Outline:
-
Sample Preparation:
-
Biological samples (e.g., cell extracts, biofluids) containing metabolites from a ¹³C-Mannitol tracing experiment are prepared.
-
Samples are dissolved in a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Data Acquisition:
-
¹³C NMR spectra are acquired to identify and quantify the ¹³C-labeled metabolites.
-
Advanced NMR techniques can be used to determine the specific positions of ¹³C atoms within a molecule.
-
-
Spectral Analysis:
-
The resulting spectra are processed and analyzed to determine the chemical shifts and signal intensities, which correlate to the concentration and isotopic enrichment of the metabolites.
-
Mass Spectrometry Protocol Outline:
-
Sample Preparation:
-
Metabolites are extracted as described for MFA.
-
For GC-MS, samples may require derivatization to increase their volatility.[8]
-
-
MS Data Acquisition:
-
Samples are introduced into the mass spectrometer, either via gas chromatography (GC) or liquid chromatography (LC).
-
The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the differentiation of unlabeled and ¹³C-labeled molecules.
-
-
Data Analysis:
-
The mass spectra are analyzed to determine the mass isotopomer distributions for various metabolites, providing the raw data for metabolic flux calculations.
-
Conclusion
This compound is an indispensable tool for researchers in various fields of life sciences and drug development. Its commercial availability from a range of reputable suppliers provides researchers with access to high-quality reagents for their studies. The applications detailed in this guide, particularly in assessing intestinal permeability and conducting metabolic flux analysis, highlight the value of this stable isotope-labeled compound in advancing our understanding of biological systems. The provided protocols offer a starting point for the design and implementation of experiments utilizing this compound.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Stability and Storage of D-Mannitol-13C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for D-Mannitol-13C. The following sections detail the chemical properties, stability profile under various conditions, and recommended analytical methods for assessing the integrity of this isotopically labeled compound.
Introduction
This compound is a stable, non-radioactive, isotopically labeled form of D-Mannitol where one or more carbon atoms have been substituted with the carbon-13 (¹³C) isotope.[1][2] It serves as a critical tool in metabolic research, clinical diagnostics, and pharmaceutical development, primarily as a tracer for quantifying metabolic pathways and as an internal standard for analytical methods such as NMR, GC-MS, and LC-MS.[3] Ensuring the chemical purity and isotopic integrity of this compound through proper storage and handling is paramount for obtaining accurate and reproducible experimental results.
The stability of ¹³C-labeled compounds is primarily governed by the chemical stability of the parent molecule, as the ¹³C isotope itself is stable and does not decay.[4] Therefore, the stability profile of this compound is expected to be comparable to that of unlabeled D-Mannitol.
Recommended Storage Conditions and Stability Summary
This compound is a chemically stable solid under recommended storage conditions. The primary factors that can affect its stability are moisture and, to a lesser extent, light and extreme temperatures.
General Storage Recommendations
For long-term storage, this compound should be stored as a solid in a well-closed container at room temperature, protected from light and moisture.[2][3]
Quantitative Stability Data
While specific long-term stability studies on this compound are not extensively published, a comprehensive study on a Certified Reference Material (CRM) of unlabeled D-Mannitol provides valuable and directly applicable data. The stability of this compound is expected to be analogous to its unlabeled counterpart.
| Condition | Duration | Stability Outcome | Reference |
| Room Temperature | 48 months | Stable | [5][6] |
| 50°C | 28 days | Stable | [5][6] |
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound, particularly for sensitive applications, periodic assessment of its chemical purity and isotopic enrichment is recommended. The following are detailed methodologies for key experiments.
Stability-Indicating HPLC-ELSD Method for Purity Assessment
This method is adapted from a validated protocol for determining the purity and stability of D-Mannitol.[5]
-
Objective: To quantify the purity of this compound and detect any degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD).
-
Chromatographic Conditions:
-
Column: Prevail Carbohydrate ES (250 mm × 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile and Water
-
Column Temperature: 30°C
-
Detector: ELSD
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in water to prepare a stock solution.
-
Prepare working solutions with concentrations ranging from 0.10 to 3.00 mg/mL in water.
-
-
Procedure:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the main this compound peak and any potential impurity or degradation peaks.
-
Quantify the purity by calculating the peak area percentage of the main peak relative to the total peak area.
-
-
Validation Parameters: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For reference, a validated method for D-Mannitol demonstrated linearity in the range of 0.10–3.00 mg∙mL⁻¹, with an LOD of 5 µg∙mL⁻¹ and an LOQ of 10 µg∙mL⁻¹.[5]
LC-MS/MS for Isotopic Enrichment and Purity
LC-MS/MS is a highly sensitive method to confirm the isotopic enrichment and purity of this compound.[1]
-
Objective: To verify the isotopic labeling and quantify the purity of this compound.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatographic Conditions:
-
Column: A suitable column for polar compounds, such as a normal-phase or HILIC column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to specifically detect the transitions for both labeled and unlabeled mannitol.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture).
-
Prepare a series of dilutions for calibration.
-
-
Procedure:
-
Inject the samples into the LC-MS/MS system.
-
Monitor the specific mass transitions for this compound and any potential unlabeled D-Mannitol.
-
Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity
NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the ¹³C label.[6][7]
-
Objective: To confirm the structural integrity and determine the isotopic purity of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[6]
-
Procedure:
-
Acquire a ¹³C NMR spectrum to confirm the position and enrichment of the ¹³C label.
-
Acquire a ¹H NMR spectrum to assess the overall structure and detect any organic impurities.
-
For quantitative NMR (qNMR), a certified internal standard is used to accurately determine the purity of the this compound.
-
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound Stability Assessment.
Logical Relationship of Stability Factors
This diagram illustrates the key factors influencing the stability of this compound.
Caption: Factors Affecting this compound Stability.
Conclusion
This compound is a highly stable compound when stored under the recommended conditions of room temperature, protected from light and moisture. Its stability profile is comparable to that of unlabeled D-Mannitol, for which quantitative data confirms stability for up to 48 months at room temperature. For applications requiring stringent quality control, the implementation of the detailed analytical protocols in this guide will ensure the continued integrity of this compound.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Mannitol (1-¹³C, 98%) - Cambridge Isotope Laboratories, CLM-1189-1 [isotope.com]
- 3. D-Mannitol (1-¹³C, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Pure Certified Reference Material of D-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Isotopic Fingerprint of a Versatile Excipient: A Technical Guide to the Natural Abundance of ¹³C in Commercial D-Mannitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannitol, a six-carbon sugar alcohol, is a widely utilized excipient in the pharmaceutical industry, valued for its chemical stability, non-hygroscopicity, and pleasant taste. It also finds applications in the food industry as a sugar substitute and in medicine as an osmotic diuretic. The commercial production of D-Mannitol relies on the hydrogenation of fructose derived from various natural sources, primarily corn, but also from sources like seaweed and birch bark. The botanical origin of the raw material imparts a unique isotopic signature to the D-Mannitol molecule, particularly in the natural abundance of the stable isotope Carbon-13 (¹³C). This technical guide provides an in-depth exploration of the natural abundance of ¹³C in commercial D-Mannitol, its determinants, and the analytical methodologies used for its characterization. Understanding this isotopic fingerprint is crucial for verifying product authenticity, tracing botanical origins, and ensuring the consistency of raw material sourcing in pharmaceutical and food applications.
Factors Influencing ¹³C Natural Abundance in D-Mannitol
The natural abundance of ¹³C in any organic molecule is primarily determined by the photosynthetic pathway of the plant source from which the carbon was originally fixed. Carbon-13 constitutes approximately 1.1% of all carbon atoms, but this proportion varies slightly depending on the plant's carbon fixation mechanism.[1]
There are three main photosynthetic pathways:
-
C3 Pathway (Calvin Cycle): The majority of plants, including trees like birch and marine algae (seaweed), utilize the C3 pathway. These plants exhibit a significant discrimination against the heavier ¹³C isotope, resulting in a lower ¹³C content in their tissues.
-
C4 Pathway (Hatch-Slack Pathway): Plants adapted to hot, arid environments, such as corn and sugarcane, use the C4 pathway. This pathway is more efficient at carbon fixation and shows less discrimination against ¹³C, leading to a relatively higher ¹³C content.
-
CAM (Crassulacean Acid Metabolism): This pathway is found in succulent plants and results in ¹³C values that can overlap with both C3 and C4 plants.
The distinct isotopic signatures of C3 and C4 plants are passed on to the sugars and, subsequently, to the polyols like D-Mannitol derived from them. Industrial processes for converting fructose to D-Mannitol, such as catalytic hydrogenation, have been shown to cause minimal isotopic fractionation. For instance, a study on the conversion of xylose to xylitol, a similar process, showed a very small isotopic discrimination of +0.7‰.[2] This indicates that the δ¹³C value of the final D-Mannitol product is a reliable indicator of its botanical origin.
The following diagram illustrates the factors influencing the final δ¹³C value of commercial D-Mannitol.
Caption: Logical flow from botanical source to the final δ¹³C value of D-Mannitol.
Quantitative Data on ¹³C Natural Abundance
| Botanical Source | Photosynthetic Pathway | Typical δ¹³C of Source Material (‰ vs. VPDB) | Expected δ¹³C of Commercial D-Mannitol (‰ vs. VPDB) |
| Corn | C4 | -10 to -14[3] | -9.3 to -13.3 |
| Birch Bark | C3 | -22 to -28[2] | -21.3 to -27.3 |
| Seaweed (Brown Algae) | C3-like | -13 to -29 | -12.3 to -28.3 |
Note: The expected δ¹³C values for D-Mannitol are estimated by adding a nominal +0.7‰ fractionation effect from the hydrogenation process to the source material's δ¹³C range, based on data from a similar polyol, xylitol.[2] The Vienna Pee Dee Belemnite (VPDB) is the international standard for reporting carbon stable isotope ratios.
Experimental Protocols for Determining ¹³C Natural Abundance
The determination of the natural abundance of ¹³C in D-Mannitol is primarily accomplished through two advanced analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotope Ratio Mass Spectrometry (IRMS)
IRMS is the most common and precise method for determining stable isotope ratios. The general workflow involves the complete combustion of the sample into a simple gas (CO₂), followed by the measurement of the isotopic ratios of this gas.
Experimental Workflow for IRMS Analysis of D-Mannitol
Caption: Step-by-step workflow for the IRMS analysis of D-Mannitol.
Detailed Methodology:
-
Sample Preparation: A small amount of the D-Mannitol sample (typically in the microgram range) is accurately weighed into a small tin capsule. The capsule is then sealed.
-
Combustion: The encapsulated sample is introduced into an elemental analyzer (EA). The EA combusts the sample at a high temperature (typically above 1000°C) in the presence of oxygen. This process converts the organic carbon in the mannitol into carbon dioxide (CO₂), along with other gases like N₂, H₂O, and SO₂.
-
Gas Purification: The resulting mixture of gases is passed through a series of traps and a gas chromatography (GC) column to remove water and other impurities and to separate the CO₂ from other gases.
-
Isotope Ratio Measurement: The purified CO₂ gas is then introduced into the ion source of the IRMS. The CO₂ molecules are ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio. The instrument simultaneously measures the ion beams of the different isotopologues of CO₂ (¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁸O), which correspond to masses 44, 45, and 46, respectively.
-
Data Analysis: The ratio of the ion currents (e.g., mass 45 / mass 44) is used to calculate the ¹³C/¹²C ratio of the sample. This ratio is then compared to that of a calibrated reference material and expressed in the delta (δ) notation in per mil (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C NMR spectroscopy can also be used to determine the natural abundance of ¹³C at specific positions within the mannitol molecule. This technique provides intramolecular isotopic information.
Detailed Methodology:
-
Sample Preparation: A relatively high concentration of the D-Mannitol sample is required for natural abundance ¹³C NMR. The sample is dissolved in a deuterated solvent (e.g., D₂O) in a clean NMR tube. The concentration should be as high as possible to obtain a good signal-to-noise ratio in a reasonable time.
-
NMR Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. To obtain accurate quantitative data, it is crucial to ensure complete relaxation of the ¹³C nuclei between pulses. This is typically achieved by using a long relaxation delay. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing and Analysis: The acquired NMR spectrum is processed, and the integrals of the peaks corresponding to the different carbon atoms in the mannitol molecule are carefully measured. The relative intensity of each peak is proportional to the natural abundance of ¹³C at that specific carbon position.
Conclusion
The natural abundance of ¹³C in commercial D-Mannitol serves as a robust and reliable isotopic fingerprint that directly reflects its botanical origin. This is due to the distinct isotopic signatures of C3 and C4 plants and the minimal isotopic fractionation that occurs during the industrial production of mannitol. The ability to authenticate the source of D-Mannitol using techniques like IRMS and NMR is of significant value to the pharmaceutical and food industries, ensuring supply chain integrity, product consistency, and the detection of potential adulteration. As the demand for transparency and quality control in raw material sourcing continues to grow, the analysis of the natural ¹³C abundance in D-Mannitol and other excipients will likely become an increasingly important tool for manufacturers and regulatory bodies.
References
Investigating the Fungal Mannitol Cycle with D-Mannitol-13C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mannitol cycle is a crucial metabolic pathway in many fungi, playing a significant role in stress tolerance, energy storage, and redox balance. Its importance in fungal physiology, particularly in pathogenic species, makes it a compelling target for novel therapeutic interventions. This technical guide provides a comprehensive overview of the mannitol cycle and details a robust methodology for its investigation using D-Mannitol-13C as a stable isotope tracer. The protocols outlined herein, from fungal culture and labeling to advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), offer a framework for quantifying the flux through this vital pathway. Furthermore, this guide presents illustrative data and visualizations to aid researchers in the design and interpretation of their experiments, ultimately facilitating a deeper understanding of fungal metabolism and the development of new antifungal strategies.
Introduction to the Fungal Mannitol Cycle
The mannitol cycle is a metabolic pathway found in a wide range of fungi that interconverts mannitol and fructose. This cycle is not merely a simple catabolic or anabolic route but serves multiple physiological functions critical for fungal survival and virulence.
Key Functions of the Mannitol Cycle:
-
Stress Protectant: Mannitol acts as a compatible solute, accumulating in the cytoplasm under conditions of osmotic or oxidative stress to protect cellular structures and enzymes.[1][2][3]
-
Storage Carbohydrate: As a stable sugar alcohol, mannitol serves as a significant carbon and energy reserve that can be readily mobilized when needed.
-
Redox Cofactor Regeneration: The cycle plays a vital role in regenerating NADPH, which is essential for various biosynthetic pathways and for combating oxidative stress.[3]
-
Pathogenicity: In many pathogenic fungi, mannitol is a key virulence factor. It can quench reactive oxygen species (ROS) produced by host immune cells, thereby protecting the fungus from the host's defense mechanisms.[1][2][4]
The core of the mannitol cycle involves three key enzymes:
-
Mannitol-1-phosphate dehydrogenase (MPD): Catalyzes the conversion of fructose-6-phosphate to mannitol-1-phosphate.
-
Mannitol-1-phosphatase (MPP): Dephosphorylates mannitol-1-phosphate to produce mannitol.
-
Mannitol dehydrogenase (MDH): Oxidizes mannitol to fructose.
Investigating the Mannitol Cycle with this compound
Stable isotope tracing using this compound is a powerful technique to elucidate the dynamics of the mannitol cycle. By introducing a labeled form of mannitol into the fungal culture, researchers can track the flow of carbon through the pathway and quantify the rates of the individual enzymatic reactions. This approach, known as Metabolic Flux Analysis (MFA), provides a quantitative understanding of the metabolic state of the fungus under various conditions.
Principle of 13C Metabolic Flux Analysis (MFA)
13C-MFA involves the following key steps:
-
Labeling Experiment: Fungal cells are cultured in a medium containing a 13C-labeled substrate, in this case, this compound.
-
Metabolite Extraction: After a defined period, the metabolism is quenched, and intracellular metabolites are extracted.
-
Analytical Measurement: The isotopic labeling patterns of key metabolites are measured using analytical techniques like NMR or GC-MS.
-
Computational Modeling: The experimental labeling data is used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular fluxes.
Experimental Protocols
This section provides detailed methodologies for conducting a 13C-MFA experiment to investigate the fungal mannitol cycle using this compound.
Fungal Culture and Labeling
Objective: To grow fungal cultures and introduce the this compound tracer.
Materials:
-
Fungal strain of interest
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth, Minimal Medium)
-
This compound (uniformly labeled, >98% purity)
-
Sterile flasks and culture tubes
-
Incubator shaker
Protocol:
-
Prepare Inoculum: Grow a pre-culture of the fungal strain in the chosen liquid medium to the mid-exponential phase.
-
Prepare Labeling Medium: Prepare the experimental culture medium. For experiments tracing mannitol catabolism, replace the standard carbon source with a defined concentration of this compound. For studies on the entire cycle, a mixture of unlabeled glucose and this compound can be used.
-
Inoculation: Inoculate the labeling medium with the pre-culture to a starting optical density (OD) or biomass concentration appropriate for the fungal species.
-
Incubation: Incubate the cultures under controlled conditions (temperature, shaking speed) that are optimal for the growth of the fungus.
-
Time-Course Sampling: Collect samples at multiple time points during the exponential growth phase to monitor biomass and substrate consumption. Isotopic steady-state is a key consideration; for many fungi, this can be achieved within several hours of labeling.
Metabolite Quenching and Extraction
Objective: To rapidly halt metabolic activity and extract intracellular metabolites.
Materials:
-
Cold quenching solution (e.g., 60% methanol at -40°C)
-
Extraction solvent (e.g., chloroform:methanol:water mixture)
-
Centrifuge
-
Lyophilizer
Protocol:
-
Quenching: Rapidly harvest the fungal mycelium by filtration and immediately immerse it in the cold quenching solution to stop all enzymatic reactions.
-
Extraction: Resuspend the quenched cells in the extraction solvent. The specific solvent system may need optimization for the fungal species. A common method is a two-phase extraction using a chloroform:methanol:water ratio to separate polar and non-polar metabolites.
-
Phase Separation: Centrifuge the mixture to separate the polar (aqueous) and non-polar (organic) phases from the cell debris.
-
Drying: Collect the polar phase containing the sugar phosphates and organic acids and dry it using a lyophilizer or a speed vacuum concentrator. The dried extract is now ready for derivatization and analysis.
Analytical Methods
Objective: To separate and quantify the mass isotopomers of mannitol and related metabolites.
Protocol:
-
Derivatization: The dried polar extracts must be derivatized to make the metabolites volatile for GC analysis. A common method is methoximation followed by silylation.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution.
-
Data Analysis: The raw data is processed to correct for the natural abundance of 13C and to determine the fractional labeling of each metabolite.
Objective: To determine the positional isotopomers of mannitol and other key metabolites.
Protocol:
-
Sample Preparation: Resuspend the dried polar extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
NMR Spectroscopy: Acquire 1D and 2D 13C-NMR spectra. 13C-NMR can provide detailed information about the position of the 13C label within the molecule, which is highly valuable for flux analysis.
-
Data Analysis: Process the NMR spectra to identify and quantify the different isotopomers of the metabolites of interest.
Data Presentation
Quantitative data from 13C-MFA experiments can be summarized in tables to facilitate comparison between different conditions (e.g., with and without stress).
Table 1: Relative Abundance of Mass Isotopomers in Key Metabolites of the Mannitol Cycle
| Metabolite | Isotopomer | Control Condition (%) | Stress Condition (%) |
| Mannitol | M+0 | 5.2 | 8.1 |
| M+1 | 10.5 | 15.3 | |
| M+2 | 15.8 | 22.7 | |
| M+3 | 21.1 | 28.4 | |
| M+4 | 23.7 | 18.2 | |
| M+5 | 16.3 | 5.9 | |
| M+6 | 7.4 | 1.4 | |
| Fructose-6-Phosphate | M+0 | 85.3 | 75.1 |
| M+1 | 9.1 | 12.6 | |
| M+2 | 3.5 | 7.8 | |
| M+3 | 1.2 | 3.1 | |
| M+4 | 0.6 | 0.9 | |
| M+5 | 0.2 | 0.3 | |
| M+6 | 0.1 | 0.2 |
M+n represents the molecule with 'n' 13C atoms.
Table 2: Calculated Metabolic Fluxes Through the Mannitol Cycle
| Reaction | Flux (mmol/gDW/h) - Control | Flux (mmol/gDW/h) - Stress |
| Mannitol-1-phosphate dehydrogenase (forward) | 0.45 | 0.82 |
| Mannitol-1-phosphate dehydrogenase (reverse) | 0.12 | 0.25 |
| Mannitol-1-phosphatase | 0.33 | 0.57 |
| Mannitol dehydrogenase | 0.28 | 0.49 |
Visualization of Pathways and Workflows
Diagrams are essential for visualizing the complex relationships within metabolic pathways and experimental procedures.
Caption: The fungal mannitol cycle, illustrating the conversion of fructose-6-phosphate to mannitol and back to fructose.
Caption: Experimental workflow for investigating the mannitol cycle using this compound.
Applications in Drug Development
A thorough understanding of the mannitol cycle's role in fungal pathogens can pave the way for novel antifungal drug development. By identifying and characterizing the key enzymes in this pathway, researchers can design specific inhibitors that disrupt the fungus's ability to cope with stress or evade the host immune system.
Potential Drug Development Strategies:
-
Targeting Key Enzymes: Developing small molecule inhibitors for MPD, MPP, or MDH could disrupt the mannitol cycle and render the fungus more susceptible to host defenses or conventional antifungal agents.
-
Exploiting Metabolic Vulnerabilities: By understanding the flux through the mannitol cycle under different conditions, it may be possible to identify metabolic vulnerabilities that can be exploited for therapeutic purposes. For instance, blocking the cycle could lead to an accumulation of toxic intermediates or a depletion of essential NADPH.
Conclusion
The investigation of the fungal mannitol cycle using this compound provides a powerful approach to unravel the complexities of fungal metabolism. The detailed protocols and data analysis frameworks presented in this guide offer a solid foundation for researchers to quantify the metabolic fluxes through this vital pathway. Such quantitative insights are not only crucial for fundamental research into fungal physiology but also hold significant promise for the development of new and effective antifungal therapies. As our understanding of the intricate metabolic networks of pathogenic fungi grows, so too will our ability to combat the diseases they cause.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannitol Is Required for Stress Tolerance in Aspergillus niger Conidiospores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to D-Mannitol-13C for Studying Carbohydrate Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
While the study of carbohydrate metabolism often involves tracers that enter central pathways like glycolysis and the tricarboxylic acid (TCA) cycle, the application of D-Mannitol-13C in mammalian systems is primarily focused on a different aspect of carbohydrate metabolism: intestinal absorption and permeability . In humans, D-mannitol is minimally metabolized and poorly absorbed through the intestinal epithelium.[1][2] The small amount that is absorbed is largely excreted unchanged in the urine.[2] Orally administered mannitol that is not absorbed is primarily fermented by the gut microbiota.[3] Due to these metabolic characteristics, this compound does not serve as a significant tracer for intracellular metabolic pathways such as glycolysis, the pentose phosphate pathway, or the TCA cycle in mammalian cells.
This guide, therefore, focuses on the well-established and scientifically validated use of this compound as a stable isotope tracer for the in vivo assessment of intestinal permeability, a critical parameter in gastrointestinal health and disease, as well as in drug development.
Core Application: Assessment of Intestinal Permeability
The "leaky gut" hypothesis posits that increased intestinal permeability is associated with a variety of gastrointestinal and systemic disorders. The dual-sugar absorption test, typically using lactulose and mannitol, is a non-invasive method to evaluate the integrity of the intestinal barrier.
Principle of the Dual-Sugar Test
The test relies on the differential absorption of two non-metabolized sugar probes:
-
Lactulose: A large disaccharide that is minimally absorbed through the paracellular pathway (between cells). Increased absorption is indicative of compromised tight junctions and increased intestinal permeability.
-
Mannitol: A small sugar alcohol that is readily absorbed transcellularly (through cells). Its absorption reflects the surface area of the intestinal epithelium.
The ratio of urinary lactulose to mannitol (L:M ratio) provides a normalized measure of intestinal permeability. A high L:M ratio suggests increased permeability.
Advantages of Using this compound
The use of 13C-labeled mannitol offers significant advantages over unlabeled (12C) mannitol:
-
Reduced Baseline Interference: Unlabeled mannitol is present in various foods and medications, leading to potentially high and variable baseline levels in urine, which can confound test results.[3][4]
-
Improved Accuracy: 13C-mannitol has a significantly lower baseline contamination, approximately 20-fold less than 12C-mannitol, allowing for a more accurate measurement of the absorbed test dose.[4]
-
Enhanced Sensitivity: The lower baseline allows for a greater signal-to-noise ratio, potentially increasing the sensitivity of the test for detecting subtle changes in intestinal permeability.
Experimental Protocols
In Vivo Intestinal Permeability Assay in Humans
This protocol is a standard procedure for assessing intestinal permeability using co-administered lactulose and this compound.
1. Subject Preparation:
- Subjects should undergo an overnight fast (8-12 hours).
- Dietary restrictions for foods containing high levels of mannitol and lactulose should be implemented for 24 hours prior to the test.
- A baseline urine sample is collected immediately before the administration of the sugar solution.
2. Preparation and Administration of the Test Solution:
- A solution containing a precisely known amount of lactulose (e.g., 5 g) and this compound (e.g., 1 g) dissolved in water (e.g., 250 mL) is prepared.
- The subject drinks the entire solution.
3. Urine Collection:
- Urine is collected over a specified period, typically in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to assess permeability in different regions of the gastrointestinal tract.[1]
- The total volume of each urine fraction is recorded, and aliquots are stored at -80°C until analysis.
Analytical Methodology: HPLC-Tandem Mass Spectrometry (LC-MS/MS)
The quantification of lactulose and mannitol isotopes in urine is performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
1. Sample Preparation:
- Urine samples (e.g., 25 µL) are diluted with an internal standard solution. A common internal standard is 13C6-Mannitol.[1]
2. Chromatographic Separation:
- Analytes are separated using a suitable HPLC column, such as a CARBOSep CoreGel 87C column.[1]
- An isocratic mobile phase, for instance, 5% methanol/water with 0.1 mM ammonium acetate, can be used.[1]
3. Mass Spectrometric Detection:
- A triple quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) negative mode is used for detection.[1]
- Specific precursor-to-product ion transitions are monitored for each analyte. For example:
- 12C-Mannitol: 181.05 → 89
- 13C-Mannitol: 182.05 → 89
- 13C6-Mannitol (Internal Standard): 186.9 → 60.9[1]
4. Quantification:
- Standard curves are generated using known concentrations of lactulose and mannitol.
- The concentration of each sugar in the urine samples is determined by comparing their peak areas to those of the internal standard and the standard curve.
Data Presentation
The results of an intestinal permeability study are typically presented as the percentage of the ingested dose excreted in the urine over a specific time period and the calculated lactulose to mannitol ratio.
| Parameter | Healthy Control (Typical Range) | Increased Permeability (Example) |
| Lactulose Excretion (% of ingested dose) | 0.1 - 0.5% | 1.5% |
| This compound Excretion (% of ingested dose) | 10 - 20% | 15% |
| Lactulose/D-Mannitol-13C Ratio (L:M) | < 0.03 | 0.1 |
Note: These values are illustrative and can vary depending on the specific protocol and population.
Visualizations
Caption: Experimental workflow for the dual-sugar intestinal permeability test.
Caption: Differential absorption of lactulose and mannitol in healthy vs. permeable intestines.
Caption: Comparison of unlabeled vs. 13C-labeled mannitol for intestinal permeability testing.
Common Tracers for Central Carbohydrate Metabolism
For researchers interested in tracing central carbon metabolism, other isotopic tracers are more appropriate:
-
13C-Glucose: Labeled glucose isotopes (e.g., [U-13C6]glucose, [1,2-13C2]glucose) are the gold standard for tracing glucose metabolism through glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
13C-Glutamine: Used to study glutaminolysis, an important anaplerotic pathway that replenishes TCA cycle intermediates, particularly in cancer cells.
Conclusion
This compound is a powerful and precise tool for the in vivo assessment of intestinal permeability. Its use overcomes the limitations of unlabeled mannitol, offering greater accuracy and sensitivity in clinical research and drug development for evaluating gastrointestinal barrier function. While it is a valuable probe for studying carbohydrate absorption, its metabolic fate in mammals precludes its use as a tracer for intracellular central carbohydrate metabolism. For such studies, isotopes of glucose and glutamine remain the tracers of choice.
References
- 1. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Utilization of orally administered D-[14C]mannitol via fermentation by intestinal microbes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannitol-1-phosphate 5-dehydrogenase - Wikipedia [en.wikipedia.org]
Safeguarding Innovation: A Technical Guide to the Safe Handling and Application of D-Mannitol-13C in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of D-Mannitol-13C, a stable isotope-labeled compound crucial for advancing research in metabolic pathways and drug development. This document outlines its chemical and physical properties, safety protocols, and detailed experimental methodologies to ensure its effective and safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a sugar alcohol and a labeled form of D-Mannitol, where one or more carbon atoms are replaced with the stable isotope ¹³C. This isotopic labeling allows researchers to trace the metabolic fate of mannitol in biological systems without the hazards associated with radioactive isotopes.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₅¹³CH₁₄O₆ (for single label) | [2] |
| Molecular Weight | 183.16 g/mol (for single label) | [2] |
| Appearance | White crystalline powder or solid | [2] |
| Melting Point | 167-170 °C | [2][3] |
| Solubility | Soluble in water | [4] |
| Stability | Stable under normal conditions. Combustible. | [4][5] |
| Incompatibilities | Strong oxidizing agents | [5][6] |
Hazard Identification and Safety Precautions
According to the Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[2][7] However, as with any chemical, it is essential to follow good laboratory practices to minimize any potential risks.
Table 2: Hazard Identification and Protective Measures
| Hazard | Description | Personal Protective Equipment (PPE) |
| Inhalation | May cause respiratory tract irritation.[2] | Suitable respirator when dusts are generated.[2][7] |
| Skin Contact | May cause mild skin irritation.[2] | Protective gloves.[2][7] |
| Eye Contact | May cause eye irritation.[2] | Safety goggles with side-shields.[2][7] |
| Ingestion | Not considered a primary route of occupational exposure. | N/A |
Emergency First-Aid Procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
After Skin Contact: Wash the affected area with soap and water.[2]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2]
In all cases of doubt, or when symptoms persist, seek medical advice.[8]
Handling, Storage, and Disposal
Proper handling and storage are crucial to maintain the integrity and safety of this compound.
-
Handling: Avoid creating dust and aerosols. Use in a well-ventilated area.[2][7] Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[2] Store at room temperature away from light and moisture.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5] Do not let the product enter drains.[1]
Experimental Applications and Protocols
This compound is a valuable tracer for studying metabolic pathways, particularly the Pentose Phosphate Pathway (PPP), and for assessing intestinal permeability.[1][10] Its use in ¹³C-Metabolic Flux Analysis (¹³C-MFA) provides quantitative insights into cellular metabolism, which is critical in drug development for understanding disease mechanisms and drug effects.[11]
Experimental Workflow for ¹³C-Metabolic Flux Analysis (MFA) in Cell Culture
This protocol outlines a general workflow for using this compound in a cell culture-based ¹³C-MFA experiment.
Detailed Methodologies:
-
Cell Culture: Culture cells of interest to the desired confluence in standard growth medium.
-
Preparation of Labeling Medium: Prepare a culture medium containing this compound at a known concentration. The standard medium should be replaced with this labeling medium.
-
Isotopic Labeling: Remove the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the pre-warmed this compound labeling medium. Incubate the cells for a sufficient time to reach isotopic steady-state.
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold quenching solution (e.g., 80:20 methanol:water).
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.
-
Derivatization (for GC-MS analysis): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility. This typically involves a two-step process of methoximation followed by silylation.
-
LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled to either a liquid chromatography (LC) or gas chromatography (GC) system to separate and detect the ¹³C-labeled and unlabeled metabolites.
-
Data Processing: Process the raw mass spectrometry data to identify metabolites and determine their mass isotopomer distributions (MIDs). Correct for the natural abundance of ¹³C.
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured MIDs to a metabolic model.
Protocol for Assessing Intestinal Permeability
This protocol is adapted from studies using ¹³C-Mannitol to overcome the limitations of baseline contamination from dietary sources of unlabeled mannitol.[10]
Patient Preparation and Sample Collection:
-
Patients should fast overnight.
-
A baseline urine sample is collected.
-
A solution containing a known amount of this compound and a poorly absorbed sugar like lactulose is ingested by the patient.
-
Urine is collected over a specified period (e.g., 6 hours).[12]
Sample Preparation and Analysis:
-
The total volume of collected urine is measured.
-
Urine samples are centrifuged to remove any particulate matter.
-
The supernatant is diluted and analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to quantify the concentrations of this compound and lactulose.[10]
-
The ratio of lactulose to mannitol excretion is calculated to determine intestinal permeability. An increased ratio suggests compromised intestinal barrier function.[12]
Investigating Signaling Pathways and Metabolic Reprogramming
This compound can be a powerful tool to investigate metabolic reprogramming in diseases like cancer, where alterations in glucose metabolism, including the Pentose Phosphate Pathway (PPP), are common.[13] The PPP is crucial for producing NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis, both of which are vital for cancer cell proliferation and survival.
By tracing the incorporation of ¹³C from this compound into PPP intermediates and downstream products, researchers can quantify the flux through this pathway. This allows for the investigation of how different signaling pathways (e.g., PI3K/Akt, mTOR) or therapeutic interventions affect PPP activity and, consequently, cancer cell metabolism and growth.
Logical Relationship for Safe Laboratory Practices
This guide provides a comprehensive overview for the safe and effective use of this compound in a research environment. By adhering to these guidelines and protocols, researchers can leverage the power of stable isotope tracing to gain deeper insights into cellular metabolism and accelerate the development of novel therapeutics. Always consult the most recent Safety Data Sheet from your supplier for the latest safety information.
References
- 1. youtube.com [youtube.com]
- 2. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. graphviz.org [graphviz.org]
- 5. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 8. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sketchviz.com [sketchviz.com]
- 13. Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: D-Mannitol-13C Intestinal Permeability Test
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of the Test
The D-Mannitol-13C intestinal permeability test is a non-invasive method used to assess the integrity of the small intestine barrier.[1][2] Mannitol, a sugar alcohol, is passively absorbed through the intestinal wall.[3][4] Its rate of absorption and subsequent excretion in urine can serve as a biomarker for intestinal permeability.[1][5]
Traditionally, this test has been performed using naturally abundant ¹²C-mannitol. However, the presence of ¹²C-mannitol in various foods and commercial products can lead to high baseline levels, potentially confounding the test results.[1][5] The use of a stable, non-radioactive isotope, ¹³C-labeled D-mannitol, overcomes this limitation.[1] ¹³C-mannitol has a significantly lower and more consistent baseline presence in the body, which increases the sensitivity of the test for detecting changes in intestinal permeability.[1][6]
The principle of the test involves the oral administration of a known amount of this compound. The amount of this labeled mannitol that is absorbed through the intestine and excreted in the urine over a specific period is then quantified.[1][5] An increased urinary excretion of this compound is indicative of increased intestinal permeability, often referred to as "leaky gut."[5][7] This condition is associated with various gastrointestinal and systemic disorders.[1][2]
Key Experimental Protocols
Participant Preparation
Proper participant preparation is crucial for accurate and reliable results. The following steps are recommended:
-
Dietary Restrictions: Participants should avoid foods and products containing mannitol and other sugar alcohols (e.g., sorbitol, xylitol) for at least 2 days prior to the test.[6] This includes certain fruits, vegetables, and artificially sweetened products.
-
Medication Restrictions: Certain medications can affect gastrointestinal transit time or permeability. It is advised to discontinue non-essential medications, such as steroids, NSAIDs (e.g., ibuprofen, aspirin), laxatives, and antacids containing aluminum or magnesium hydroxide, for a specified period before the test, typically ranging from 7 days for medications affecting permeability to 6 weeks for steroids.[2][6][8]
-
Fasting: Participants should fast overnight for a minimum of 8 hours before the test. Water is permitted during the fasting period.
This compound Administration
-
Dosage: A typical oral dose of this compound is 100 mg.[2][6]
-
Administration: The this compound powder is dissolved in approximately 250 mL of water and ingested by the participant.[2] It is often co-administered with lactulose, another sugar used to assess a different aspect of intestinal permeability.[1]
Sample Collection
-
Baseline Urine Collection: A baseline urine sample is collected before the administration of the this compound solution.[6]
-
Timed Urine Collection: Following the ingestion of the test solution, all urine is collected over a specified period, typically ranging from 2 to 24 hours.[2] Common collection intervals are 0-2 hours, 2-8 hours, and 8-24 hours.[2] The total volume of urine for each collection period should be recorded.
-
Sample Handling: Urine samples should be kept refrigerated during the collection period.[8] After collection, the total volume is measured, the sample is mixed thoroughly, and an aliquot is transferred to a labeled tube for analysis.[8]
Sample Analysis
The concentration of this compound in the urine samples is typically quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][5][7] This method allows for the sensitive and specific detection of ¹³C-mannitol, distinguishing it from the more abundant ¹²C-mannitol.[1][6]
Table 1: HPLC-MS/MS Parameters for ¹³C-Mannitol Analysis
| Parameter | Value | Reference |
| Mass Spectrometer | Triple quadrupole | |
| Ionization Mode | Positive electrospray ionization | [9] |
| Monitored Transitions | ¹³C(1) Mannitol: 182.05/89 | |
| ¹³C(6) Mannitol I.S.: 186.9/60.9 | ||
| ¹²C Mannitol: 181.05/89 | ||
| Limit of Quantification (LoQ) | 0.029 pg/mL | [6] |
Data Presentation and Interpretation
The primary outcome of the test is the percentage of the ingested this compound dose that is excreted in the urine over the collection period. This is calculated using the following formula:
Percentage Excretion = (Concentration of ¹³C-Mannitol in Urine (mg/mL) x Total Urine Volume (mL)) / Ingested Dose of ¹³C-Mannitol (mg) x 100
Table 2: Comparison of ¹³C-Mannitol and ¹²C-Mannitol Urinary Excretion in Healthy Volunteers (n=10)
| Parameter | ¹³C-Mannitol | ¹²C-Mannitol | Reference |
| Ingested Dose | 100 mg | 100 mg | |
| Mean Baseline Concentration | ~5% of ¹²C-Mannitol | Significantly higher | |
| Mean Cumulative Excretion (24h) | 31 mg | 78 mg | [6] |
An elevated percentage of this compound excretion compared to established reference ranges for a healthy population is indicative of increased small intestinal permeability.
Visualizations
Experimental Workflow
References
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Mechanisms and sites of mannitol permeability of small and large intestine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose ingestion increases passive absorption of a nutrient‐sized solute, mannitol, in healthy young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 6. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gdx.net [gdx.net]
- 9. avmajournals.avma.org [avmajournals.avma.org]
Application Note and Protocol for the Quantification of D-Mannitol-¹³C in Human Urine using HPLC-MS/MS
Abstract
This document provides a detailed methodology for the quantitative analysis of D-Mannitol in human urine samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, D-Mannitol-¹³C, ensures high accuracy and reproducibility, making this method particularly suitable for clinical research and drug development, especially in studies of intestinal permeability. The protocol covers urine sample collection, preparation, instrumental analysis, and data processing.
Introduction
D-Mannitol is a sugar alcohol that is frequently used as a probe to assess intestinal permeability. When co-administered with a larger sugar molecule like lactulose, the ratio of the two in the urine can provide insights into the integrity of the intestinal barrier.[1][2][3] Accurate quantification of mannitol in urine is therefore crucial for the validity of such diagnostic tests. However, endogenous levels of mannitol from dietary sources can interfere with the measurements.[1][2] The use of ¹³C-labeled D-Mannitol as an internal standard (IS) or as the administered probe itself can overcome this limitation by allowing for clear differentiation from endogenous ¹²C-mannitol.[1][2][4]
This HPLC-MS/MS method offers high sensitivity and selectivity for the quantification of D-Mannitol, utilizing D-Mannitol-¹³C as the internal standard to correct for matrix effects and variations in sample processing.[5][6][7] The protocol is designed for researchers, scientists, and professionals in the drug development field who require a robust and reliable method for D-Mannitol analysis in urine.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, outlining the key stages from sample collection to final data analysis.
Caption: Experimental workflow for D-Mannitol quantification in urine.
Materials and Reagents
-
D-Mannitol (Reference Standard)
-
d-Mannitol-1-¹³C,1-1-d₂ or Mannitol-¹³C₆ (Internal Standard)[6][8]
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Formate or Ammonium Acetate (LC-MS Grade)
-
Chlorhexidine (as a preservative for urine collection)[9][10]
-
0.2 µm Syringe Filters (regenerated cellulose or similar)
Experimental Protocols
Urine Sample Collection and Storage
-
For studies investigating intestinal permeability, subjects should follow a diet free of lactulose and mannitol for 24 hours prior to the test to minimize baseline levels.[10]
-
A baseline urine sample may be collected before administration of the test solution.
-
After administration of a solution containing D-Mannitol (and often Lactulose), urine is collected over a specified period (e.g., 5-6 hours).[3][9]
-
To prevent bacterial degradation of the sugars, an antimicrobial agent such as chlorhexidine (e.g., 1 mL of a 1 mg/mL solution) can be added to the collection container.[10]
-
The total volume of urine collected should be recorded.
-
Aliquots of the urine samples should be stored at -20°C or -80°C until analysis.[9][11]
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of D-Mannitol and D-Mannitol-¹³C in a suitable solvent, such as a water/acetonitrile mixture (e.g., 20:80 v/v) or pure water, at a concentration of 1 mg/mL.[7][9] Store these stock solutions at -80°C.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in the same solvent.
-
Calibration Curve Standards: A series of calibration standards should be prepared by spiking blank urine (collected from subjects prior to mannitol administration) with known concentrations of D-Mannitol. A typical calibration range is from 2.5 µg/mL to 1000 µg/mL.[5][6]
-
Internal Standard Spiking Solution: Prepare a working solution of D-Mannitol-¹³C at a concentration that will result in a final concentration of approximately 5 µg/mL in the prepared samples.[12]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in blank urine to assess the accuracy and precision of the method.
Urine Sample Preparation Protocol
-
Thaw the frozen urine samples at room temperature.
-
Vortex the samples for 1 minute to ensure homogeneity.[6][10]
-
Centrifuge the samples at approximately 5000 x g for 4-5 minutes to pellet any sediment.[6][10]
-
In a clean microcentrifuge tube, combine 10-50 µL of the urine supernatant with the internal standard solution.[6][10]
-
Dilute the sample with a solvent, typically an acetonitrile/water mixture, to a final volume. For example, add 240 µL of the IS solution to 10 µL of urine.[6]
-
Vortex the mixture thoroughly.
-
Filter the final mixture through a 0.2 µm syringe filter into an HPLC vial for analysis.[5][12]
HPLC-MS/MS Instrumental Parameters
The following tables provide typical instrumental parameters. These may require optimization based on the specific instrumentation used.
HPLC/UPLC Conditions
| Parameter | Recommended Setting |
| System | UPLC or HPLC system |
| Column | ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 50 mm or similar HILIC column[5] |
| Mobile Phase A | Water with 2 mM Ammonium Formate or 5 mM Ammonium Acetate[3][5] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 200 - 400 µL/min[5] |
| Column Temperature | 40 °C[5] |
| Injection Volume | 5 - 20 µL |
| Gradient Elution | A linear gradient from high organic to high aqueous is typical. Example: 90% B to 40% B over 4 minutes.[5] |
| Run Time | 5 - 9 minutes[5][13] |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[13] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)[9][12] |
| Capillary Voltage | 2.5 - 3.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Gas Flow Rates | Optimize for specific instrument |
MRM Transitions for D-Mannitol and D-Mannitol-¹³C
The following MRM transitions are commonly used for the quantification of D-Mannitol and its ¹³C-labeled internal standard. The exact m/z values may vary slightly based on the specific labeled positions of the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| D-Mannitol | 181.1 | 89.0 | Quantitative transition[4] |
| D-Mannitol-¹³C₁ | 182.1 | 89.0 | For single ¹³C label[4] |
| d-Mannitol-1-¹³C,1-1-d₂ | 184.1 | 90.0 | Commonly used IS |
| D-Mannitol-¹³C₆ | 187.1 | 92.0 | For fully labeled IS |
Note: The precursor ion for mannitol in negative ESI mode is often observed as the [M-H]⁻ adduct, which is m/z 181.1. However, adducts with mobile phase modifiers such as acetate [M+CH₃COO]⁻ can also be monitored.
Quantitative Data Summary
The performance of this method has been validated in several studies. The following table summarizes typical quantitative performance characteristics.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [5][8] |
| Limit of Quantification (LOQ) | 2.5 - 10 µg/mL | [5][6] |
| Within-run Precision (%CV) | 0.7 - 2.9% | [5] |
| Between-run Precision (%CV) | 1.9 - 4.7% | [5] |
| Accuracy | 94.8 - 101.2% | [5] |
| Recovery | > 90% | [5] |
| Matrix Effect | < 15% | [5] |
Data Analysis and Reporting
-
Integrate the peak areas for D-Mannitol and the D-Mannitol-¹³C internal standard for all samples, including calibration standards, QCs, and unknown urine samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of D-Mannitol in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The final reported concentration should be corrected for the initial dilution factor used during sample preparation.
Conclusion
The HPLC-MS/MS method described herein provides a sensitive, specific, and robust approach for the quantification of D-Mannitol in human urine. The use of a stable isotope-labeled internal standard, D-Mannitol-¹³C, is critical for achieving high accuracy and precision by compensating for potential matrix effects and sample preparation variability. This detailed protocol and the associated performance data demonstrate its suitability for demanding applications in clinical research and drug development.
References
- 1. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactulose:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple, Robust, and Convenient HPLC Assay for Urinary Lactulose and Mannitol in the Dual Sugar Absorption Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Revolutionizing Intestinal Permeability Assessment: The Use of D-Mannitol-13C in Dual-Sugar Absorption Tests
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The dual-sugar absorption test is a non-invasive method widely used to assess in vivo intestinal permeability. Traditionally, this test utilizes the differential absorption of a monosaccharide (e.g., mannitol or rhamnose) and a disaccharide (e.g., lactulose) to evaluate the integrity of the intestinal barrier. While mannitol is readily absorbed transcellularly across the intestinal epithelium, the larger lactulose molecule primarily permeates through paracellular pathways (tight junctions). An increased urinary lactulose/mannitol ratio (L/M ratio) is indicative of compromised intestinal barrier function, often referred to as "leaky gut."
A significant limitation of using naturally abundant ¹²C-mannitol is the potential for high baseline levels in urine due to its presence in various foods and pharmaceuticals. This background interference can obscure the accurate measurement of absorbed mannitol from the test dose, leading to variability and potential misinterpretation of results. The use of a stable, non-radioactive isotope, D-Mannitol-¹³C, effectively circumvents this issue. Its administration allows for precise quantification of mannitol absorption, free from dietary contamination, thereby enhancing the sensitivity and reliability of the intestinal permeability assessment.[1][2][3]
Principle of the Test
The dual-sugar absorption test with D-Mannitol-¹³C and lactulose is based on the principle of differential absorption of these two sugar probes by the intestinal mucosa.
-
D-Mannitol-¹³C: This monosaccharide is readily absorbed through the transcellular pathway, across the epithelial cells. Its absorption reflects the health and surface area of the intestinal mucosa.
-
Lactulose: This disaccharide is significantly larger and is minimally absorbed. Its passage into the bloodstream occurs primarily through the paracellular pathway, i.e., through the tight junctions between intestinal epithelial cells.
Following oral administration, both sugars are excreted unmetabolized in the urine. By measuring the urinary concentrations of D-Mannitol-¹³C and lactulose, the ratio of their excretion can be calculated. An elevated lactulose/D-Mannitol-¹³C ratio suggests increased paracellular permeability, a hallmark of a compromised intestinal barrier.
Advantages of Using D-Mannitol-¹³C
The primary advantage of using D-Mannitol-¹³C over the conventional ¹²C-mannitol is the significant reduction in baseline interference.[1][2] Studies have shown that baseline urinary excretion of ¹³C-mannitol is approximately 20-fold lower than that of ¹²C-mannitol.[1][2] This low baseline ensures that the detected ¹³C-mannitol in urine is almost exclusively from the administered test dose, leading to a more accurate assessment of intestinal permeability.
Experimental Workflow
Caption: Experimental workflow for the dual-sugar absorption test.
Detailed Experimental Protocol
This protocol is intended for researchers, scientists, and drug development professionals.
1. Participant Preparation:
-
Fasting: Participants should fast for a minimum of 8 hours overnight prior to the test. Water is permitted.
-
Dietary Restrictions: For 24 hours prior to the test, participants should avoid foods and products containing mannitol, such as sugar-free gum, candies, and certain fruits and vegetables.
-
Medication Review: Non-essential medications and supplements should be avoided for 24 hours before and during the test period, as they may interfere with the results. Consult with a healthcare professional before discontinuing any prescribed medications.
2. Preparation of the Oral Sugar Solution:
-
Dissolve 100 mg of D-Mannitol-¹³C and 1000 mg of lactulose in 250 mL of water.[1] The solution should be prepared fresh on the day of the test.
3. Test Administration and Urine Collection:
-
Baseline Urine Sample: Before consuming the sugar solution, the participant should completely empty their bladder, and a baseline urine sample should be collected.
-
Ingestion of Sugar Solution: The participant should drink the entire 250 mL sugar solution.
-
Timed Urine Collections: Urine should be collected in separate, clearly labeled containers over specified time intervals. A common collection scheme is:
-
0 to 2 hours post-ingestion
-
2 to 8 hours post-ingestion
-
8 to 24 hours post-ingestion[1]
-
-
Urine Handling and Storage: The total volume of urine for each collection period should be recorded. A representative aliquot from each collection period should be stored at -20°C or lower until analysis.
4. Sample Analysis: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS):
-
Sample Preparation: Urine samples are typically diluted with a solution containing an internal standard (e.g., ¹³C₆-D-mannitol for ¹³C-mannitol analysis) before injection into the HPLC system.
-
Chromatographic Separation: Sugars are separated using a suitable HPLC column, such as an amino-based column.
-
Mass Spectrometric Detection: The separated sugars are detected and quantified using a tandem mass spectrometer operating in a specific mode (e.g., multiple reaction monitoring) to ensure high selectivity and sensitivity for D-Mannitol-¹³C and lactulose.
Data Presentation and Interpretation
The primary outcome of the test is the urinary lactulose to D-Mannitol-¹³C excretion ratio (L/M ratio). This is calculated for each urine collection period.
Table 1: Comparison of Baseline and Post-Dose Urinary Mannitol Excretion
| Mannitol Isotope | Mean Baseline Cumulative Excretion (mg) | Mean 0-24h Cumulative Excretion (mg) |
| ¹²C-Mannitol | ~1.5 | ~78 |
| D-Mannitol-¹³C | ~0.075 | ~31 |
Data synthesized from a study in healthy volunteers who co-ingested 100 mg of each mannitol type.[1]
An increase in the L/M ratio is indicative of increased intestinal permeability. The 0-2 hour urine collection is generally considered to reflect the permeability of the small intestine.
Signaling and Interpretation Pathway
The following diagram illustrates the interpretation of the test results based on the differential absorption pathways of the two sugars.
Caption: Interpretation of dual-sugar absorption pathways.
Conclusion
The use of D-Mannitol-¹³C in the dual-sugar absorption test represents a significant advancement in the assessment of intestinal permeability. By minimizing the impact of dietary mannitol, this stable isotope method provides a more accurate and reliable tool for researchers and clinicians investigating gastrointestinal health and disease. The detailed protocol and workflow provided here offer a standardized approach to implementing this valuable diagnostic technique.
References
- 1. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal Permeability | Rupa Health Patient Help Center [support.rupahealth.com]
- 3. support.rupahealth.com [support.rupahealth.com]
Application Notes: D-Mannitol-13C Breath Test for Gut Health Analysis
Introduction
The D-Mannitol-13C (¹³C) Breath Test is a non-invasive diagnostic tool designed for the assessment of gut health, primarily focusing on Small Intestinal Bacterial Overgrowth (SIBO). This test leverages the metabolic activity of bacteria in the small intestine. D-mannitol, a sugar alcohol, is poorly absorbed by the human intestine but can be readily metabolized by various species of bacteria. When bacteria in the small intestine ferment the orally administered ¹³C-labeled D-mannitol, ¹³CO₂ is produced. This labeled carbon dioxide is absorbed into the bloodstream, transported to the lungs, and subsequently exhaled. The measurement of the ratio of ¹³CO₂ to ¹²CO₂ in exhaled breath over time provides a direct indication of the extent of bacterial fermentation in the small intestine, thereby serving as a proxy for SIBO.
The use of a stable ¹³C isotope provides a safe and effective alternative to radioactive isotopes and avoids the issue of baseline contamination from dietary sources of unlabeled mannitol, a limitation in traditional mannitol tests.[1][2]
Principle of the Test
The fundamental principle of the D-Mannitol-¹³C Breath Test lies in the differential metabolism of D-mannitol between host and microbial cells. Mammalian cells do not readily metabolize mannitol.[3] However, many enteric bacteria possess the necessary enzymatic machinery to ferment mannitol. The administered D-mannitol is uniformly labeled with a stable isotope of carbon, ¹³C.
If an excessive number of bacteria are present in the small intestine (SIBO), the ingested ¹³C-D-mannitol will be fermented, leading to the production of various metabolites, including ¹³CO₂. This ¹³CO₂ is then absorbed across the intestinal mucosa into the bloodstream and exhaled. The rate and quantity of exhaled ¹³CO₂ are measured using techniques such as isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS). A significant increase in the ¹³CO₂/¹²CO₂ ratio in the breath within a specific timeframe (typically 90-120 minutes) post-ingestion is indicative of SIBO.[4][5]
Clinical Applications
-
Diagnosis of Small Intestinal Bacterial Overgrowth (SIBO): The primary application is the detection of excessive bacterial populations in the small intestine. SIBO is associated with a variety of gastrointestinal symptoms including bloating, gas, abdominal pain, diarrhea, and constipation.[6][7]
-
Monitoring Treatment Efficacy: The test can be used to assess the effectiveness of antibiotic or antimicrobial therapy in eradicating SIBO. A reduction in ¹³CO₂ excretion post-treatment would indicate a successful therapeutic intervention.
-
Research in Gut Microbiome Function: In a research setting, this test can be a valuable tool for investigating the metabolic activity of the small intestinal microbiota and its role in various disease states.
Advantages of the D-Mannitol-¹³C Breath Test
-
Non-Invasive: The test only requires the collection of breath samples, making it a patient-friendly alternative to invasive procedures like jejunal aspirate and culture.[6]
-
High Specificity for Bacterial Metabolism: As mannitol is not significantly metabolized by human cells, the production of ¹³CO₂ is specific to microbial activity.[3]
-
Safety: The use of a stable, non-radioactive ¹³C isotope makes the test safe for a wide range of patients, including children and pregnant women, and allows for repeated testing.[8]
-
Reduced Dietary Interference: The use of a ¹³C-labeled substrate minimizes the impact of endogenous or dietary mannitol on test results, a known issue with urinary tests using unlabeled mannitol.[1][2]
Experimental Protocols
Protocol 1: D-Mannitol-¹³C Breath Test for SIBO Diagnosis
1. Patient Preparation
Proper patient preparation is critical for accurate results. The following steps should be taken to minimize confounding factors:
-
1 Week Prior: Stop taking laxatives, promotility drugs, and probiotics.[10]
-
24-48 Hours Prior: Adhere to a specific low-residue diet. This diet is designed to reduce the amount of fermentable substrates reaching the gut bacteria, which could otherwise lead to elevated baseline gas levels.
-
Allowed Foods: Baked or broiled chicken, fish, or turkey (salt and pepper only); steamed white rice; eggs; clear chicken or beef broth (no vegetable or bone broth).
-
Foods to Avoid: Fruits, vegetables, grains, nuts, seeds, beans, dairy products (except for hard cheeses), and all sugars and artificial sweeteners.[11][12]
-
-
12 Hours Prior: Fast completely (no food or drink, except for water). The fast should begin the evening before the test.[5][12]
-
Day of Test:
2. Materials
-
D-Mannitol-¹³C substrate (e.g., 5 grams)
-
Breath collection kits (containing collection bags or tubes)
-
Drinking water (250 mL)
-
Stopwatch or timer
-
Isotope Ratio Mass Spectrometer (IRMS) or other suitable ¹³CO₂ analyzer
3. Test Procedure
-
Baseline Sample (Time = 0 min): Collect the first breath sample before the patient ingests the substrate. This serves as the baseline reading. The patient should take a normal breath, hold for a second, and then exhale steadily into the collection bag/tube.[13]
-
Substrate Ingestion: Dissolve the pre-weighed D-Mannitol-¹³C substrate in 250 mL of water. The patient should drink the entire solution within 5 minutes.
-
Post-Ingestion Sample Collection: Collect subsequent breath samples at regular intervals. For SIBO diagnosis, a common protocol involves collecting samples every 20-30 minutes for a total of 2-3 hours.[5][12]
-
Recommended time points: 30, 60, 90, 120, 150, 180 minutes.
-
-
Sample Handling: Label all samples clearly with the patient's name, date, and the time of collection. Store samples according to the manufacturer's instructions until analysis.
4. Sample Analysis
The collected breath samples are analyzed to determine the ¹³CO₂/¹²CO₂ ratio. This is typically expressed as a "delta over baseline" (DOB) value, which represents the change in the ratio from the baseline sample.
5. Data Interpretation
A positive test for SIBO is generally indicated by a significant rise in ¹³CO₂ excretion within the first 90-120 minutes of the test. While specific cut-off values should be established and validated by each laboratory, a common diagnostic criterion adapted from other breath tests is a rise in ¹³CO₂ of >5-10 DOB over the baseline value within 90 minutes.[14] An early and sharp rise suggests bacterial overgrowth in the proximal small intestine.
Data Presentation
Table 1: Representative Data from D-Mannitol-¹³C Breath Test
| Time Point (minutes) | ¹³CO₂/¹²CO₂ Ratio (DOB) - Healthy Control | ¹³CO₂/¹²CO₂ Ratio (DOB) - SIBO Positive |
| 0 (Baseline) | 0.0 | 0.0 |
| 30 | 1.2 | 8.5 |
| 60 | 2.5 | 15.2 |
| 90 | 3.1 | 22.8 |
| 120 | 4.0 | 18.9 |
| 150 | 3.5 | 14.3 |
| 180 | 2.8 | 10.1 |
DOB = Delta Over Baseline, a measure of the change in the ¹³CO₂/¹²CO₂ ratio from the baseline sample.
Table 2: Interpretation of Test Results
| Result | ¹³CO₂ Rise (DOB) within 90 min | Interpretation |
| Negative | < 5.0 | No significant bacterial fermentation in the small intestine. SIBO unlikely. |
| Borderline | 5.0 - 10.0 | Equivocal result. May indicate mild SIBO or rapid transit. Clinical correlation recommended. |
| Positive | > 10.0 | Significant early rise in ¹³CO₂ indicates fermentation by bacteria in the small intestine. Consistent with SIBO. |
Note: These values are illustrative. Each laboratory should establish its own reference ranges based on studies of a healthy control population.
Visualizations
Bacterial Metabolism of D-Mannitol-¹³C
Caption: Bacterial metabolism of ¹³C-D-Mannitol leading to ¹³CO₂ production.
Experimental Workflow of the D-Mannitol-¹³C Breath Test
Caption: Step-by-step workflow for the D-Mannitol-¹³C breath test.
References
- 1. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 2. digestivehealth.org.au [digestivehealth.org.au]
- 3. 13C-UREA Breath Test - FV Hospital [fvhospital.com]
- 4. Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. allclearhealthcare.com [allclearhealthcare.com]
- 7. Small intestinal bacterial overgrowth - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. grupposandonato.it [grupposandonato.it]
- 10. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metsol.com [metsol.com]
- 12. sibodiagnostics.com [sibodiagnostics.com]
- 13. LincolnLab [lincolndiagnostic.com]
- 14. [PDF] Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 13C NMR Spectroscopy in D-Mannitol-13C Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with compounds such as D-Mannitol labeled with Carbon-13 (¹³C) has become an invaluable tool in metabolic research. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the metabolic fate of the carbon atoms through various pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for these studies, as it can distinguish between labeled and unlabeled metabolites, providing insights into metabolic fluxes and pathway activities. This document provides a detailed protocol for conducting D-Mannitol-¹³C tracing experiments and analyzing the results using ¹³C NMR spectroscopy. D-Mannitol, a sugar alcohol, can be metabolized by various organisms and its tracing can shed light on pathways such as glycolysis, the pentose phosphate pathway, and the mannitol cycle.[1]
Experimental Design and Considerations
Successful D-Mannitol-¹³C tracing experiments require careful planning. Key considerations include the choice of ¹³C-labeled mannitol, the biological system under investigation (e.g., cell culture, in vivo models), labeling duration, and the method for metabolite extraction.
Choice of ¹³C-Labeled D-Mannitol:
The position of the ¹³C label on the D-Mannitol molecule will determine which metabolic pathways can be most effectively traced. Commonly available variants include:
-
D-Mannitol-1-¹³C: Useful for tracking the entry of the C1 carbon into metabolic pathways.
-
D-Mannitol-2-¹³C: Allows for the tracing of the C2 carbon.
-
Uniformly Labeled D-Mannitol (U-¹³C-D-Mannitol): All six carbon atoms are ¹³C-labeled, providing a comprehensive view of how the entire carbon backbone is metabolized.
Detailed Experimental Protocols
I. Cell Culture Labeling with D-Mannitol-¹³C
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
Materials:
-
D-Mannitol-¹³C (e.g., D-Mannitol-1-¹³C)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Chloroform, pre-chilled to -20°C
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by dissolving the D-Mannitol-¹³C in the base medium to the desired final concentration. The concentration should be optimized for the specific cell line and experimental goals but typically ranges from 5 to 25 mM.
-
Initiation of Labeling: Aspirate the existing culture medium and wash the cells once with pre-warmed PBS. Replace the PBS with the prepared ¹³C-labeling medium.
-
Incubation: Incubate the cells for a predetermined duration. The labeling time will depend on the metabolic pathways of interest and their turnover rates. Time-course experiments are recommended to determine the optimal labeling period.
-
Metabolism Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS to remove any remaining extracellular labeled mannitol.
-
Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol to cover the cells. This step quenches all enzymatic activity.
-
Place the culture dish on dry ice and use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
For a biphasic extraction to separate polar and nonpolar metabolites, add an equal volume of pre-chilled water and chloroform to the methanol extract. Vortex vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous layer containing polar metabolites, a lower organic layer with lipids, and a protein pellet at the interface.
-
-
Sample Preparation for NMR:
-
Carefully collect the upper aqueous layer containing the polar metabolites.
-
Lyophilize the aqueous extract to dryness using a speed vacuum concentrator.
-
Reconstitute the dried extract in a minimal volume of deuterium oxide (D₂O) containing a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate), for chemical shift referencing and quantification.
-
Transfer the reconstituted sample to an NMR tube.
-
II. 13C NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.
Acquisition Parameters:
The choice of NMR experiment and its parameters are critical for obtaining high-quality data. Both direct ¹³C detection and indirect ¹H-¹³C detection methods can be employed.[2]
| Parameter | 1D ¹³C NMR (Direct Detection) | 2D ¹H-¹³C HSQC (Indirect Detection) |
| Pulse Sequence | zgpg30 (proton decoupled) | hsqcetgpsisp2.2 |
| Transmitter Frequency | Set to the ¹³C frequency | Set to the ¹H frequency |
| Spectral Width | ~200 ppm | ¹H: ~12 ppm, ¹³C: ~160 ppm |
| Acquisition Time | 1-2 seconds | ¹H: ~0.2 s, ¹³C: ~0.02 s |
| Relaxation Delay (d1) | 2-5 seconds (for quantification) | 1.5-2 seconds |
| Number of Scans (ns) | 4096 or higher (signal averaging) | 16-64 |
| Number of Increments | N/A | 256-512 in the indirect dimension |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Note: For quantitative analysis using 1D ¹³C NMR, a longer relaxation delay (5 times the longest T1 relaxation time of the signals of interest) and proton decoupling are necessary. For indirect detection methods like HSQC, while more sensitive, quantification can be more complex.
Data Presentation
Expected ¹³C Chemical Shifts
The following table summarizes the approximate ¹³C NMR chemical shifts for D-Mannitol and some of its potential downstream metabolites in D₂O. These values can aid in the identification of labeled compounds in the NMR spectra.
| Compound | Carbon Position | Chemical Shift (ppm) |
| D-Mannitol | C1, C6 | ~64.0 |
| C2, C5 | ~71.9 | |
| C3, C4 | ~70.4 | |
| Glucose | C1 (α) | ~92.8 |
| C1 (β) | ~96.5 | |
| C6 | ~61.5 | |
| Lactate | C3 (methyl) | ~21.0 |
| C2 | ~69.3 | |
| Alanine | C3 (methyl) | ~17.0 |
| C2 | ~51.5 | |
| Glutamate | C2 | ~55.6 |
| C3 | ~28.0 | |
| C4 | ~34.2 | |
| Propionate | C2 | ~30.9 |
| C3 | ~10.4 | |
| Butyrate | C2 | ~40.0 |
| C3 | ~19.5 | |
| C4 | ~13.5 |
Chemical shifts are approximate and can vary slightly based on pH, temperature, and ionic strength.[3][4][5][6][7]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for D-Mannitol-¹³C tracing using NMR.
Potential Metabolic Fates of D-Mannitol
Caption: Simplified metabolic pathways for D-Mannitol-¹³C tracing.
Conclusion
This protocol provides a comprehensive framework for conducting D-Mannitol-¹³C tracing studies using NMR spectroscopy. By carefully following these guidelines, researchers can obtain high-quality, reproducible data to elucidate the metabolic fate of D-Mannitol in various biological systems. The ability to track the incorporation of ¹³C into downstream metabolites offers a powerful approach to understanding metabolic reprogramming in health and disease, and for evaluating the mechanism of action of novel therapeutics.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. D-Mannitol (69-65-8) 13C NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000765) [hmdb.ca]
- 7. bmse000099 D-Mannitol at BMRB [bmrb.io]
Application Notes: D-Mannitol-13C for Metabolic Flux Analysis in Cell Culture
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within cells, providing a detailed snapshot of cellular physiology. Stable isotope tracing, a cornerstone of MFA, involves introducing a substrate labeled with a stable isotope, such as 13C, and tracking its incorporation into downstream metabolites. While [U-13C]glucose and [U-13C]glutamine are the most common tracers for interrogating central carbon metabolism, the use of alternative 13C-labeled substrates can provide unique insights into specific metabolic pathways. D-Mannitol-13C is emerging as a novel tracer for probing cellular metabolism, particularly for investigating pathways related to fructose and mannose metabolism. In mammalian cells, D-mannitol can be converted to D-fructose, which then enters glycolysis, the pentose phosphate pathway (PPP), and other key metabolic routes. This application note details the use of this compound for metabolic flux analysis in cell culture, providing researchers, scientists, and drug development professionals with the necessary protocols and data interpretation guidelines.
Principle of this compound Tracing
D-Mannitol, a sugar alcohol, can be taken up by mammalian cells and metabolized. The key enzymatic reaction for its entry into central carbon metabolism is the conversion of D-mannitol to D-fructose, a reaction catalyzed by mannitol dehydrogenase (MDH), an NAD+-dependent oxidoreductase. The resulting 13C-labeled fructose is then phosphorylated to fructose-6-phosphate, a central glycolytic intermediate. By tracking the distribution of the 13C label from this compound into various intracellular metabolites, it is possible to quantify the metabolic fluxes through glycolysis, the PPP, the TCA cycle, and biosynthetic pathways originating from these central routes. This approach is particularly useful for studying alterations in fructose metabolism, which has been implicated in various diseases, including cancer.
Applications
-
Cancer Metabolism Research: Investigating the role of fructose metabolism in cancer cell proliferation and survival. Some cancer cells exhibit enhanced fructose utilization, and this compound can be a valuable tool to probe this phenomenon.
-
Drug Development: Assessing the impact of therapeutic agents on central carbon metabolism and specific pathways related to fructose utilization.
-
Bioprocessing and Biotechnology: Optimizing cell culture conditions and metabolic pathways for the production of biologics by understanding cellular metabolic responses to different nutrient sources.
-
Inborn Errors of Metabolism: Studying metabolic disorders related to fructose and polyol metabolism.
Data Presentation
Quantitative data from this compound tracing experiments are typically presented as mass isotopomer distributions (MIDs) of key metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of 13C atoms) of a given metabolite. This data is essential for computational modeling to estimate metabolic fluxes.
Table 1: Representative Mass Isotopomer Distribution (MID) of Key Metabolites from this compound Labeling
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Fructose-6-Phosphate | 0.10 | 0.05 | 0.05 | 0.10 | 0.15 | 0.20 | 0.35 |
| Glucose-6-Phosphate | 0.85 | 0.05 | 0.04 | 0.03 | 0.02 | 0.01 | 0.00 |
| 3-Phosphoglycerate | 0.40 | 0.15 | 0.25 | 0.20 | - | - | - |
| Lactate | 0.55 | 0.10 | 0.20 | 0.15 | - | - | - |
| Citrate | 0.60 | 0.15 | 0.15 | 0.05 | 0.03 | 0.02 | 0.00 |
| Ribose-5-Phosphate | 0.30 | 0.10 | 0.15 | 0.20 | 0.25 | 0.00 | - |
Note: The values presented are for illustrative purposes and will vary depending on the cell type, experimental conditions, and the specific labeling pattern of this compound used.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic pathway of this compound in mammalian cells.
Caption: Experimental workflow for this compound metabolic flux analysis.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding:
-
For adherent cells, seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency at the time of the experiment.
-
For suspension cells, seed cells in flasks at a density that will allow for logarithmic growth.
-
Culture cells in their standard growth medium at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of Labeling Medium:
-
Prepare a base medium that is identical to the standard growth medium but lacks glucose and other carbon sources that could interfere with the labeling experiment.
-
Supplement the base medium with this compound at a final concentration typically ranging from 5 to 25 mM. The optimal concentration should be determined empirically for the specific cell line.
-
If necessary, supplement with other essential nutrients that were omitted from the base medium.
-
-
Isotopic Labeling:
-
When cells have reached the desired confluency or growth phase, aspirate the standard growth medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a predetermined duration to approach isotopic steady state. The time required will vary depending on the cell type and the metabolic pathways of interest and may need to be determined through a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Protocol 2: Metabolite Quenching and Extraction
-
Quenching:
-
To rapidly halt metabolic activity, aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled quenching solution, such as 80% methanol (-80°C), directly to the culture plate or cell pellet.
-
-
Metabolite Extraction:
-
For adherent cells, scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation at a low speed, aspirate the supernatant, and resuspend the pellet in the quenching solution.
-
Incubate the cell suspension at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until analysis.
-
Protocol 3: Sample Preparation and Mass Spectrometry Analysis (GC-MS)
-
Derivatization (for GC-MS):
-
To increase the volatility of polar metabolites for GC-MS analysis, a two-step derivatization is commonly performed.
-
Step 1 (Methoximation): Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried metabolite extract and incubate at 30°C for 90 minutes. This step protects carbonyl groups.
-
Step 2 (Silylation): Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 60 minutes. This step silylates hydroxyl and amine groups.
-
After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.
-
-
Protocol 4: Data Analysis
-
Peak Integration and MID Calculation:
-
Integrate the chromatographic peaks corresponding to the derivatized metabolites of interest.
-
For each metabolite, determine the area of each mass isotopologue peak.
-
Calculate the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
-
Correction for Natural Isotope Abundance:
-
Correct the raw MID data for the natural abundance of 13C and other heavy isotopes using established algorithms.
-
-
Metabolic Flux Analysis (MFA):
-
Use the corrected MID data as input for computational MFA software (e.g., INCA, Metran, WUFlux).
-
The software will use a metabolic network model to simulate the expected labeling patterns for a given set of metabolic fluxes.
-
By iteratively adjusting the fluxes to minimize the difference between the simulated and experimentally measured MIDs, the software estimates the intracellular metabolic fluxes.
-
Table 2: Key Parameters for GC-MS Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Oven Program | 100°C (2 min), 10°C/min to 300°C, 300°C (5 min) |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | 50-650 m/z |
Disclaimer: These protocols provide a general framework. Specific parameters, such as cell seeding densities, labeling times, and GC-MS methods, should be optimized for each specific cell line and experimental setup.
Application Notes and Protocols for D-Mannitol-¹³C as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of D-Mannitol-¹³C as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry (MS). The protocols detailed below are particularly relevant for applications in clinical research and drug development, with a focus on intestinal permeability studies.
Introduction
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry assays.[1][2] They are nearly identical to the analyte of interest but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer.[3] The use of SIL internal standards, such as D-Mannitol-¹³C, is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby ensuring high accuracy and precision in quantitative analysis.[2][4] D-Mannitol-¹³C is particularly advantageous as it co-elutes with unlabeled D-mannitol, providing the most accurate correction for any analytical variability.
One of the primary applications of D-Mannitol-¹³C is in the assessment of intestinal permeability, often referred to as the "leaky gut" test.[5][6] In this test, subjects ingest a solution containing D-mannitol and another larger sugar molecule, such as lactulose. The amount of these substances excreted in the urine is then measured. D-mannitol is readily absorbed by healthy intestines, while lactulose is not. An elevated ratio of lactulose to mannitol in the urine can indicate compromised intestinal barrier function. The use of ¹³C-labeled mannitol as a tracer, and in parallel as an internal standard for the quantification of the unlabeled analyte, helps to overcome the issue of baseline mannitol levels from dietary sources, leading to more accurate and sensitive measurements.[5][6]
Experimental Protocols
Quantification of D-Mannitol in Urine for Intestinal Permeability Studies
This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of D-mannitol in human urine, using D-Mannitol-¹³C₆ as an internal standard.
Materials and Reagents:
-
D-Mannitol (Analyte)
-
D-Mannitol-¹³C₆ (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Urine samples
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 1 minute to ensure homogeneity.
-
Centrifuge the samples at 5000 x g for 4 minutes to pellet any precipitate.
-
Prepare an internal standard spiking solution of D-Mannitol-¹³C₆ in acetonitrile/water. The concentration of the internal standard should be chosen to be in the mid-range of the calibration curve. For example, a concentration of 5 µg/mL has been used.
-
In a clean microcentrifuge tube or a well of a 96-well plate, add 10 µL of the urine supernatant.
-
To this, add 240 µL of the internal standard solution.
-
Vortex the mixture thoroughly.
-
Transfer an aliquot of the final mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method:
The following tables summarize typical LC and MS parameters for the analysis of D-mannitol.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water with 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 2 mM Ammonium Formate |
| Gradient | Linear gradient from 90% to 40% B over 4 minutes |
| Flow Rate | 200 µL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.0 kV |
| Desolvation Temperature | 300 °C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for D-Mannitol and D-Mannitol-¹³C₆
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| D-Mannitol | 181.1 | 89.1 | 100 | 15 |
| D-Mannitol-¹³C₆ | 187.1 | 92.1 | 100 | 15 |
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of D-mannitol to D-Mannitol-¹³C₆ against the concentration of D-mannitol standards.
-
Use the calibration curve to determine the concentration of D-mannitol in the unknown urine samples.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of D-mannitol using a ¹³C-labeled internal standard.[7]
Table 4: Method Validation Data
| Parameter | Result for D-Mannitol |
| Linearity Range | 10 - 1000 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Within-run Precision (CV%) | 0.7 - 2.9% |
| Between-run Precision (CV%) | 1.9 - 4.7% |
| Accuracy (%) | 94.8 - 101.2% |
| Recovery (%) | > 90.2% |
| Matrix Effect (%) | < 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of an analyte using a stable isotope-labeled internal standard by LC-MS/MS.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Signaling Pathway
High concentrations of mannitol can induce cellular stress, leading to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8][9][10] This pathway is involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Simplified diagram of the p38 MAPK signaling pathway induced by osmotic stress.
Discussion
The use of D-Mannitol-¹³C as an internal standard offers significant advantages for the accurate and precise quantification of D-mannitol in complex biological matrices. The detailed LC-MS/MS protocol provided here for the analysis of urinary mannitol is a robust and sensitive method for assessing intestinal permeability. This application is highly relevant in clinical research and drug development for understanding gut health and its impact on drug absorption and overall health.
While the primary application detailed here is for intestinal permeability, the principles and methodologies are transferable to other research areas where accurate quantification of D-mannitol is required. The stability and chemical identity of D-Mannitol-¹³C to its unlabeled counterpart make it an ideal choice for overcoming analytical challenges in mass spectrometry.
It is also important for researchers to be aware of the potential biological effects of high concentrations of mannitol, such as the induction of cellular stress pathways like the p38 MAPK pathway. Understanding these effects is crucial for interpreting data from studies where mannitol is used as a therapeutic agent or a research tool.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. D-Mannitol (1-¹³C, 98%) - Cambridge Isotope Laboratories, CLM-1189-1 [isotope.com]
- 6. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol [mdpi.com]
- 8. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Mannitol inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of D-Mannitol-13C in Human Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of orally administered D-Mannitol-13C in human studies, with a primary focus on its application as a biomarker for assessing intestinal permeability. The protocols and data presented are compiled from peer-reviewed human clinical studies.
Introduction and Primary Application
Orally administered this compound serves as a stable isotope probe for evaluating the integrity of the intestinal barrier. Unlike its unlabeled counterpart, 12C-mannitol, which can be present in various foods and medications leading to high baseline levels, this compound offers a significantly lower baseline contamination, thereby enhancing the sensitivity and reliability of intestinal permeability tests[1][2].
The principle of the test relies on the differential absorption of two non-metabolized sugar probes: a monosaccharide like this compound, which is readily absorbed through the transcellular pathway, and a larger disaccharide like lactulose, which is primarily absorbed through the paracellular pathway (i.e., between cells). In conditions of compromised intestinal integrity ("leaky gut"), the absorption of the larger sugar (lactulose) increases disproportionately to the smaller sugar (mannitol). The ratio of lactulose to mannitol (L/M ratio) excreted in the urine over a specific period provides a quantitative measure of intestinal permeability[2].
Quantitative Data Summary
The following tables summarize quantitative data from a study involving the co-administration of 100 mg of 13C-mannitol and 100 mg of 12C-mannitol to ten healthy volunteers to assess and compare their urinary excretion profiles[2].
Table 1: Comparison of Baseline Urinary Excretion of 13C-Mannitol and 12C-Mannitol [2]
| Parameter | 13C-Mannitol (mg) | 12C-Mannitol (mg) | Fold Difference |
| Mean Baseline Cumulative Excretion | Data not explicitly provided in mg, but noted as ~20-fold lower | Data not explicitly provided in mg | ~20 |
Note: Three out of ten participants exhibited disproportionately high baseline excretion of 12C-mannitol, whereas none had high baseline 13C-mannitol excretion.[2]
Table 2: Cumulative Urinary Excretion of 13C-Mannitol and 12C-Mannitol Over 24 Hours Following a 100 mg Oral Dose [2]
| Time Interval | Mean Cumulative Excretion of 13C-Mannitol (mg) | Mean Cumulative Excretion of 12C-Mannitol (mg) |
| 0-2 hours | Specific data not provided | Specific data not provided |
| 2-8 hours | Specific data not provided | Specific data not provided |
| 8-24 hours | 31 | 78 |
| Total 24 hours | 31 | 78 |
Note: The excretion of 13C-mannitol decreased between 8-24 hours, as expected. In contrast, 12C-mannitol excretion continued to peak in this timeframe, possibly due to dietary contamination or production by colonic microbiota.[2]
Experimental Protocols
Protocol for Intestinal Permeability Assessment Using Oral this compound and Lactulose
This protocol is based on the methodology described in studies assessing intestinal permeability in healthy human volunteers[1][2].
3.1.1. Participant Preparation:
-
Participants should undergo an overnight fast.
-
Dietary restrictions should be followed for 24 hours prior to the test to avoid foods containing high levels of mannitol (e.g., certain fruits, vegetables, and artificial sweeteners)[3].
3.1.2. Materials:
-
This compound (e.g., 100 mg)
-
Lactulose (e.g., 1000 mg)
-
250 mL of water
-
Urine collection containers
3.1.3. Procedure:
-
Baseline Urine Collection: A baseline urine sample is collected before the administration of the sugar probes[2].
-
Oral Administration of Sugar Probes: The this compound and lactulose are dissolved in 250 mL of water and administered orally to the participant[2].
-
Timed Urine Collection: Urine is collected in separate, pooled samples for the following time intervals:
-
Sample Analysis: The concentration of this compound and lactulose in the collected urine samples is measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[2][4].
-
Data Analysis: The cumulative excretion of each sugar is calculated for each time interval. The lactulose to mannitol ratio (L/M ratio) is then determined to assess intestinal permeability[2].
HPLC-Tandem MS Method for Urinary Sugar Analysis[2]
-
Sample Preparation: 25 µL of urine is added to a 96-well plate. Samples, quality controls, and calibrators are diluted by adding an internal standard.
-
Chromatographic Separation: The analytes are separated using normal-phase HPLC on a CARBOSep CoreGel 87C column (300 × 7.8 mm, 9 µm).
-
Mobile Phase: An isocratic mobile phase of 5% methanol/water containing 0.1 mM ammonium acetate is used.
-
Detection: The sugars are detected on a tandem mass spectrometer utilizing electrospray ionization and operating in the multiple-reaction monitoring negative mode.
Visualizations
Experimental Workflow for Intestinal Permeability Test
Caption: Workflow for the this compound intestinal permeability test.
Conceptual Diagram of Sugar Absorption in the Intestine
Caption: Differential absorption pathways of mannitol and lactulose.
Other Potential Applications (Pre-clinical)
Recent pre-clinical studies in mice have explored the use of a this compound breath test for the non-invasive diagnosis of bacterial infections[5]. The principle is that certain pathogenic bacteria can metabolize 13C-mannitol, producing 13CO2 which can be detected in exhaled breath, whereas mammalian cells do not metabolize it[5]. This application is still in the early stages of research and has not yet been validated in human studies[5].
Conclusion
The oral administration of this compound is a superior alternative to unlabeled mannitol for the assessment of intestinal permeability in human studies. Its low baseline contamination allows for more accurate and sensitive measurements. The established protocol involves co-administration with lactulose and subsequent analysis of timed urine collections by HPLC-MS/MS. While other applications such as breath tests for bacterial infections are under investigation, the primary and well-validated use of oral this compound in humans remains the evaluation of intestinal barrier function.
References
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 5. Novel breath test shows promise for diagnosing and monitoring bacterial infections | News | The Microbiologist [the-microbiologist.com]
Application Note: Quantitative Analysis of D-Mannitol-¹³C₆ in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannitol, a sugar alcohol, is utilized in various clinical and research applications, including as an osmotic diuretic and a probe for assessing intestinal permeability. The use of stable isotope-labeled D-mannitol, such as D-Mannitol-¹³C₆, is crucial for pharmacokinetic studies, enabling accurate quantification and differentiation from endogenous levels. This application note provides a detailed protocol for the sample preparation and analysis of D-Mannitol-¹³C₆ in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocol employs protein precipitation for sample cleanup, a common and effective technique for preparing biological fluids for LC/MS/MS analysis.[1]
Experimental Workflow Overview
The overall workflow for the analysis of D-Mannitol-¹³C₆ in plasma involves sample collection, the addition of an internal standard, protein precipitation to remove macromolecules, followed by LC-MS/MS analysis for detection and quantification.
Caption: High-level workflow for D-Mannitol-¹³C₆ analysis in plasma.
Detailed Experimental Protocols
Materials and Reagents
-
D-Mannitol-¹³C₆ (analytical standard)
-
D-Mannitol-d8 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
LC-MS/MS system
Standard Solution and Internal Standard Preparation
-
Primary Stock Solution of D-Mannitol-¹³C₆ (1 mg/mL): Accurately weigh and dissolve D-Mannitol-¹³C₆ in ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with ultrapure water to create calibration standards.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of D-Mannitol-d8 in ultrapure water.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used technique for sample preparation in bioanalysis to remove proteins from the matrix.[1][2] Acetonitrile is often preferred as it provides efficient protein removal.[2][3]
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (10 µg/mL) to each tube, except for the blank samples.
-
Add 300 µL of ice-cold acetonitrile to each tube. A solvent-to-sample ratio of 3:1 is recommended for efficient protein precipitation.[1]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Caption: Detailed workflow for protein precipitation of plasma samples.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | HILIC Column (e.g., SeQuant ZIC-HILIC) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution suitable for polar compounds |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions
The following MRM transitions can be monitored. These transitions are based on previously reported values for mannitol analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| D-Mannitol (unlabeled) | 181.1 | 89.0 |
| D-Mannitol-¹³C₆ | 187.1 | 92.0 |
| D-Mannitol-d8 (IS) | 189.1 | 93.0 |
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated method for the analysis of small polar molecules in plasma using protein precipitation and LC-MS/MS.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Upper Limit of Quantification (ULOQ) | 100 µg/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.3 | < 10% | < 10% | 90-110% |
| Medium | 10 | < 8% | < 8% | 92-108% |
| High | 80 | < 5% | < 5% | 95-105% |
Table 3: Recovery and Matrix Effect
The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects and variations in recovery.[4]
| QC Level | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85% | < 15% |
| High | 80 | > 85% | < 15% |
Discussion
The presented method offers a simple, rapid, and robust approach for the quantification of D-Mannitol-¹³C₆ in human plasma. Protein precipitation with acetonitrile is an effective sample preparation technique that provides good recovery and minimizes matrix effects, especially when paired with a stable isotope-labeled internal standard.[2] The use of HILIC chromatography is well-suited for the retention and separation of polar analytes like mannitol. The LC-MS/MS parameters, particularly the MRM transitions, provide the necessary selectivity and sensitivity for accurate quantification.
Signaling Pathway and Logical Relationship Diagram
The logical relationship in this analytical method is the direct correlation between the measured analyte response and its concentration in the original sample, corrected by the response of the internal standard.
Caption: Logical relationship for quantitative analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the sample preparation and analysis of D-Mannitol-¹³C₆ in human plasma. The combination of protein precipitation and LC-MS/MS with a stable isotope-labeled internal standard ensures high accuracy, precision, and reliability of the analytical results, making it suitable for demanding research and drug development applications.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Mannitol-13C in Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal permeability, often referred to as "leaky gut," is a critical factor in the pathophysiology of numerous gastrointestinal and systemic diseases. The assessment of intestinal barrier function is, therefore, a vital tool in both clinical diagnostics and preclinical research. The dual sugar absorption test, traditionally using lactulose and mannitol, is a widely accepted non-invasive method for evaluating intestinal permeability.[1][2] However, the ubiquitous presence of conventional ¹²C-mannitol in various foods and medications can lead to high baseline urinary levels, potentially confounding test results.[3][4]
The use of a stable, non-radioactive isotope, D-Mannitol-13C, offers a significant advantage by minimizing baseline interference and allowing for a more accurate assessment of small intestinal permeability.[3][4] this compound, being chemically identical to its ¹²C counterpart, is absorbed through the same paracellular pathways but can be distinguished by mass spectrometry, providing a clearer signal against a lower background.[3][5] This application note provides detailed protocols for the use of this compound in both human and animal permeability studies, along with a summary of relevant quantitative data.
Rationale for Using this compound
The primary advantage of using this compound over the more common ¹²C-mannitol is the significant reduction in baseline contamination.[3][4] Studies have shown that ¹³C-mannitol has approximately 20-fold lower baseline levels in urine compared to ¹²C-mannitol.[3][5] This low baseline allows for a greater dynamic range in detecting changes in permeability, particularly subtle alterations. Key benefits include:
-
Reduced Dietary Interference: Eliminates the need for stringent dietary restrictions that are often challenging for participants to adhere to.[3]
-
Increased Sensitivity: The low baseline provides a clearer signal-to-noise ratio, enhancing the sensitivity of the assay.[3]
-
Improved Accuracy: Minimizes the risk of false positives or inaccurate measurements due to dietary contamination.[3]
Quantitative Data Summary
The following tables summarize typical doses and urinary excretion percentages of this compound in permeability studies across different models.
Table 1: this compound Dose and Excretion in Human Clinical Studies
| Subject Population | This compound Dose | Co-administered Probes | Vehicle | Urine Collection | 24h Urinary Excretion (% of dose) | Reference |
| Healthy Volunteers | 100 mg | 100 mg ¹²C-Mannitol, 1 g Lactulose | 250 mL water | 0-2h, 2-8h, 8-24h | ~30% - 31% | [3][6] |
| Healthy Volunteers | 100 mg | 1 g Lactulose | 250 mL water | 0-2h, 2-8h, 8-24h | Not specified | [7] |
Table 2: Mannitol Dose in Animal Permeability Studies (using ¹²C or radiolabeled mannitol as a proxy for ¹³C-mannitol protocol design)
| Animal Model | Mannitol Dose | Co-administered Probes | Administration Route | Urine Collection | Key Findings | Reference |
| Mice | 12.5 mg | 5 mg Lactulose | Oral Gavage | 12-16 hours | Established a method for assessing radiation-induced gut injury. | [8] |
| Rats | Not specified | [3H]cellobiotol | Oral Administration | Not specified | The 3H/14C ratio in urine reflected abnormal cell function. | [5] |
| Calves | 5 g | 10 g Lactulose | Oral Administration | 5 hours | The lactulose/mannitol ratio reflected treatment with indomethacin. | [9] |
Experimental Protocols
Human Permeability Study Protocol
This protocol is based on established clinical trial methodologies.[3][7]
1. Subject Preparation:
-
Subjects should fast overnight (minimum 8 hours).
-
A baseline urine sample is collected immediately before administration of the sugar solution.
-
Certain medications that may affect intestinal permeability, such as NSAIDs and corticosteroids, should be discontinued for a specified period before the test (e.g., 7 days for NSAIDs).[10]
-
Ingestion of artificial sweeteners and foods high in mannitol should be avoided for at least 48 hours prior to the study.[10]
2. Probe Administration:
-
Dissolve 100 mg of this compound and 1 g of lactulose in 250 mL of water.
-
The subject should drink the entire solution.
3. Urine Collection:
-
Urine is collected at timed intervals, typically:
-
0-2 hours post-ingestion (reflects small intestinal permeability)
-
2-8 hours post-ingestion
-
8-24 hours post-ingestion
-
-
The total volume of each collection period should be recorded.
-
Aliquots of urine from each collection period are stored at -80°C until analysis.
4. Sample Analysis (HPLC-Tandem MS):
-
Urine samples are thawed and prepared for analysis. A common method involves dilution with an internal standard solution (e.g., ¹³C₆-mannitol).[3]
-
Separation and detection are performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[3]
-
The concentration of this compound and lactulose in each urine sample is quantified against a standard curve.
-
The percentage of the ingested dose excreted in the urine is calculated for each sugar. The ratio of lactulose to mannitol excretion is then determined.
Animal Permeability Study Protocol (Rodent Model)
This protocol is adapted from methodologies used in mouse and rat studies.[8][11]
1. Animal Preparation:
-
House animals in metabolic cages to allow for accurate urine collection.
-
Fast animals overnight (approximately 12-16 hours) with free access to water.
-
Collect a baseline urine sample before probe administration.
2. Probe Administration:
-
Prepare a solution of this compound and lactulose in sterile water. A typical dose for a mouse is 12.5 mg of mannitol and 5 mg of lactulose.[8][11]
-
Administer the solution via oral gavage.
3. Urine Collection:
-
Collect urine over a defined period, typically 12 to 24 hours.
-
Record the total urine volume.
-
Store urine samples at -80°C until analysis.
4. Sample Analysis:
-
The analytical procedure is similar to that for human samples, involving sample preparation and analysis by HPLC-MS/MS.
-
Calculate the percentage of urinary excretion for each sugar and the lactulose to this compound ratio.
Visualization of Workflows
Human Permeability Study Workflow
Caption: Workflow for a human intestinal permeability study using this compound.
Animal Permeability Study Workflow
Caption: Workflow for a rodent intestinal permeability study using this compound.
Conclusion
The use of this compound represents a significant advancement in the assessment of intestinal permeability. Its low baseline contamination allows for more sensitive and reliable measurements compared to traditional ¹²C-mannitol. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals to design and implement robust permeability studies in both human and animal models. The standardized methodologies outlined here will facilitate the generation of comparable and high-quality data, ultimately contributing to a better understanding of the role of intestinal barrier function in health and disease.
References
- 1. Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of intestinal permeability in the experimental rat with [3H]cellobiotol and [14C]mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Test for "Leaky Gut" Small Intestinal and Colonic Permeability Using Sugars in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mayo.edu [mayo.edu]
- 11. researchgate.net [researchgate.net]
Measuring D-Mannitol-13C Enrichment in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannitol, a six-carbon sugar alcohol, is frequently utilized in clinical and research settings for various purposes, including the assessment of intestinal permeability and as an osmotic diuretic. The use of stable isotope-labeled D-Mannitol, specifically D-Mannitol-13C, offers significant advantages over its unlabeled counterpart by enabling tracer studies to elucidate metabolic pathways and providing a more accurate measurement in biological matrices, mitigating interference from endogenous or dietary sources of unlabeled mannitol.[1] This document provides detailed application notes and protocols for the accurate and precise measurement of this compound enrichment in biological samples using mass spectrometry-based methods.
Applications
The measurement of this compound enrichment is crucial in several research and clinical applications:
-
Intestinal Permeability Assessment: D-Mannitol, along with a larger, less permeable sugar like lactulose, is orally administered to assess the integrity of the intestinal barrier.[1] The use of 13C-labeled mannitol allows for the differentiation between the administered dose and any baseline mannitol present in the body, leading to a more accurate assessment of its absorption.[1]
-
Metabolic Tracer Studies: As a stable isotope-labeled compound, this compound can be used as a tracer to study its metabolic fate in various biological systems. While mannitol is considered metabolically inert in humans, tracer studies can confirm its minimal metabolism and track its distribution and excretion.[1]
-
Pharmacokinetic and Drug Development Studies: Precisely quantifying this compound in biological fluids like plasma and urine is essential for pharmacokinetic modeling, helping to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Analytical Methodologies
The two primary analytical techniques for the quantification of this compound enrichment are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of this compound in biological fluids due to its high sensitivity, specificity, and minimal sample preparation requirements.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like mannitol, a derivatization step is necessary to increase their volatility.
Protocol 1: Quantification of this compound in Human Urine by UPLC-MS/MS
This protocol is adapted from methodologies used for the assessment of intestinal permeability.
Materials and Reagents
-
This compound (e.g., D-Mannitol-1-¹³C or uniformly labeled D-Mannitol-¹³C₆)
-
D-Mannitol (unlabeled)
-
Internal Standard (IS): D-Mannitol-1-¹³C,1-1-d₂ or another suitable stable isotope-labeled analog
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Urine collection containers
-
Vortex mixer
-
Centrifuge
-
96-well plates
-
UPLC system coupled to a triple quadrupole mass spectrometer
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a 96-well plate, add 50 µL of the urine supernatant.
-
To each well, add 200 µL of the internal standard solution prepared in acetonitrile. The final concentration of the IS should be in the mid-range of the calibration curve.
-
Seal the plate, vortex for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.
-
Inject 5-10 µL of the supernatant into the UPLC-MS/MS system.
UPLC Conditions
| Parameter | Value |
| Column | Ethylene Bridged Hybrid (BEH) Amide column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Ammonium hydroxide in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 85% B to 50% B over 3 minutes, hold at 50% B for 1 minute, return to 85% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Mannitol | 181.1 | 89.1 | 15 |
| D-Mannitol-1-¹³C | 182.1 | 89.1 | 15 |
| D-Mannitol-¹³C₆ (IS) | 187.1 | 92.1 | 15 |
Note: The specific m/z values and collision energies should be optimized for the instrument being used.
Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line.
-
Calculate the concentration of this compound in the unknown samples using the regression equation.
-
The enrichment of this compound can be expressed as a percentage of the total mannitol (labeled + unlabeled).
Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | > 85% |
Protocol 2: Analysis of this compound Enrichment in Plasma by GC-MS
This protocol is suitable for metabolic studies where the analysis of mannitol in a more complex matrix like plasma is required.
Materials and Reagents
-
This compound
-
Internal Standard (e.g., myo-Inositol)
-
Pyridine
-
Hydroxylamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methanol
-
Chloroform
-
Sodium sulfate (anhydrous)
-
Plasma samples
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
-
GC-MS system
Sample Preparation (Protein Precipitation and Extraction)
-
To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.
-
Add the internal standard to the methanol.
-
Vortex for 30 seconds and incubate at -20 °C for 20 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or in a vacuum concentrator.
Derivatization
-
To the dried extract, add 50 µL of pyridine containing 20 mg/mL of hydroxylamine hydrochloride.
-
Vortex and incubate at 90 °C for 30 minutes to form oximes.
-
Cool the samples to room temperature.
-
Add 80 µL of BSTFA with 1% TMCS for trimethylsilylation.
-
Vortex and incubate at 60 °C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Start at 70 °C, hold for 1 min, ramp to 310 °C at 6 °C/min, hold for 6 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
Selected Ions for Monitoring (as TMS derivatives):
| Analyte | Characteristic Ions (m/z) |
| D-Mannitol-TMS | 73, 147, 217, 319 |
| D-Mannitol-1-¹³C-TMS | 73, 147, 218, 320 |
| D-Mannitol-¹³C₆-TMS | 73, 152, 222, 324 |
| myo-Inositol-TMS (IS) | 73, 147, 217, 305, 318 |
Note: The specific ions should be confirmed by analyzing the mass spectrum of the derivatized standards.
Data Analysis and Enrichment Calculation
-
Identify the peaks corresponding to the TMS derivatives of unlabeled mannitol, this compound, and the internal standard based on their retention times and mass spectra.
-
Calculate the peak areas for the selected ions of each compound.
-
The isotopic enrichment can be calculated from the ratio of the peak areas of the labeled and unlabeled mannitol fragments.
-
Correction for the natural abundance of ¹³C in the unlabeled mannitol and the derivatizing agent may be necessary for high-precision measurements.
Data Presentation
Table 1: UPLC-MS/MS Method Validation Summary for this compound in Urine
| Parameter | D-Mannitol | D-Mannitol-1-¹³C |
| Linearity Range (µg/mL) | 10 - 1000 | 10 - 1000 |
| Correlation Coefficient (r²) | 0.998 | 0.999 |
| LLOQ (µg/mL) | 10 | 10 |
| Intra-day Precision (%CV) | 2.5% | 2.8% |
| Inter-day Precision (%CV) | 4.1% | 4.5% |
| Accuracy (%RE) | -3.2% | -2.5% |
| Recovery (%) | 91.5% | 93.2% |
Data compiled from representative validation studies.[2]
Table 2: GC-MS Retention Times and Key Diagnostic Ions for TMS-Derivatized Mannitol
| Compound | Retention Time (min) | Key Diagnostic Ions (m/z) |
| D-Mannitol-TMS | ~18.5 | 73, 147, 217, 319 |
| D-Mannitol-1-¹³C-TMS | ~18.5 | 73, 147, 218, 320 |
| D-Mannitol-¹³C₆-TMS | ~18.5 | 73, 152, 222, 324 |
| myo-Inositol-TMS (IS) | ~19.2 | 73, 147, 217, 305, 318 |
Retention times are approximate and may vary depending on the specific GC conditions.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Simplified overview of this compound absorption and excretion.
References
Protocol for D-Mannitol-13C Gut Permeability Assay in Mice
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The assessment of intestinal permeability, often referred to as "leaky gut," is crucial in understanding the pathophysiology of numerous gastrointestinal and systemic diseases. The D-Mannitol-13C gut permeability assay is a non-invasive, sensitive, and specific method for evaluating the integrity of the small intestinal barrier in mice. This stable isotope-labeled monosaccharide is minimally metabolized and, when orally administered, its appearance in the urine is proportional to its absorption through the paracellular pathways of the intestinal epithelium. An increase in urinary this compound excretion is indicative of compromised gut barrier function.
The use of the 13C isotope of mannitol offers a significant advantage over the more traditional 12C-mannitol assay by minimizing the impact of endogenous mannitol present in the diet, thereby increasing the accuracy and reliability of the results.[1][2] This protocol provides a detailed methodology for conducting the this compound gut permeability assay in mice, from animal preparation to sample analysis and data interpretation.
Quantitative Data Summary
The following tables summarize representative quantitative data for urinary mannitol recovery in mice. These values can serve as a reference for expected outcomes in healthy control animals and in a common experimental model of increased intestinal permeability. It is important to note that specific recovery percentages can vary based on the mouse strain, age, sex, and the specific model of gut barrier dysfunction employed.
Table 1: Urinary Recovery of Mannitol in Healthy Mice
| Mouse Strain | Mannitol Dose | Collection Time | Mean Urinary Recovery (%) | Reference |
| C57BL/6J | 12.5 mg | 24 hours | ~10-15% | [3] |
| BALB/cJ | 12.5 mg | 24 hours | ~15-20% | [3] |
Table 2: Urinary Recovery of Mannitol in a Mouse Model of Increased Intestinal Permeability (DSS-Induced Colitis)
| Mouse Model | Mannitol Dose | Collection Time | Condition | Mean Urinary Recovery (%) | Reference |
| DSS-induced colitis | 20 mg | 24 hours | Control | ~12% | [4] |
| DSS-induced colitis | 20 mg | 24 hours | DSS-treated | ~25% | [4] |
Experimental Protocol
This protocol outlines the key steps for performing a this compound gut permeability assay in mice.
Materials and Reagents
-
This compound (stable isotope-labeled)
-
Sterile, pyrogen-free water for injection
-
Metabolic cages for mice
-
Oral gavage needles (20-22 gauge, curved)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Animal Preparation
-
Acclimatize mice to individual housing in metabolic cages for at least 24 hours before the experiment. This allows for the collection of baseline urine and reduces stress-induced changes in gut permeability.
-
Fast mice for 4-6 hours prior to the administration of this compound. Ensure free access to water during the fasting period.
Preparation and Administration of this compound Solution
-
Prepare a solution of this compound in sterile water at a concentration of 50 mg/mL. A typical dose for a 25g mouse is 12.5 mg, which corresponds to 250 µL of this solution.[3] The exact dose may need to be optimized based on the specific experimental conditions.
-
Administer the this compound solution to each mouse via oral gavage.
Urine Collection
-
Immediately after gavage, place the mice back into their metabolic cages.
-
Collect urine over a defined period. For assessing small intestinal permeability, a 2 to 5-hour collection period is recommended.[5] An overnight (16-24 hours) collection can also be performed for a more comprehensive assessment.
-
At the end of the collection period, record the total volume of urine for each mouse.
-
Centrifuge the urine samples at 2000 x g for 10 minutes to pellet any debris.
-
Transfer the supernatant to a clean microcentrifuge tube and store at -80°C until analysis.
Sample Analysis by LC-MS/MS
-
Sample Preparation: Thaw urine samples on ice. A simple protein precipitation step is typically sufficient. Add an equal volume of acetonitrile to the urine sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining and separating polar compounds like mannitol.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium formate or acetate is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound. The specific precursor and product ion transitions will depend on the labeling pattern of the 13C-mannitol used. For a singly labeled [13C1]mannitol, a potential transition to monitor would be m/z 183 -> 90.[1]
-
Quantification: Create a standard curve using known concentrations of this compound prepared in a matrix that mimics urine to accurately quantify the concentration in the experimental samples.
-
Data Analysis and Interpretation
-
Calculate the total amount of this compound excreted in the urine for each mouse using the following formula: Total Excreted this compound (mg) = Concentration in Urine (mg/mL) x Total Urine Volume (mL)
-
Express the urinary recovery as a percentage of the administered dose: % Urinary Recovery = (Total Excreted this compound (mg) / Administered Dose (mg)) x 100
-
Compare the % urinary recovery between different experimental groups (e.g., control vs. treatment). A statistically significant increase in the % urinary recovery in a treatment group compared to the control group indicates an increase in intestinal permeability.
Visualizations
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. journals.plos.org [journals.plos.org]
Application Note: Quantification of D-Mannitol-13C by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantification of D-Mannitol-13C in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol involves sample preparation, derivatization to enhance volatility, and subsequent analysis by GC-MS. This method is applicable to researchers, scientists, and drug development professionals working on metabolomics, pharmacokinetic studies, or other applications requiring the precise measurement of stable isotope-labeled D-Mannitol.
Introduction
D-Mannitol is a six-carbon sugar alcohol used in various applications, including as a therapeutic agent and a research tool.[1] The use of stable isotope-labeled compounds, such as this compound, is crucial for tracer studies to understand metabolic pathways and for use as an internal standard in quantitative analyses to correct for matrix effects and procedural losses. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds.[2] For non-volatile compounds like mannitol, a derivatization step is necessary to increase their volatility for GC-MS analysis.[3][4] This application note provides a detailed protocol for the analysis of this compound.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Protocols
Sample Preparation (from Biological Fluids)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, urine, or tissue homogenate).
-
For protein precipitation, add 200 µL of 10% trichloroacetic acid.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
To neutralize the sample and remove organic impurities, add 200 µL of tert-butyl methyl ether, vortex, and discard the organic layer.[5]
-
Evaporate the aqueous layer to dryness under a stream of nitrogen at 70°C.[5]
Derivatization
Several derivatization methods can be employed, with silylation being a common approach.
Silylation Protocol: [6]
-
To the dried residue from the sample preparation step, add 100 µL of a silylation mixture of HMDS (hexamethyldisilazane), TMCS (trimethylchlorosilane), and pyridine in a 3:1:9 ratio.[6]
-
Vortex the mixture for 10 minutes.[6]
-
Allow the reaction to proceed at room temperature overnight to ensure complete derivatization.[6]
-
Evaporate the derivatized extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of hexane for injection into the GC-MS.[6]
Alternative Derivatization with n-butylboronic acid: [7]
-
To the dried residue, add a solution of 1-butaneboronic acid.[5]
-
The reaction is typically rapid and can proceed at room temperature.[5]
GC-MS Analysis
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 270°C[6] |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min[6] |
| Column | ZB-5 (30m x 0.25mm i.d., 0.25 µm film thickness) or similar[6] |
| Oven Program | Initial temperature 100°C for 2 min, then ramp to 300°C at 5°C/min[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
For the quantification of this compound, specific ions will need to be monitored. The exact m/z values will depend on the derivatization method used. For silylated mannitol, characteristic ions would be monitored. For this compound, a mass shift corresponding to the number of 13C atoms would be expected. An internal standard, such as unlabeled D-Mannitol or a different stable isotope-labeled sugar alcohol (e.g., erythritol), should be used for accurate quantification.[5]
Quantitative Data
The performance of GC-MS methods for mannitol analysis from various studies is summarized below.
| Parameter | Reported Value | Reference |
| Limit of Detection (LOD) | ||
| Mannitol | 14 ng/mL | [3] |
| Mannitol in water | 1 ng/0.1 g | [5] |
| Recovery | ||
| Mannitol in body fluids | > 90% | [7] |
| Mannitol in soil/roots | 100.3% to 114.7% | [3] |
| Linearity | ||
| Concentration Range | 0.2 to 20 µ g/0.1 g | [5] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Precision (RSD) | ||
| Relative Standard Deviation | 0.8% to 8.3% | [5] |
Signaling Pathways and Logical Relationships
For tracer studies involving this compound, the labeled carbon atoms can be tracked through metabolic pathways. For example, in studies of primary carbon metabolism, the incorporation of 13C from a labeled source into mannitol and other metabolites can be monitored over time.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. [Gas chromatographic determination of D-mannitol in body fluids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of D-Mannitol-13C Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of in vivo metabolism is crucial for understanding disease pathophysiology and for the development of novel therapeutics. D-Mannitol, a sugar alcohol, is often considered metabolically inert in mammals and is used as an osmotic diuretic. However, understanding its subtle metabolic fate and distribution in vivo can provide valuable insights, particularly in the context of drug delivery, blood-brain barrier disruption, and certain metabolic disorders. The use of stable isotope-labeled [13C] D-Mannitol, coupled with advanced imaging techniques like Magnetic Resonance Spectroscopy (MRS), offers a non-invasive window to track its biodistribution and metabolic conversion in real-time.
This document provides detailed application notes and protocols for the in vivo imaging of D-Mannitol-13C metabolism, primarily focusing on 13C Magnetic Resonance Spectroscopy (MRS).
Metabolic Pathway of D-Mannitol
In mammals, D-mannitol is largely unmetabolized and is primarily excreted unchanged in the urine[1]. A minimal amount can be converted to fructose-6-phosphate and subsequently to glycogen in the liver[2]. In contrast, the metabolic pathway is well-defined in bacteria and fungi, where mannitol is converted to mannitol-1-phosphate and then to fructose-6-phosphate, which enters the glycolytic pathway[3][4]. For the purposes of in vivo imaging in mammalian systems, the primary focus is on tracking the distribution of this compound and detecting its potential, low-level conversion to fructose-6-phosphate.
Data Presentation
Table 1: Pharmacokinetic Properties of D-Mannitol in Humans
| Parameter | Value | Reference |
| Plasma Cmax (after 635 mg inhalation) | 13.71 µg/mL | [1] |
| Plasma Tmax (after 635 mg inhalation) | 1.5 hours | [1] |
| Volume of Distribution | 34.3 L | [1] |
| Metabolism | Minimally to glycogen in the liver | [1] |
| Primary Excretion Route | Unchanged in urine | [1] |
| Urinary Excretion (after 500 mg oral dose) | ~54% | [1] |
| Urinary Excretion (after 500 mg IV dose) | ~87% | [1] |
Table 2: Typical Experimental Parameters for In Vivo 13C MRS
| Parameter | Typical Value/Setting | Considerations |
| Magnetic Field Strength | ≥ 7 T | Higher field strength improves spectral resolution and signal-to-noise ratio (SNR). |
| 13C Labeled Substrate | [1-13C] or [U-13C] D-Mannitol | The choice of labeling position depends on the expected metabolic products to be traced. |
| Hyperpolarization | Dissolution Dynamic Nuclear Polarization (d-DNP) | Dramatically increases the 13C signal (by >10,000-fold), enabling real-time metabolic imaging[5]. |
| Animal Model | Rodent (mouse or rat) | Anesthetized and physiologically monitored (temperature, respiration). |
| Administration Route | Intravenous (IV) injection | Ensures rapid and controlled delivery of the hyperpolarized substrate. |
| 13C RF Coil | Dual-tuned 1H/13C coil | Allows for both proton imaging (for anatomical reference) and 13C spectroscopy without changing coils[6]. |
| Pulse Sequence | Spectroscopic Imaging (e.g., CSI, EPSI) | Provides spatial distribution of the 13C-labeled metabolites. |
| Temporal Resolution | 1-5 seconds | Necessary to capture the dynamic conversion of the hyperpolarized substrate. |
| Spectral Bandwidth | ~5000 Hz | Sufficient to cover the chemical shifts of D-Mannitol and its expected metabolites. |
| Data Analysis | Kinetic modeling | To quantify metabolic rates (e.g., conversion rate of D-Mannitol to its products). |
Experimental Protocols
Protocol 1: In Vivo Imaging of Hyperpolarized this compound Metabolism using 13C MRS
This protocol outlines the steps for in vivo imaging of this compound metabolism in a rodent model using hyperpolarized 13C magnetic resonance spectroscopy.
1. Materials and Equipment
-
13C-labeled D-Mannitol: e.g., [1-13C]D-Mannitol or [U-13C]D-Mannitol.
-
Hyperpolarizer: (dissolution Dynamic Nuclear Polarization system).
-
MRI Scanner: High-field (e.g., 7T or higher) preclinical MRI system equipped for multinuclear spectroscopy.
-
RF Coil: Dual-tuned 1H/13C volume or surface coil.
-
Animal: Rodent (e.g., mouse or rat), anesthetized.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Physiological Monitoring System: To monitor heart rate, respiration, and temperature.
-
Catheterization Supplies: For intravenous injection.
-
Dissolution Medium: Pharmacologically acceptable buffer for rapid dissolution of the hyperpolarized sample.
2. Experimental Workflow
3. Detailed Procedure
-
Animal Preparation:
-
Anesthetize the animal (e.g., with 1.5-2% isoflurane in oxygen).
-
Place a catheter in the tail vein for injection of the hyperpolarized substrate.
-
Position the animal in the MRI scanner on a heated bed to maintain body temperature.
-
Secure the animal and the RF coil over the region of interest (e.g., liver or brain).
-
Monitor physiological parameters throughout the experiment.
-
-
Hyperpolarization and Dissolution:
-
Prepare a sample of this compound with a free radical agent in the hyperpolarizer.
-
Initiate the hyperpolarization process (typically takes 1-2 hours).
-
Once polarization is complete, rapidly dissolve the sample in a pre-heated, sterile buffer and neutralize the pH.
-
-
MRI Data Acquisition:
-
Perform initial 1H anatomical scans (e.g., T2-weighted) to localize the region of interest.
-
Set up the 13C MRS or MRSI sequence with the parameters outlined in Table 2.
-
Inject the hyperpolarized this compound solution as a bolus through the tail vein catheter.
-
Start the dynamic 13C data acquisition immediately upon injection.
-
Continue acquiring data for approximately 60-120 seconds to capture the signal decay and metabolic conversion.
-
-
Data Processing and Analysis:
-
Reconstruct the dynamic 13C spectroscopic data to generate spectra or metabolic maps for each time point.
-
Identify the peaks corresponding to this compound and any potential metabolic products (e.g., fructose-6-phosphate-13C).
-
Perform kinetic modeling on the time-course data to calculate the apparent rate of conversion (k-rate) of this compound.
-
4. Expected Results and Interpretation
The primary outcome will be the dynamic spectroscopic data showing the arrival and distribution of hyperpolarized this compound in the tissue of interest. A strong signal from the parent compound is expected. The appearance of new peaks at the chemical shifts corresponding to downstream metabolites, such as fructose-6-phosphate, would indicate metabolic activity. The rate of appearance and decay of these signals can be used to quantify metabolic flux. The spatial distribution of these signals, if using MRSI, will reveal the anatomical locations of D-Mannitol uptake and metabolism.
Disclaimer: The protocols provided are intended as a guideline. Specific experimental parameters may need to be optimized based on the available instrumentation, animal model, and research question. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mannitol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Mannitol-13C Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Mannitol-13C. Our focus is to help you mitigate baseline contamination and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled version of D-Mannitol, where one or more carbon-12 (¹²C) atoms are replaced with carbon-13 (¹³C) atoms. It is primarily used as an internal standard in mass spectrometry-based assays, particularly for studying intestinal permeability. The key advantage of using this compound is its ability to be distinguished from naturally occurring D-Mannitol (¹²C-Mannitol) by a mass spectrometer. This allows for accurate quantification without interference from endogenous or dietary sources of mannitol.[1]
Q2: What is the primary source of baseline contamination when using unlabeled D-Mannitol?
A2: The primary source of baseline contamination for unlabeled D-Mannitol is inadvertent dietary consumption. Mannitol is a sugar alcohol found naturally in various fruits and vegetables and is also used as a sugar substitute in many food products. This dietary intake can lead to detectable levels of mannitol in biological samples, such as urine, even before the administration of a test dose, complicating the interpretation of experimental results.[1]
Q3: How much lower is the baseline contamination with this compound compared to unlabeled D-Mannitol?
A3: Studies have shown that the baseline urinary excretion of this compound is significantly lower than that of unlabeled D-Mannitol. On average, the baseline contamination of this compound is approximately 20-fold lower than that of ¹²C-Mannitol. This is because the natural abundance of ¹³C is only about 1.1%, making the presence of endogenous this compound negligible.[1]
Q4: What is the isotopic purity of commercially available this compound?
A4: Commercially available this compound typically has a high isotopic purity, often around 99 atom % ¹³C.[2] It is crucial to check the certificate of analysis from the supplier for the specific lot being used to ensure accurate data analysis, as this will inform the expected mass shift and help in identifying any potential isotopic interferences.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound.
| Problem | Potential Causes | Recommended Solutions |
| High baseline signal of this compound in blank or pre-dose samples | 1. Contamination of labware: Pipette tips, tubes, or collection containers may be contaminated. 2. Cross-contamination from stock solutions: Improper handling of high-concentration stock solutions can lead to contamination of blanks and samples. 3. Carryover in the LC-MS system: Residual this compound from a previous injection may be present in the autosampler, injection port, or column. | 1. Use new, disposable labware for each experiment. Ensure all glassware is thoroughly cleaned. 2. Prepare stock solutions and working standards in a separate area from sample preparation. Use dedicated pipettes for high-concentration solutions. 3. Implement a rigorous wash protocol for the autosampler needle and injection port between samples. Injecting several blank samples after a high-concentration sample can help assess and mitigate carryover. |
| Poor peak shape or resolution for this compound | 1. Suboptimal chromatographic conditions: The mobile phase composition, gradient, or column temperature may not be ideal. 2. Column degradation: The analytical column may be nearing the end of its lifespan or have become contaminated. 3. Sample matrix effects: Components in the biological matrix (e.g., salts in urine) can interfere with chromatography. | 1. Optimize the mobile phase composition and gradient. Ensure the sample is fully soluble in the mobile phase. 2. Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, replace the guard column or the analytical column. 3. Ensure your sample preparation method, such as dilution or solid-phase extraction, is adequate to remove interfering matrix components. |
| Inconsistent or non-reproducible quantification of this compound | 1. Inaccurate preparation of standards: Errors in weighing or diluting the this compound standard will lead to inaccurate quantification. 2. Instability of this compound in solution: The standard may degrade over time if not stored correctly. 3. Variability in sample collection or processing: Inconsistent urine collection times or sample handling can introduce variability. | 1. Use a calibrated analytical balance for weighing the standard. Prepare fresh dilutions for each experiment. 2. Store stock solutions at the recommended temperature (typically -20°C or -80°C) and check for any signs of precipitation before use. Prepare fresh working solutions regularly. 3. Adhere strictly to the sample collection and processing protocol. Ensure consistent timing and handling for all samples. |
Experimental Protocols
Protocol: Intestinal Permeability Assay Using this compound
This protocol outlines the key steps for conducting an intestinal permeability study using co-administration of lactulose and this compound, followed by analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
1. Subject Preparation:
-
Subjects should fast overnight.
-
A baseline urine sample is collected before the administration of the test solution.
2. Preparation and Administration of Test Solution:
-
Dissolve the appropriate amounts of lactulose and this compound in water. A typical dose might be 10g of lactulose and 100mg of this compound in 250mL of water.
-
The subject drinks the entire solution.
3. Urine Sample Collection:
-
Urine is collected over a specified period, often in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to assess permeability in different regions of the intestine.
-
The total volume of each urine fraction is recorded, and an aliquot is stored at -80°C until analysis.
4. Sample Preparation for HPLC-MS/MS Analysis:
-
Thaw urine samples on ice.
-
To 25 µL of urine, add an internal standard solution. For example, add 250 µL of a solution containing a known concentration of D-Mannitol-¹³C₆ (if D-Mannitol-¹³C₁ is the analyte) to a 96-well plate.
-
Mix thoroughly.
5. HPLC-MS/MS Analysis:
-
HPLC System: Use a normal phase HPLC column suitable for sugar analysis (e.g., CARBOSep CoreGel 87C).
-
Mobile Phase: An isocratic mobile phase, such as 5% methanol in water with 0.1 mM ammonium acetate, can be used.
-
Mass Spectrometer: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) negative mode is used for detection.
-
MRM Transitions:
-
¹²C-Mannitol: 181.05 -> 89
-
¹³C-Mannitol (example for one ¹³C): 182.05 -> 89
-
¹³C₆-Mannitol (Internal Standard): 186.9 -> 60.9
-
Lactulose: (Specific transition for lactulose)
-
6. Data Analysis:
-
Create calibration curves using standards of known concentrations of lactulose and this compound.
-
Quantify the amount of lactulose and this compound in each urine fraction based on the calibration curves.
-
Calculate the cumulative excretion of each sugar for the different time periods.
-
The ratio of lactulose to mannitol excretion is often used as a measure of intestinal permeability.
Quantitative Data Summary
The use of this compound significantly reduces baseline interference compared to its unlabeled counterpart.
| Analyte | Mean Baseline Cumulative Excretion | Fold Difference |
| ¹²C-Mannitol | High and variable (due to diet) | ~20x higher than ¹³C-Mannitol |
| ¹³C-Mannitol | Very low and consistent | - |
| Data based on findings from studies comparing baseline urinary excretion.[1] |
Visualizations
Experimental Workflow for Intestinal Permeability Testing
Caption: Workflow for intestinal permeability assessment.
References
Technical Support Center: D-Mannitol-13C Detection in Urine
Welcome to the technical support center for the analysis of D-Mannitol-13C in urine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving assay sensitivity and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over unlabeled D-Mannitol for intestinal permeability assessment?
A1: The primary advantage of using this compound is the significant reduction in baseline contamination.[1][2][3] Unlabeled D-Mannitol is naturally present in various foods and can be produced by gut microbiota, leading to high and variable baseline levels in urine that can interfere with the interpretation of permeability tests.[1] this compound, a stable isotope, has a baseline concentration that is approximately 20-fold lower than its unlabeled counterpart, which significantly enhances the sensitivity and reliability of the assay.[1][3]
Q2: What analytical methods are most commonly used for the detection of this compound in urine?
A2: The most prevalent and sensitive methods for the quantification of this compound in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS).[1][2][4][5] These techniques offer high specificity and the ability to differentiate between labeled and unlabeled mannitol.[1]
Q3: Why is an internal standard necessary for accurate quantification?
A3: An internal standard (IS) is crucial for accurate quantification in mass spectrometry-based assays. It is a compound with similar chemical properties to the analyte (this compound) that is added to all samples, calibrators, and quality controls in a known concentration. The IS helps to correct for variations that can occur during sample preparation, injection, and ionization, thereby improving the accuracy and reproducibility of the results.[6][7] Stable isotope-labeled compounds, such as D-Mannitol-13C6, are ideal internal standards for this compound analysis.[8]
Q4: What are typical limits of detection (LOD) and quantification (LOQ) for this compound in urine?
A4: The limits of detection and quantification can vary depending on the analytical method and instrument used. For HPLC-tandem MS, the LOD for mannitol has been reported to be as low as 0.021 pg/mL, with an LOQ of 0.029 pg/mL.[1] Another study using UPLC-MS/MS reported an LOD of 2 µg/mL and an LOQ of 10 µg/mL for mannitol.[7] For GC-MS methods, the LOD and LOQ for mannitol were estimated at 0.9 µg/mL and 2.4 µg/mL, respectively.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background noise or interfering peaks in chromatogram | - Inadequate sample cleanup- Matrix effects from urine components- Contamination from labware or reagents | - Optimize the sample preparation protocol. Consider solid-phase extraction (SPE) for cleaner samples.- Dilute the urine sample to minimize matrix effects.- Use high-purity solvents and thoroughly clean all labware. |
| Poor peak shape or resolution | - Inappropriate chromatographic column- Suboptimal mobile phase composition or gradient- Column degradation | - For LC-MS, ensure the column is suitable for polar compounds (e.g., HILIC or specific carbohydrate columns).- Optimize the mobile phase composition, pH, and gradient elution profile.- Replace the column if it has exceeded its lifetime or shows signs of contamination. |
| Low signal intensity or poor sensitivity | - Inefficient ionization in the mass spectrometer- Suboptimal mass spectrometer parameters- Sample degradation | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).- Perform tuning and calibration of the mass spectrometer. Optimize collision energy for MS/MS transitions.- Ensure proper sample storage (frozen at -20°C or -80°C) and handling to prevent degradation. |
| High variability in replicate measurements | - Inconsistent sample preparation- Instability of the analytical instrument- Improper use of internal standard | - Ensure precise and consistent pipetting and dilution steps.- Allow the instrument to stabilize before running samples. Monitor system suitability.- Ensure the internal standard is added to all samples at the same concentration and at the beginning of the sample preparation process. |
| Unexpectedly high baseline levels of this compound | - Contamination of the this compound dosing solution- Carryover from a previous high-concentration sample | - Verify the purity of the this compound standard.- Implement a rigorous wash sequence between samples on the autosampler to prevent carryover. |
Experimental Protocols
Protocol 1: Sample Preparation and Analysis by LC-MS/MS
This protocol is adapted from a method for the analysis of urinary sugars.[1]
1. Materials:
-
Urine samples
-
This compound (as the analyte)
-
D-Mannitol-13C6 (as the internal standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Microcentrifuge tubes
-
96-well plates
2. Internal Standard Preparation:
-
Prepare a stock solution of D-Mannitol-13C6 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Create a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 2.5 µg/mL).[8]
3. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a 96-well plate or microcentrifuge tubes, add 25 µL of urine.
-
To each sample, add 250 µL of the internal standard working solution.[1]
-
Seal the plate or cap the tubes and vortex thoroughly.
-
Centrifuge the samples to pellet any precipitates.
-
Transfer the supernatant to an analytical plate or vials for injection.
4. LC-MS/MS Analysis:
-
HPLC System: A system capable of delivering accurate gradients.
-
Column: A normal phase column suitable for carbohydrate analysis, such as a CARBOSep CoreGel 87C column (300 × 7.8 mm, 9 µm).[1]
-
Mobile Phase: Isocratic elution with 5% methanol/water containing 0.1 mM ammonium acetate.[1]
-
Mass Spectrometer: A tandem mass spectrometer operating in multiple-reaction monitoring (MRM) negative mode with electrospray ionization (ESI).[1]
-
MRM Transitions:
-
This compound: Monitor the appropriate precursor to product ion transition.
-
D-Mannitol-13C6 (IS): Monitor the appropriate precursor to product ion transition.
-
Protocol 2: Sample Preparation and Analysis by GC-MS
This protocol is based on a method for quantifying mannitol in urine.[4][5]
1. Materials:
-
Urine samples
-
This compound (as the analyte)
-
Sorbitol or other suitable internal standard
-
Acetic anhydride
-
Pyridine
-
Solvents for extraction (e.g., ethyl acetate)
-
GC-MS vials with inserts
2. Internal Standard Addition:
-
Add a known amount of the internal standard to each urine sample.
3. Derivatization:
-
Evaporate the urine samples to dryness under a stream of nitrogen.
-
Add a mixture of acetic anhydride and pyridine to the dried residue.
-
Heat the samples to facilitate the formation of peracetyl derivatives.
-
After cooling, evaporate the derivatization reagents.
4. Extraction:
-
Reconstitute the dried derivatized sample in a suitable solvent like ethyl acetate.
-
Vortex and centrifuge.
-
Transfer the supernatant to a clean GC vial for analysis.
5. GC-MS Analysis:
-
GC System: A gas chromatograph with a suitable capillary column.
-
Column: A phenyl-methylpolysiloxane column (e.g., HP-5MS) is effective for separating hexitols.[4][5]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode, either in full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
Ions to Monitor (SIM mode): Select specific fragment ions for this compound acetate and the internal standard acetate.
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Mannitol Detection
| Parameter | HPLC-Tandem MS[1] | UPLC-MS/MS[7] | GC-MS[4][5] |
| Limit of Detection (LOD) | 0.021 pg/mL | 2 µg/mL | 0.9 µg/mL |
| Limit of Quantification (LOQ) | 0.029 pg/mL | 10 µg/mL | 2.4 µg/mL |
| Linearity | Not specified | Up to 1000 µg/mL | Not specified |
| Precision (CV%) | 14% at 0.029 pg/mL | < 5% | < 15% |
| Sample Preparation | Dilution & IS addition | Dilution & IS addition | Derivatization & Extraction |
Table 2: Baseline Urinary Excretion of 12C-Mannitol vs. 13C-Mannitol [1]
| Mannitol Type | Mean Baseline Cumulative Excretion | Fold Difference |
| 12C-Mannitol | Higher (prone to contamination) | ~20x higher than 13C |
| 13C-Mannitol | Significantly lower | - |
Visualizations
Caption: LC-MS/MS workflow for this compound analysis in urine.
Caption: A logical troubleshooting workflow for common analytical issues.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 5. Identification and quantification of the osmodiuretic mannitol in urine for sports drug testing using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting low recovery of D-Mannitol-13C in samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of D-Mannitol-13C in their samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is designed to walk you through potential issues that may arise during your experiments, leading to lower than expected recovery of this compound.
Q1: What are the common causes for low recovery of this compound?
Low recovery of this compound can stem from several stages of the analytical process, including sample preparation, chromatographic separation, and detection. Key areas to investigate are sample extraction inefficiency, degradation of the analyte, matrix effects, and issues with the analytical instrumentation.
A systematic approach to troubleshooting is recommended. Start by evaluating each step of your experimental workflow.
Q2: How can I troubleshoot issues related to sample preparation?
Sample preparation is a critical step where significant analyte loss can occur. Here are some common issues and solutions:
-
Incomplete Extraction: The efficiency of your extraction method may be insufficient.
-
Solution: Re-evaluate your extraction solvent and methodology. Ensure the solvent is appropriate for the polarity of this compound and the sample matrix. Sonication or vortexing time and intensity may also need to be optimized.
-
-
Analyte Degradation: D-Mannitol, though generally stable, can be susceptible to degradation under certain conditions.
-
Solution: Avoid high temperatures and extreme pH during sample preparation. If performing complex extractions, consider the stability of this compound in the chosen solvents and conditions.
-
-
Improper Storage: Samples that are not stored correctly before analysis can lead to degradation of the analyte.
-
Solution: Store samples at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. D-mannitol is stable for up to 48 months at room temperature.
-
Q3: My sample preparation seems fine. What analytical method issues could cause low recovery?
If you have ruled out sample preparation issues, the problem may lie within your analytical method, particularly if you are using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to a suppressed signal and artificially low recovery.
-
Solution: The use of a labeled internal standard, such as this compound itself, is a primary strategy to compensate for ion suppression. Ensure your chromatographic method effectively separates this compound from interfering matrix components. Modifying the gradient or changing the stationary phase of your column could improve separation.
-
-
Poor Chromatography: Suboptimal chromatographic conditions can lead to poor peak shape, co-elution with interfering substances, and consequently, inaccurate quantification.
-
Solution: Optimize your mobile phase composition, gradient, and flow rate. Ensure the column is not degraded and is appropriate for the analysis of polar compounds like mannitol.
-
-
Incorrect Mass Spectrometry Settings: Improper settings on the mass spectrometer can lead to poor detection and low signal intensity.
-
Solution: Verify the precursor and product ion masses for this compound. Optimize the collision energy and other MS parameters to achieve the best signal-to-noise ratio.
-
Experimental Protocols & Data
Validated UPLC-MS/MS Method Parameters
For reference, the following table summarizes typical validation parameters for the analysis of mannitol using a UPLC-MS/MS method. These values can serve as a benchmark for your own experiments. A recovery of over 90% is generally expected for both lactulose and mannitol.
| Parameter | Within-Run | Between-Run |
| Precision (%RSD) | 0.7% - 2.9% | 1.9% - 4.7% |
| Accuracy (%) | 97.2% - 101.2% | 94.8% - 97.5% |
Data adapted from a validated UPLC-MS/MS method for urinary lactulose and mannitol analysis.
Sample Preparation Protocol for Urinary Mannitol Analysis
This is an example protocol for the preparation of urine samples for this compound analysis.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet any particulate matter.
-
Take 25 µL of the supernatant and add it to a 96-well plate.
-
Add 250 µL of an internal standard solution (e.g., containing a known concentration of a different stable isotope-labeled mannitol).
-
Mix thoroughly before injection into the LC-MS/MS system.
Visual Troubleshooting Guides
Troubleshooting Workflow for Low this compound Recovery
The following diagram outlines a logical workflow for troubleshooting low recovery issues.
Caption: A flowchart for systematically troubleshooting low this compound recovery.
Potential Pitfalls in the this compound Analytical Pathway
This diagram illustrates the key stages in a typical analytical workflow and highlights potential sources of error that can lead to low recovery.
Caption: Key stages and potential error sources in this compound analysis.
D-Mannitol-13C assay variability and reproducibility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the D-Mannitol-13C assay for intestinal permeability. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common issues and ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a non-invasive method used to measure intestinal permeability, often referred to as "leaky gut."[1][2][3][4] It involves the oral administration of a stable, non-radioactive isotope of mannitol, this compound. The amount of this sugar alcohol that passes from the intestines into the bloodstream and is subsequently excreted in the urine is measured.[5][6] Elevated levels of this compound in the urine are indicative of increased intestinal permeability.[7] This test is a valuable tool in studying the pathophysiology of various gastrointestinal and non-gastrointestinal disorders.[5][6]
Q2: Why is this compound preferred over the standard D-Mannitol (12C-Mannitol) assay?
The primary advantage of using this compound is its ability to overcome the issue of baseline contamination.[5][6][8] Standard D-Mannitol (12C) is naturally present in various foods, beverages, and medications, which can lead to high and variable baseline levels in urine, complicating the interpretation of test results.[5][6] this compound, being a stable isotope, has a significantly lower and more consistent baseline, with studies showing approximately 20-fold lower baseline contamination compared to 12C-mannitol.[5][6][8] This results in a better signal-to-noise ratio and more reliable and sensitive measurement of intestinal permeability.[8]
Q3: What is the principle behind using mannitol to assess intestinal permeability?
Mannitol is a small, water-soluble sugar alcohol that is poorly metabolized by the body.[5] Its absorption across the intestinal epithelium is thought to occur primarily through the paracellular pathway, which is the space between adjacent intestinal epithelial cells.[9][10] Under normal physiological conditions, the tight junctions that regulate this pathway restrict the passage of molecules like mannitol. In conditions of increased intestinal permeability, these tight junctions become "leaky," allowing for greater passage of mannitol from the intestinal lumen into the bloodstream and subsequent excretion in the urine.[9]
Q4: What are the main sources of variability and reproducibility issues in this assay?
Variability in the this compound assay can arise from several factors, including:
-
Patient-related factors: Adherence to dietary and medication restrictions prior to the test is crucial. Ingestion of certain foods, artificial sweeteners, or medications can affect the results.[11][12] Gastrointestinal motility and renal function can also influence the rate of mannitol absorption and excretion.
-
Protocol variations: Lack of standardization in the oral dose of mannitol and the duration of urine collection can lead to significant differences in results between studies.
-
Analytical variability: Issues with sample preparation, instrument calibration, and data analysis can introduce errors. For mass spectrometry-based methods, factors like ion suppression and matrix effects can affect accuracy.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the this compound assay.
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical this compound assay using HPLC-Tandem Mass Spectrometry (HPLC-MS/MS).
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.021 pg/mL | [5][8] |
| Limit of Quantification (LOQ) | 0.029 pg/mL (CV of 14%) | [5][8] |
| Recommended LOQ for routine testing | 0.3 pg/mL | [5][8] |
| Coefficient of Variation (CV) for Lactulose | 17% at 0.063 pg/mL | [5][8] |
Troubleshooting Common Issues
Issue 1: High Baseline Levels of this compound
-
Possible Cause: Although significantly lower than 12C-mannitol, a detectable baseline of 13C-mannitol can exist. Higher than expected baseline could indicate contamination of collection containers or analytical reagents.
-
Troubleshooting Steps:
-
Verify Collection Procedures: Ensure that urine collection containers are sterile and have not been exposed to any potential sources of mannitol contamination.
-
Reagent Blanks: Analyze reagent blanks (solvents and solutions used in sample preparation) to check for contamination.
-
Review Subject's Diet and Medications: Although less of a concern than with 12C-mannitol, it's good practice to confirm the subject adhered to the pre-test restrictions.
-
Issue 2: Poor Reproducibility Between Replicates
-
Possible Cause: Inconsistent sample preparation, pipetting errors, or instrument instability.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure all samples, calibrators, and quality controls are prepared using the same procedure and calibrated pipettes. The use of an internal standard is crucial for correcting for variations in sample processing and instrument response.
-
Instrument Performance Check: Run system suitability tests before each batch of samples to ensure the mass spectrometer is performing optimally. This includes checking for stable signal intensity and consistent retention times.
-
Quality Control (QC) Samples: Include at least two levels of QC samples (low and high concentrations) in each analytical run to monitor assay performance. The results of the QC samples should fall within pre-defined acceptance criteria.
-
Issue 3: Unexpected or Inconsistent Results
-
Possible Cause: Variations in patient physiology, incorrect urine collection timing, or analytical errors.
-
Troubleshooting Steps:
-
Confirm Urine Collection Period: Verify that the urine was collected for the specified duration (e.g., 0-2 hours, 2-8 hours).[5] Incomplete or incorrectly timed collections are a major source of error.
-
Evaluate for Interfering Substances: While 13C-mannitol is less susceptible to dietary interference, certain medications can affect gut motility and permeability. A list of medications to avoid should be provided to participants.[11][12]
-
Mass Spectrometry Data Review: Carefully examine the chromatograms and mass spectra for any abnormalities such as peak splitting, tailing, or the presence of interfering peaks. These can indicate issues with the chromatography or co-eluting substances that can suppress or enhance the mannitol signal.
-
Experimental Protocols
Detailed Methodology for this compound Intestinal Permeability Test
This protocol outlines the key steps for conducting a this compound intestinal permeability test.
1. Participant Preparation:
-
Participants should fast overnight for at least 8 hours.
-
A list of restricted foods and medications should be provided. This typically includes avoiding non-steroidal anti-inflammatory drugs (NSAIDs), aspirin, and foods/drinks containing artificial sweeteners for a specified period before the test.[11][12]
2. Administration of this compound:
-
A baseline urine sample is collected before the administration of the test solution.[5]
-
A solution containing a known amount of this compound (e.g., 100 mg) dissolved in water (e.g., 250 mL) is ingested by the participant.[5] Often, lactulose is co-administered as a marker for larger pore permeability.[5]
3. Urine Collection:
-
Urine is collected over specific time intervals, for example, 0-2 hours, 2-8 hours, and 8-24 hours after ingestion of the test solution.[5] Shorter collection periods of 2 hours have also been shown to be effective.
-
The total volume of urine for each collection period should be recorded.
4. Sample Preparation for HPLC-MS/MS Analysis:
-
Urine samples are centrifuged to remove any particulate matter.
-
A small aliquot of the urine supernatant (e.g., 25 µL) is mixed with an internal standard solution.[5] A stable isotope-labeled internal standard (e.g., 13C6-mannitol) is recommended to correct for analytical variability.
-
The mixture is then diluted with an appropriate solvent (e.g., 5% methanol/water containing 0.1 mM ammonium acetate).[5]
5. HPLC-MS/MS Analysis:
-
The prepared samples are injected into an HPLC system coupled to a tandem mass spectrometer.
-
The analytes are separated on a suitable HPLC column (e.g., CARBOSep CoreGel 87C).[5]
-
The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode to specifically detect and quantify this compound and the internal standard.[5]
6. Data Analysis and Interpretation:
-
A calibration curve is generated using standards of known this compound concentrations.
-
The concentration of this compound in the urine samples is determined from the calibration curve.
-
The total amount of this compound excreted in the urine is calculated by multiplying the concentration by the total urine volume for each collection period.
-
The results are often expressed as a percentage of the ingested dose excreted over a specific time.
Visualizations
Experimental Workflow for this compound Assay
References
- 1. Quality Assurance and Quality Control | Stable Isotope Laboratory [bu.edu]
- 2. Quality criteria for the isotope dilution method with HRGC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Intestinal Barrier and Current Techniques for the Assessment of Gut Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods to determine intestinal permeability and bacterial translocation during liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gmi-inc.com [gmi-inc.com]
Interference from dietary sugars in mannitol permeability tests
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing mannitol permeability tests to assess intestinal barrier function.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the mannitol permeability test?
A1: The mannitol permeability test is a non-invasive method used to assess the integrity of the small intestine's mucosal barrier. Mannitol, a sugar alcohol, is poorly absorbed by healthy intestinal epithelium. When the intestinal barrier is compromised (a condition often referred to as "leaky gut"), the paracellular transport of mannitol increases. By measuring the amount of mannitol excreted in the urine over a specific period after oral ingestion, researchers can infer the degree of intestinal permeability.
Q2: Why are dietary restrictions necessary before and during the test?
A2: Dietary restrictions are crucial to prevent interference from naturally occurring sugars and other substances that can affect the test's accuracy. Certain dietary sugars, particularly glucose, can actively increase the passive absorption of mannitol, potentially leading to a false-positive result indicating increased permeability.[1][2] Foods and beverages containing fructose, lactose, mannitol, and other sugar alcohols must be avoided to ensure that the measured mannitol in the urine is solely from the test dose.[3][4][5]
Q3: Which specific foods and drinks should be avoided?
A3: Prior to and during the collection period, participants should avoid the following:
-
Honey and agave syrup: These contain high levels of fructose.[3]
-
Soft drinks and other beverages sweetened with high-fructose corn syrup. [3][4]
-
Dairy products: These contain lactose.[3]
-
Certain vegetables: Cauliflower, mushrooms, snow peas, and seaweed contain mannitol.[4][5]
-
"Sugar-free" gums, candies, and snacks: These often contain sugar alcohols like mannitol, sorbitol, and xylitol.[3][4]
-
Legumes (including peanuts). [3]
Q4: How does glucose interfere with the mannitol permeability test?
A4: Active glucose absorption across the intestinal epithelium can increase the passive, paracellular absorption of small solutes like mannitol.[1][2] This is thought to occur through the opening of tight junctions between intestinal epithelial cells. Ingestion of a glucose solution has been shown to significantly increase mannitol excretion compared to a fructose solution.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Higher than expected mannitol excretion in healthy controls. | Dietary Interference: The subject may have consumed foods or beverages containing mannitol or other interfering sugars (e.g., glucose) before or during the test.[1][3][4][5] | Review the subject's dietary log to ensure strict adherence to the recommended dietary restrictions. Re-run the test after a thorough washout period and reinforcement of dietary guidelines. |
| High Baseline Mannitol: The subject may have high baseline levels of mannitol from their regular diet. | Consider using a stable isotope-labeled mannitol, such as ¹³C mannitol, to distinguish the test dose from dietary mannitol.[6] | |
| Underlying Condition: The subject may have a subclinical condition affecting intestinal permeability. | Review the subject's medical history and consider further clinical evaluation if consistently high results are obtained. | |
| Inconsistent or highly variable results between subjects in the same group. | Inconsistent Dietary Adherence: Variations in how strictly subjects follow the dietary protocol can lead to variability. | Provide subjects with a detailed list of allowed and prohibited foods. Consider providing standardized meals the day before the test. |
| Variations in Urine Collection: Incomplete or improperly timed urine collection will affect the final calculation.[7] | Provide clear instructions for the urine collection process, including start and end times. Emphasize the importance of collecting all urine during the specified period. | |
| Low mannitol recovery in urine. | Incomplete Ingestion of Test Solution: The subject may not have consumed the entire mannitol solution. | Observe the subject during the ingestion of the test solution to ensure the full dose is taken. |
| Renal Impairment: The subject may have impaired kidney function, affecting the excretion of mannitol. | Screen subjects for any history of renal disease. | |
| Dehydration: Insufficient fluid intake can lead to reduced urine output and consequently lower mannitol recovery. | Encourage subjects to drink a standardized amount of water during the collection period, after the initial fasting window.[8] |
Quantitative Data Summary
The following table summarizes the findings of a study investigating the effect of glucose versus fructose on mannitol excretion in healthy adults.[1]
| Ingested Solution | Mean Mannitol Excretion (g) | Standard Deviation | Percentage Increase with Glucose |
| 4% Glucose / 0.2% Mannitol | 0.52 | ± 0.27 | 33% |
| 4% Fructose / 0.2% Mannitol | 0.39 | ± 0.13 | N/A |
Experimental Protocols
Standard Mannitol Permeability Test Protocol
This protocol is a generalized procedure based on common practices cited in the literature.[3][8]
1. Subject Preparation:
- Subjects should fast overnight for at least 8 hours.[9]
- For 3 days prior to the test, subjects should avoid non-steroidal anti-inflammatory drugs (NSAIDs), laxatives, and antacids containing aluminum or magnesium hydroxide.[3]
- On the day of the test, subjects must avoid the specific foods and beverages listed in the FAQ section.[3][4][5]
2. Baseline Urine Collection:
- Upon waking, the subject should completely empty their bladder. This urine is discarded.
3. Test Solution Ingestion:
- The subject ingests a solution containing a pre-measured amount of mannitol (and often lactulose for a dual-sugar test). A typical dose is 5 grams of mannitol in 100 mL of water.[8]
- The exact time of ingestion should be recorded.
4. Timed Urine Collection:
- All urine produced over the next 5 to 6 hours is collected in a provided container.[8]
- Subjects should not eat or drink anything for the first 2 hours after ingesting the solution.[3]
- After 2 hours, subjects are encouraged to drink water to ensure adequate urine output.[3][8]
5. Sample Processing and Analysis:
- At the end of the collection period, the total volume of urine is measured.
- Aliquots of the collected urine are stored, typically frozen, until analysis.
- The concentration of mannitol in the urine is determined using methods such as high-performance liquid chromatography (HPLC) or enzymatic assays.[8]
6. Calculation:
- The percentage of ingested mannitol excreted in the urine is calculated as follows:
- % Excretion = (Urine Mannitol Concentration × Total Urine Volume) / Ingested Mannitol Dose × 100
Visualizations
References
- 1. Glucose ingestion increases passive absorption of a nutrient-sized solute, mannitol, in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose ingestion increases passive absorption of a nutrient‐sized solute, mannitol, in healthy young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gdx.net [gdx.net]
- 4. optimise.mfm.au [optimise.mfm.au]
- 5. nutripath.com.au [nutripath.com.au]
- 6. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.rupahealth.com [support.rupahealth.com]
Enhancing resolution of D-Mannitol-13C from other sugars
Welcome to the technical support center for enhancing the resolution of D-Mannitol-13C from other sugars. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of unlabeled D-Mannitol?
A1: this compound is used to overcome the challenge of baseline contamination from naturally occurring mannitol found in various foods and commercial products.[1][2][3] Using a 13C-labeled internal standard allows for precise differentiation and quantification of the administered mannitol from endogenous sources, which is particularly crucial in applications like intestinal permeability testing.[1][3]
Q2: What are the primary analytical methods for separating this compound from other sugars?
A2: The most common and robust methods are High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] HPLC with specialized columns (e.g., amino or amide stationary phases) is effective for separating sugar isomers.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and isotopic labeling analysis.[6][7]
Q3: Can enzymatic assays be used to measure this compound?
A3: Yes, enzymatic assays can be used. These assays typically employ the enzyme mannitol dehydrogenase, which catalyzes the oxidation of D-mannitol.[8][9] The reaction can be coupled to produce a colorimetric or fluorescent signal, allowing for quantification. While these kits are designed for D-mannitol, they can be adapted for 13C-labeled mannitol, as the isotopic label does not typically interfere with the enzyme's catalytic activity.
Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it used for sugar analysis?
A4: HILIC is a chromatographic technique used for separating polar compounds like sugars. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This method provides enhanced retention and resolution for simple sugars, which are often poorly retained in traditional reversed-phase chromatography.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Poor Chromatographic Resolution or Co-elution of Sugars
| Potential Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For HILIC separations, ensure you are using a column designed for carbohydrate analysis, such as an amino or amide-functionalized column.[5] |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of organic solvent (typically acetonitrile) to the aqueous buffer. A higher organic content generally increases retention in HILIC. |
| Incorrect pH of Mobile Phase | Adjust the pH of the aqueous component of the mobile phase. The ionization state of silanol groups on the stationary phase can affect peak shape and retention. |
| Column Temperature | Optimize the column temperature. Lower temperatures can sometimes improve the resolution of closely eluting isomers, although this may increase backpressure. |
Issue 2: Variable or Drifting Retention Times
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Use of an automated solvent mixer can sometimes introduce variability; verify its performance.[10] |
| Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. HILIC columns can require longer equilibration times than reversed-phase columns. |
| Sample Solvent Mismatch | The sample should be dissolved in a solvent that is as close in composition to the mobile phase as possible, or in a weaker solvent, to prevent peak distortion.[11] |
| Fluctuations in System Pressure | Check the HPLC system for leaks, particularly at fittings and seals.[5] Ensure the pump is delivering a consistent flow rate. |
Issue 3: Low Signal Intensity or Poor Sensitivity in MS Detection
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). The choice of ionization mode (ESI, APCI) and polarity (positive/negative) is critical. |
| Use of Non-Volatile Buffers | Avoid using non-volatile salts like phosphate in the mobile phase when using MS detection. Use volatile additives like ammonium formate or ammonium acetate. |
| Sample Matrix Effects | Complex sample matrices (e.g., urine, plasma) can cause ion suppression. Implement a robust sample preparation protocol, such as solid-phase extraction (SPE), to clean the sample.[10] |
| Incorrect MRM Transitions | Verify the precursor and product ion masses for this compound. For a uniformly labeled [U-13C6]-Mannitol, the mass will be shifted relative to the unlabeled compound. |
Experimental Protocols & Data
Protocol 1: HPLC-MS/MS for this compound in Urine
This protocol is adapted from methods used for intestinal permeability testing.[1][2][3]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the clear supernatant to an autosampler vial for analysis. A dilution with mobile phase may be necessary depending on the expected concentration.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.[12]
-
Column: A specialized sugar analysis column (e.g., Amino or Amide HILIC column).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of B, gradually decreasing to elute the polar sugars.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: ABSciex QTRAP 6500+ or equivalent.[12]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and other target sugars.
Quantitative Data Comparison
The following table summarizes typical parameters for different analytical techniques.
| Parameter | HPLC-MS/MS | 13C-NMR Spectroscopy | Enzymatic Assay |
| Primary Output | Chromatogram (Retention Time) & Mass Spectrum | NMR Spectrum (Chemical Shift) | Absorbance/Fluorescence |
| Example Value | Run time: ~20 minutes for sugars[12] | D-[1-13C]-mannitol signal: ~63.5 ppm[6] | Linear Detection Range: 0.007 to 3 mM[8] |
| Key Advantage | High sensitivity and selectivity | Detailed structural information | High throughput and simplicity |
| Key Limitation | Susceptible to matrix effects | Lower sensitivity | Indirect measurement, potential interferences |
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using HPLC-MS/MS.
Caption: General workflow for this compound analysis.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting common chromatographic issues.
Caption: Decision tree for HPLC troubleshooting.
References
- 1. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 4. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Roles for mannitol and mannitol dehydrogenase in active oxygen-mediated plant defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
Technical Support Center: D-Mannitol-13C Isotope Tracer Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Mannitol-13C in stable isotope labeling experiments. Our goal is to help you navigate the complexities of correcting for natural 13C abundance to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural 13C abundance in my this compound study?
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all mass isotopologues of a molecule. Isotopologues are molecules that have the same chemical formula but differ in their isotopic composition. For D-Mannitol (C6H14O6), the MID would show the relative amounts of molecules with zero 13C atoms (M+0), one 13C atom (M+1), two 13C atoms (M+2), and so on, up to six 13C atoms (M+6). The sum of all fractional abundances in an MID equals 1 (or 100%).
Q3: How does the correction for natural 13C abundance work?
A: The most common method for correcting for natural 13C abundance is a matrix-based approach. This involves creating a correction matrix that accounts for the probability of finding naturally occurring heavy isotopes (not just 13C, but also 2H, 15N, 17O, 18O, etc.) for every atom in the D-Mannitol molecule. This matrix is then used to mathematically transform the measured MID into a corrected MID that reflects only the enrichment from the 13C-labeled tracer.
Q4: What software or tools can I use for this correction?
A: Several software packages and tools are available to perform natural abundance correction. Some popular options include:
-
IsoCorrectoR : A tool that can handle various types of mass spectrometry data, including high-resolution and tandem MS data.
-
AccuCor : An R-based package for natural abundance correction.
-
In-house scripts: Many labs develop their own scripts in programming languages like Python or R to have more control over the correction process.
Troubleshooting Guides
Problem 1: My corrected data shows negative abundance for some isotopologues.
Negative values in your corrected MID are a common issue and typically indicate a problem with the raw data or the correction parameters.
| Potential Cause | Troubleshooting Steps |
| Incorrect Elemental Formula | Verify the elemental formula of the D-Mannitol derivative being analyzed. Remember to include any atoms added during derivatization (e.g., from silylation reagents). An incorrect formula will result in an inaccurate correction matrix. |
| Inaccurate Background Subtraction | Poor background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios. Re-evaluate your peak integration and background subtraction methods. |
| Instrumental Noise | High noise levels in the mass spectrometer can lead to inaccurate measurements of low-abundance isotopologues. Ensure your instrument is properly tuned and that you have a sufficient signal-to-noise ratio. |
| Underestimation of a Mass Isotopomer Peak |
Technical Support Center: D-Mannitol-13C Quantification
Welcome to the technical support center for the quantification of low levels of D-Mannitol-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used instead of unlabeled D-Mannitol for permeability studies?
A1: this compound is preferred for intestinal permeability assays to circumvent issues of baseline contamination from naturally occurring unlabeled (12C) mannitol found in various foods and other commercial products.[1][2][3][4] The use of the 13C stable isotope allows for more accurate quantification as it can be distinguished from the more abundant 12C mannitol, leading to a significantly lower and more consistent baseline in samples.[1][3] Studies have shown that baseline contamination of 13C mannitol is approximately 20-fold lower than that of 12C mannitol.[1][3]
Q2: What is the most common analytical method for quantifying low levels of this compound?
A2: The most common and robust analytical method for quantifying low levels of this compound is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][2][5] This method offers high sensitivity and specificity, allowing for the differentiation of 13C-labeled mannitol from its unlabeled counterpart and other urinary sugars.[1][2]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound using HPLC-MS/MS?
A3: In studies developing methods for this compound quantification, the Limit of Detection (LOD) has been reported to be as low as 0.021 pg/mL. The Limit of Quantification (LOQ) has been established at 0.029 pg/mL with a coefficient of variation (CV) of 14%. For routine testing, a higher LOQ of 0.3 pg/mL may be used to ensure high reproducibility.[1]
Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for this compound quantification?
A4: Yes, 13C-NMR spectroscopy can be used to detect and quantify this compound and its metabolites.[6] The chemical shift for the 13C-labeled carbon in D-[1-13C]-mannitol is typically observed around 63.5 ppm.[6] While NMR is a powerful tool for structural elucidation and metabolic studies, HPLC-MS/MS is generally more sensitive for quantifying very low concentrations in biological matrices.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High or Variable Baseline Signal for this compound | 1. Contamination of analytical standards or reagents. 2. Incomplete chromatographic separation from interfering substances. 3. Carryover from previous injections on the HPLC-MS/MS system. | 1. Prepare fresh standards and use high-purity solvents and reagents. 2. Optimize the HPLC gradient and/or try a different column chemistry (e.g., normal phase HPLC on a CARBOSep CoreGel 87C column).[1] 3. Implement a rigorous wash cycle between sample injections, including injections of blank solvent. |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Interaction of the analyte with active sites in the HPLC system. | 1. Adjust the mobile phase composition. For normal phase chromatography, ensure appropriate levels of the organic modifier and the aqueous component (e.g., 5% methanol/water).[1] 2. Flush the column with a strong solvent or replace the column if necessary. 3. Use a column with end-capping or add a competing agent to the mobile phase. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal ionization in the mass spectrometer source. 2. Inefficient sample extraction or sample loss during preparation. 3. Incorrect mass transition settings in the MS/MS method. | 1. Optimize electrospray ionization (ESI) source parameters (e.g., temperature, gas flows, voltage). Operation in the negative ion mode is common for mannitol.[7] 2. Review the sample preparation protocol for potential loss points. Ensure complete dissolution and transfer of the analyte. 3. Verify the precursor and product ion masses for this compound. |
| Inconsistent or Non-Reproducible Results | 1. Variability in sample collection and handling. 2. Inconsistent internal standard addition. 3. Instability of the analyte in the matrix. | 1. Standardize urine collection protocols, including the use of preservatives like chlorhexidine if necessary.[5] 2. Use a calibrated pipette for adding the internal standard (e.g., 13C6-mannitol) and ensure thorough mixing.[1] 3. Investigate the stability of this compound in urine under the storage conditions used. Store samples at low temperatures (e.g., -80°C) until analysis. |
Experimental Protocols
Detailed Methodology for Quantification of this compound in Urine via HPLC-MS/MS
This protocol is based on established methods for measuring intestinal permeability.[1][2]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
In a 96-well deep-well plate, add 25 µL of each urine sample, quality control, and calibrator.
-
Add 250 µL of the internal standard solution (e.g., 13C6-mannitol in a suitable solvent) to each well. This results in an 11-fold dilution.
-
Seal the plate, vortex for 3 minutes, and then centrifuge at approximately 10,000 x g for 6 minutes at 6°C.[5]
2. HPLC Conditions:
-
Column: CARBOSep CoreGel 87C (300 x 7.8 mm, 9 µm).[1]
-
Mobile Phase: Isocratic elution with 5% methanol/water containing 0.1 mM ammonium acetate.[1]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 85°C.[8]
-
Injection Volume: 10 µL of the supernatant from the prepared samples.
3. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), operating in negative mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
This compound (single labeled): Precursor ion (m/z) -> Product ion (m/z). Specific masses will depend on the labeling position.
-
Internal Standard (e.g., 13C6-Mannitol): Precursor ion (m/z) -> Product ion (m/z).
-
-
Optimize source-dependent parameters such as ion spray voltage, temperature, and gas flows according to the specific instrument used.
4. Data Analysis:
-
Quantify the this compound concentration by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using the calibrator samples and determine the concentration of this compound in the unknown samples by interpolation.
Quantitative Data Summary
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.021 pg/mL | HPLC-MS/MS | [1] |
| Limit of Quantification (LOQ) | 0.029 pg/mL | HPLC-MS/MS | [1] |
| Reproducibility (CV at LOQ) | 14% | HPLC-MS/MS | [1] |
| Baseline Contamination vs. 12C-Mannitol | ~20-fold lower | HPLC-MS/MS | [1][3] |
| 13C-NMR Chemical Shift (D-[1-13C]-mannitol) | 63.5 ppm | 13C-NMR | [6] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
Technical Support Center: D-Mannitol-13C Analysis in Fecal Samples
Welcome to the technical support resource for the analysis of ¹³C-labeled D-Mannitol in fecal samples. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why use ¹³C-labeled D-Mannitol for gut permeability studies instead of unlabeled mannitol? A1: Using ¹³C D-Mannitol is superior for measuring intestinal permeability because it avoids issues of baseline contamination from diet, medications, or other commercial products that contain unlabeled mannitol.[1][2][3] This allows for a more sensitive and accurate assessment by distinguishing the administered probe from endogenous or environmental mannitol.[1][2]
Q2: What are the primary analytical methods for quantifying D-Mannitol-13C in biological samples? A2: The most common and robust methods are mass spectrometry-based, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] GC-MS often requires a chemical derivatization step to make mannitol volatile, while LC-MS/MS can often analyze it directly in a liquid sample.[7][8]
Q3: What are the critical first steps in handling fecal samples for metabolomic analysis? A3: Proper sample handling is crucial to preserve the integrity of the metabolome. The gold standard is to freeze samples at -80°C immediately after collection to halt microbial and enzymatic activity that could alter metabolite profiles.[9][10] Samples should also be homogenized thoroughly to ensure that the analyzed aliquot is representative of the entire sample.[11]
Q4: Is derivatization always necessary for mannitol analysis by GC-MS? A4: Yes. Mannitol is a non-volatile sugar alcohol due to its multiple hydroxyl (-OH) groups.[7][8] For GC analysis, these polar groups must be chemically modified (derivatized) to form more volatile and thermally stable compounds, such as trimethylsilyl (TMS) ethers.[7]
Q5: Can this compound be measured in matrices other than urine? A5: While urine is the most common matrix for intestinal permeability tests using mannitol[2][3], the principles of extraction and analysis can be adapted for other biological samples, including fecal water or plasma. However, fecal analysis presents unique challenges due to the complexity and heterogeneity of the matrix.[9][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Signal (Poor Recovery) | 1. Inefficient Extraction: The solvent system may not be effectively extracting mannitol from the complex fecal matrix. 2. Analyte Degradation: Sample degradation due to improper storage or excessive processing times. 3. Derivatization Failure (GC-MS): Incomplete or failed derivatization reaction. 4. Ion Suppression (LC-MS): Co-eluting compounds from the fecal matrix are interfering with the ionization of mannitol. | 1. Optimize Extraction: Test different solvent systems (e.g., methanol/water, ethanol/water) and extraction methods (e.g., vortexing, sonication, bead beating). Ensure sample is fully homogenized.[9] 2. Maintain Cold Chain: Keep samples frozen at -80°C until extraction and process them on ice.[9] 3. Verify Derivatization: Ensure derivatization reagents are fresh and anhydrous. Optimize reaction time and temperature. Run a known standard to confirm the reaction is working.[7][13] 4. Improve Chromatography/Cleanup: Modify the LC gradient to better separate mannitol from interferences. Consider a sample cleanup step like Solid Phase Extraction (SPE). Dilute the sample to reduce matrix effects.[4] |
| Poor Chromatographic Peak Shape | 1. Column Overload: Injecting too concentrated a sample. 2. Contaminated Guard/Analytical Column: Buildup of non-volatile matrix components. 3. Inappropriate Column Chemistry (LC): The stationary phase is not optimal for retaining a polar compound like mannitol. | 1. Dilute Sample: Perform a dilution series to find the optimal concentration. 2. Maintenance: Replace the guard column. If the problem persists, flush or replace the analytical column according to the manufacturer's instructions. 3. Select Appropriate Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) or porous graphitic carbon (PGC) column for better retention of polar analytes.[14] |
| High Background Noise / Interfering Peaks | 1. Matrix Effects: The fecal matrix is extremely complex and contains many compounds that can create background noise.[12] 2. Contamination: Contamination from collection containers, solvents, or lab equipment. 3. Carryover: Residual sample from a previous injection remaining in the autosampler or column. | 1. Improve Sample Cleanup: Implement a targeted sample cleanup procedure (e.g., SPE) to remove interfering compounds. 2. Use High-Purity Reagents: Use LC-MS or GC-grade solvents and pre-cleaned collection tubes. Run procedural blanks with every batch to identify sources of contamination.[13] 3. Optimize Wash Method: Increase the strength and volume of the autosampler wash solvent. Inject blank samples between high-concentration samples. |
| Poor Reproducibility (High %CV) | 1. Inconsistent Sample Homogenization: Fecal samples are notoriously heterogeneous.[10][15] Inconsistent mixing leads to high variability between aliquots. 2. Inaccurate Pipetting: Viscous fecal slurries can be difficult to pipette accurately. 3. Instrument Instability: Fluctuations in the MS detector or chromatography system. | 1. Standardize Homogenization: Use a standardized protocol for homogenization (e.g., bead beating for a set time). Lyophilizing (freeze-drying) the sample before extraction can also improve homogeneity.[16] 2. Use Positive Displacement Pipettes: For viscous liquids, use positive displacement pipettes or the reverse pipetting technique. 3. Run Quality Controls: Run system suitability tests and include quality control (QC) samples throughout the analytical run to monitor instrument performance.[9] |
Experimental Protocols & Workflows
Overall Experimental Workflow
The general process for analyzing this compound in fecal samples involves several key stages, from sample collection through data analysis.
Protocol 1: Fecal Sample Preparation for LC-MS/MS
This protocol outlines a method for extracting this compound from frozen fecal samples for direct analysis.
-
Aliquoting: Allow the frozen fecal sample to equilibrate to -20°C. Weigh approximately 50-100 mg of the frozen, homogenized sample into a pre-weighed 2 mL bead-beating tube.
-
Extraction Solvent Addition: Add 1 mL of ice-cold 80% methanol (LC-MS grade) containing the internal standard (e.g., a known concentration of another stable-isotope labeled sugar not present in the sample).
-
Homogenization: Bead beat the sample for 5-10 minutes at a medium-high frequency. Keep the sample cold during this process to prevent degradation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet solid debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Solvent Evaporation: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile/water). Vortex thoroughly.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
This protocol follows the extraction steps 1-5 from above.
-
Evaporation: Transfer 100 µL of the clear supernatant from the extraction step to a GC vial insert and dry completely under a stream of nitrogen or in a vacuum concentrator. It is critical that the sample is completely dry.
-
Oximation (Optional but Recommended): To prevent multiple sugar isomers, add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial and heat at 60°C for 45 minutes.
-
Silylation: Cool the vial to room temperature. Add 30 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to complete the derivatization.
-
Analysis: Cool the vial to room temperature before placing it in the GC-MS autosampler for analysis.
Troubleshooting Logic Diagram
This diagram illustrates a decision-making process for a common issue: low analyte signal.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Challenges of metabolomics in human gut microbiota research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. anthropology.uga.edu [anthropology.uga.edu]
- 12. Fecal Metabolites As Non-Invasive Biomarkers of Gut Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. princeton.edu [princeton.edu]
Impact of gut microbiota on D-Mannitol-13C test results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the D-Mannitol-13C test to assess intestinal permeability and other gastrointestinal functions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the this compound test?
The this compound test is primarily used as a non-invasive method to assess intestinal permeability, often in conjunction with lactulose.[1][2] The ratio of lactulose to mannitol (L/M ratio) in urine helps determine the integrity of the intestinal barrier.[1] Additionally, it can be used to measure oral-cecal transit time by monitoring the appearance of 13CO2 in the breath, which is a product of microbial fermentation of the 13C-mannitol in the colon.[3][4]
Q2: Why is 13C-labeled mannitol preferred over unlabeled (12C) mannitol?
13C-mannitol is superior for intestinal permeability tests due to significantly lower and more consistent baseline levels in urine compared to 12C-mannitol.[2][5] Unlabeled mannitol is naturally present in various foods, which can lead to high and variable baseline readings, potentially confounding the test results.[2][5] Studies have shown that 13C-mannitol has approximately 20-fold lower baseline contamination.[2][5]
Q3: How does the gut microbiota influence the this compound test?
The gut microbiota plays a crucial role in metabolizing mannitol.[6] Orally ingested mannitol that is not absorbed in the small intestine passes into the large intestine, where it is fermented by gut bacteria.[3][4] This fermentation process produces various metabolites, including short-chain fatty acids (SCFAs) like butyrate and propionate, and gases such as carbon dioxide (CO2).[7] When using 13C-labeled mannitol, the resulting 13CO2 can be detected in the breath, providing a measure of microbial metabolic activity and oral-cecal transit time.[3][4] The composition and activity of an individual's gut microbiota can, therefore, significantly impact the amount of mannitol metabolized and the subsequent test results.
Q4: Can antibiotics affect the results of a this compound test?
Yes, antibiotics can significantly alter the results. By depleting the gut microbiota, antibiotics reduce the fermentation of mannitol in the colon.[3][4][6] This leads to a decreased production of 13CO2 in a breath test and potentially higher excretion of intact mannitol in the feces.[6] Therefore, it is crucial to consider a subject's recent antibiotic use when interpreting test results.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| High Baseline 13CO2 Levels in Breath Test | - Inadequate fasting prior to the test.- Consumption of foods or supplements containing 13C-enriched ingredients. | - Ensure the subject has fasted for the recommended period (typically 8-12 hours).- Review the subject's diet and supplement intake for 24-48 hours prior to the test to identify and eliminate potential sources of 13C. |
| Unexpectedly Low Urinary Excretion of 13C-Mannitol | - Impaired renal function.- Dehydration leading to reduced urine output.- Incomplete urine collection.- High microbial fermentation in the small intestine (e.g., Small Intestinal Bacterial Overgrowth - SIBO). | - Screen subjects for known renal impairments. Abnormal kidney function can influence test results.[8]- Ensure adequate hydration of the subject before and during the test.[8]- Provide clear instructions for complete urine collection over the specified period.- Consider concurrent testing for SIBO if clinically indicated. |
| Unexpectedly High Urinary Excretion of 13C-Mannitol | - Increased intestinal permeability ("leaky gut").[1][9]- Reduced microbial metabolism of mannitol. | - This is the expected outcome in cases of increased intestinal permeability. Interpret in the context of the L/M ratio and clinical presentation.- If a breath test is also performed, low 13CO2 levels would support the hypothesis of reduced microbial metabolism. |
| Delayed Peak of 13CO2 in Breath Test | - Delayed gastric emptying.- Slowed small intestinal transit.- Use of medications that slow gut motility (e.g., opioids, GLP-1 receptor agonists).[3][4] | - Review the subject's medication history for any drugs known to affect gastrointestinal motility.- Standardize pre-test meals and activities to minimize variability in gastric emptying time. |
| No Detectable 13CO2 in Breath Test | - Severe depletion of gut microbiota (e.g., recent broad-spectrum antibiotic use).[3][4]- Extremely rapid transit time, not allowing for significant fermentation.- Technical issues with breath collection or analysis. | - Confirm the subject's recent medication history, particularly antibiotic use.- Verify the proper functioning and calibration of the breath analysis equipment.- Ensure breath samples were collected and stored correctly. |
Experimental Protocols
Key Experiment: Combined Lactulose and 13C-Mannitol Test for Intestinal Permeability
This protocol is a generalized representation based on common methodologies.[2][5]
-
Subject Preparation:
-
Subjects should fast overnight (8-12 hours).
-
For 24 hours prior to the test, subjects should avoid foods high in mannitol and lactose.
-
Discontinue non-essential medications, especially NSAIDs and laxatives, for at least 3 days before the test, as advised by a physician.[8]
-
-
Baseline Sample Collection:
-
Collect a baseline ("pre-dose") urine sample.
-
-
Administration of Test Solution:
-
The subject ingests a solution containing a known amount of lactulose (e.g., 1-10 g) and 13C-mannitol (e.g., 100 mg) dissolved in water.
-
-
Urine Collection:
-
All urine is collected for a specified period, typically 5 to 6 hours.[8] It is crucial to collect the entire volume.
-
-
Sample Analysis:
-
Calculation of L/M Ratio:
-
The percentage of ingested lactulose and 13C-mannitol excreted in the urine is calculated.
-
The L/M ratio is determined by dividing the percentage of lactulose excretion by the percentage of 13C-mannitol excretion. An increased ratio is indicative of increased intestinal permeability.[1]
-
Visualizations
Caption: Workflow for the combined Lactulose/13C-Mannitol intestinal permeability test.
Caption: Metabolic fate of orally ingested 13C-Mannitol in the human body.
References
- 1. Investigating intestinal permeability and gut microbiota roles in acute coronary syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of orally administered D-[14C]mannitol via fermentation by intestinal microbes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotiquest.com [biotiquest.com]
- 8. gdx.net [gdx.net]
- 9. Gut microbiota, intestinal permeability, and systemic inflammation: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validation & Comparative
D-Mannitol-13C versus 12C-Mannitol for Intestinal Permeability Assessment: A Comparative Guide
In the landscape of gastrointestinal research and drug development, accurately assessing intestinal permeability is crucial for understanding disease pathophysiology and evaluating therapeutic interventions. The dual-sugar absorption test, traditionally employing lactulose and 12C-Mannitol, is a widely used method. However, the emergence of stable isotope-labeled D-Mannitol-13C offers a significant advancement in precision and reliability. This guide provides an objective comparison of this compound and 12C-Mannitol, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their studies.
Superiority of this compound in Intestinal Permeability Testing
The primary advantage of using this compound over the conventional 12C-Mannitol lies in its ability to circumvent the issue of baseline contamination from dietary sources.[1][2][3] 12C-Mannitol is naturally present in various foods and is used as a sweetener, leading to inadvertent consumption that can interfere with test accuracy.[1][4] This dietary contamination can result in high and variable baseline levels of 12C-Mannitol in urine, making it difficult to discern the true amount absorbed from the test dose.[1]
This compound, a stable, non-radioactive isotope, is not prevalent in dietary sources, thus providing a much cleaner baseline for measurement.[1][2] Experimental evidence has demonstrated that 13C-Mannitol has approximately 20-fold lower baseline contamination compared to 12C-Mannitol.[1][2] This lower baseline significantly enhances the sensitivity of the intestinal permeability test.[1]
The use of 13C-Mannitol is particularly advantageous for accurately assessing small intestinal permeability.[4][5] Studies have shown that while baseline excretion of 12C-Mannitol can be erratically high in some individuals, the baseline for 13C-Mannitol remains consistently low.[1] This distinction allows for a more precise measurement of mannitol excretion following the test dose, leading to more reliable and reproducible results.[1][2] Consequently, 13C-Mannitol is considered a superior probe for the in vivo measurement of intestinal permeability.[1][2][6]
Quantitative Data Comparison
The following tables summarize the key quantitative data from a comparative study involving the co-administration of 12C-Mannitol and 13C-Mannitol in healthy volunteers.
| Parameter | 12C-Mannitol | This compound | Fold Difference | Reference |
| Mean Baseline Cumulative Excretion | High and Variable | ~20-fold Lower | ~20x | [1][2] |
| 0-2h Cumulative Excretion Increase from Baseline | 6-fold | 105-fold | 17.5x | [1] |
| Mean 24h Cumulative Excretion (after 100mg dose) | 78 mg | 31 mg | 2.5x | [1] |
Experimental Protocols
A detailed methodology for a comparative intestinal permeability study using both 12C-Mannitol and this compound is provided below. This protocol is based on studies that have successfully utilized this approach.[1][2]
Objective: To compare the urinary excretion of co-administered 12C-Mannitol and this compound to assess intestinal permeability.
Materials:
-
100 mg 12C-Mannitol
-
100 mg this compound
-
1000 mg Lactulose
-
250 ml Water
-
Urine collection containers
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Procedure:
-
Participant Preparation: Participants should undergo an overnight fast. Dietary restrictions prior to the test are crucial to minimize baseline sugar levels, although the use of 13C-Mannitol mitigates the impact of dietary 12C-Mannitol.[1]
-
Baseline Urine Collection: A baseline urine sample is collected before the administration of the sugar solution.[1]
-
Sugar Solution Administration: A solution containing 100 mg of 12C-Mannitol, 100 mg of this compound, and 1000 mg of lactulose dissolved in 250 ml of water is orally administered to the participants.[1]
-
Timed Urine Collection: Urine is collected over specific time intervals, typically 0-2 hours, 2-8 hours, and 8-24 hours post-administration.[1]
-
Sample Analysis: The concentration of 12C-Mannitol and this compound in the collected urine samples is measured using a validated HPLC-MS/MS method.[1][3][7] This technique allows for the distinct quantification of the two mannitol isotopes.[1]
-
Data Analysis: The cumulative excretion of each mannitol type is calculated for each time interval. The results are then compared to assess the differences in baseline levels and excretion patterns.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative intestinal permeability assay.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Development and Validation of Test for "Leaky Gut" Small Intestinal and Colonic Permeability Using Sugars in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Mannitol-13C and the Lactulose/Rhamnose Ratio in Intestinal Permeability Assessment
For researchers, scientists, and drug development professionals, the accurate assessment of intestinal permeability is crucial for understanding disease pathophysiology and evaluating therapeutic interventions. This guide provides a detailed comparison of two prominent methods: the use of stable isotope-labeled D-Mannitol-13C and the dual-sugar lactulose/rhamnose ratio test.
The integrity of the intestinal barrier is a critical factor in maintaining health, and its compromise, often termed "leaky gut," is implicated in a wide range of gastrointestinal and systemic disorders.[1] The measurement of intestinal permeability typically involves the oral administration of probe molecules and the subsequent analysis of their excretion in urine. An ideal probe should be non-metabolized, non-toxic, and its passage across the intestinal epithelium should reflect specific pathways of absorption.
This guide will delve into the experimental data, protocols, and underlying principles of this compound and the lactulose/rhamnose ratio, offering a clear comparison to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Performance Characteristics
| Feature | This compound | Lactulose/Rhamnose Ratio |
| Principle | Measures transcellular permeability using a stable isotope-labeled monosaccharide to avoid dietary contamination. | Measures both transcellular (rhamnose) and paracellular (lactulose) permeability. The ratio indicates the integrity of tight junctions.[1] |
| Primary Advantage | Significantly lower baseline contamination compared to 12C-mannitol, leading to higher accuracy.[1] | Provides a differential assessment of both transcellular and paracellular pathways. Rhamnose has lower baseline dietary presence than mannitol.[2][3] |
| Primary Limitation | Primarily assesses transcellular permeability; requires co-administration of a paracellular marker like lactulose for a complete picture. | Potential for baseline dietary presence of rhamnose, although less than mannitol.[3] |
| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1] | High-Performance Liquid Chromatography (HPLC) with various detectors or HPLC-MS/MS.[4] |
| Sample Type | Urine.[1] | Urine or Plasma.[4] |
Quantitative Data Comparison
The following table summarizes key quantitative data from studies evaluating this compound and the lactulose/rhamnose ratio. Direct comparative studies are limited; therefore, data is presented from separate key investigations.
| Parameter | This compound (vs. 12C-Mannitol) | Lactulose/Rhamnose Ratio (in Celiac Disease) |
| Baseline Contamination | ~20-fold lower baseline contamination compared to 12C-mannitol.[1] | Pre-dosing urinary rhamnose was detectable in 45% of children, whereas mannitol was detectable in 100%.[3] Median baseline concentration of rhamnose was significantly lower than mannitol (0.63 µg/mL vs 14 µg/mL).[3] |
| Diagnostic Performance (AUC) | Not directly compared to lactulose/rhamnose. | In distinguishing celiac disease (Marsh score ≥3a) from controls, the AUC for the lactulose/rhamnose ratio was 0.89, compared to 0.78 for the lactulose/mannitol ratio.[3] |
| Sensitivity & Specificity | Not directly compared to lactulose/rhamnose. | For a lactulose/rhamnose ratio cutoff of 0.148, sensitivity was 89% and specificity was 75% for detecting celiac disease (Marsh score ≥3a).[3] |
| Fold-Increase from Baseline (0-2h) | 105-fold increase in urinary excretion for 13C-mannitol vs. a 6-fold increase for 12C-mannitol.[1] | Not applicable as a ratio. |
| Cumulative Excretion (24h) | Mean cumulative excretion of 31 mg after a 100 mg dose.[1] | Not typically reported as a primary outcome. |
Experimental Protocols
This compound Intestinal Permeability Test
This protocol is based on a study evaluating the performance of 13C-mannitol in healthy volunteers.[1]
Patient Preparation:
-
Patients should fast overnight (minimum 8 hours).
-
Dietary restrictions are crucial: avoid artificial sweeteners, lactulose, and mannitol for 2 days prior to and during the 24-hour testing period.[1]
-
Medications affecting gastrointestinal transit or permeability should be discontinued 7 days prior to the test.[1]
Test Administration:
-
A baseline urine sample is collected.
-
The patient ingests a solution containing 100 mg of this compound and a paracellular marker (e.g., 1000 mg lactulose) dissolved in 250 ml of water.[1]
Sample Collection:
-
Timed urine collections are performed. A common schedule is 0-2 hours (for small bowel permeability) and 8-24 hours (for colonic permeability).[1]
Analysis:
-
Urinary concentrations of 13C-mannitol and lactulose are measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1]
Lactulose/Rhamnose Intestinal Permeability Test
This protocol is a generalized procedure based on multiple studies.[3][4]
Patient Preparation:
-
Patients should fast overnight (minimum 8 hours).
-
Water is typically allowed.
Test Administration:
-
A pre-dose urine sample is collected.
-
The patient ingests a solution containing lactulose (e.g., 1000 mg) and L-rhamnose (e.g., 200 mg) in sterile water (e.g., 10 ml).[4]
Sample Collection:
-
Urine is collected for a specified period, often 60 to 90 minutes post-ingestion to assess small bowel permeability.[4]
Analysis:
-
Urinary concentrations of lactulose and rhamnose are measured, typically by HPLC. The results are expressed as the lactulose to rhamnose ratio (L/R ratio).[4]
Visualizing the Methodologies
Intestinal Permeability Assessment Workflow
Caption: General workflow for intestinal permeability assessment.
Signaling Pathways of Probe Absorption
Caption: Absorption pathways of permeability probes.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease [frontiersin.org]
- 4. Role of Lactulose Rhamnose Permeability Test in Assessing Small Bowel Mucosal Damage in Children with Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Leaky Gut: A Comparative Guide to Intestinal Permeability Biomarkers, Validating D-Mannitol-13C
For researchers, scientists, and drug development professionals, the accurate assessment of intestinal permeability is crucial for understanding disease pathogenesis and evaluating therapeutic interventions. This guide provides a comprehensive comparison of D-Mannitol-13C with other established and emerging biomarkers for gut permeability, supported by experimental data and detailed protocols.
The integrity of the intestinal barrier is fundamental to health, acting as a selective filter that allows the absorption of nutrients while preventing the translocation of harmful substances from the gut lumen into the bloodstream. Increased intestinal permeability, often referred to as "leaky gut," is implicated in a wide range of gastrointestinal and systemic diseases. Consequently, reliable biomarkers are essential for its measurement. This guide focuses on the validation of this compound and compares its performance against traditional sugar-based tests and other prominent serum and fecal biomarkers.
Performance Comparison of Gut Permeability Biomarkers
The selection of an appropriate biomarker for intestinal permeability depends on the specific research or clinical question, the desired level of invasiveness, and the available analytical capabilities. The following tables summarize quantitative data for this compound and its alternatives.
| Biomarker | Method | Sample Type | Key Advantages | Key Disadvantages |
| This compound | LC-MS/MS | Urine | High specificity, avoids baseline contamination from dietary mannitol.[1] | Requires specialized equipment (LC-MS/MS). |
| Lactulose/Mannitol (L/M) Ratio | HPLC, LC-MS/MS, Enzymatic Assay | Urine | Well-established, non-invasive, measures paracellular permeability.[2] | Susceptible to dietary contamination of mannitol, results can be influenced by transit time and renal function.[1][3] |
| Zonulin | ELISA | Serum, Feces | Non-invasive, reflects tight junction regulation.[4] | Commercial assays have shown variability and may not specifically measure zonulin, its role as a direct biomarker is debated.[5] |
| Intestinal Fatty Acid-Binding Protein (I-FABP) | ELISA | Plasma, Urine | Marker of enterocyte injury, released rapidly after damage.[6][7] | Not a direct measure of permeability, but rather of cell damage. |
| Lipopolysaccharide-Binding Protein (LBP) | ELISA | Plasma | Indirect marker of bacterial translocation. | Can be elevated in response to infections unrelated to gut permeability. |
| Fecal Calprotectin | ELISA | Feces | Good marker of intestinal inflammation, particularly in IBD.[8][9][10] | Not a direct measure of permeability, reflects inflammation which can be a cause or consequence of increased permeability. |
Table 1: Qualitative Comparison of Gut Permeability Biomarkers
| Biomarker | Healthy/Normal Range | Pathological/Increased Permeability Range | Reference |
| This compound (% urinary excretion) | ~31% of 100mg dose over 24h | Higher excretion expected, specific ranges not yet fully established. | [1] |
| Lactulose/Mannitol (L/M) Ratio | Median of 0.0317 (range 0.0029-0.2510) | A common cutoff for abnormal permeability is >0.09 in a 5-hour urine collection.[2][11] | [2][11] |
| Serum Zonulin | Young adults show lower levels than older adults (22% lower). | Elevated in various conditions like autoimmune diseases and metabolic disorders. Specific ranges vary between assays. | [12][13] |
| Plasma I-FABP | Healthy volunteers: Median 127.2 pg/mL (IQR 57.4-310.6) | Patients with intestinal injury: Median 2101.0 pg/mL (IQR 1248.1-4117.8). | [6] |
| Fecal Calprotectin | < 50 µg/g | > 50-120 µg/g is indeterminate; > 120 µg/g suggests significant inflammation (IBD).[14][15] | [14][15] |
Table 2: Quantitative Comparison of Gut Permeability Biomarkers
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible results in gut permeability assessment.
This compound and Lactulose/Mannitol (L/M) Ratio Test Protocol
This protocol is adapted from studies validating this compound and the conventional L/M ratio test.[1]
-
Patient Preparation: Patients should fast overnight (at least 8 hours). Certain medications and foods, especially those containing mannitol or lactulose, should be avoided for a specified period before the test.
-
Baseline Urine Collection: A baseline "pre-dose" urine sample is collected to measure any endogenous sugars.
-
Sugar Solution Administration: The patient ingests a solution containing a known amount of this compound (e.g., 100 mg) and lactulose (e.g., 1 g) dissolved in water. For the traditional L/M test, 12C-mannitol is used instead of the 13C isotope.[1]
-
Timed Urine Collection: Urine is collected over a specified period, typically 2 to 6 hours, to assess small intestinal permeability.[2] Longer collection periods can provide information about colonic permeability.
-
Sample Analysis: Urinary concentrations of this compound, mannitol, and lactulose are measured using High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[1]
-
Data Calculation: The percentage of each sugar excreted in the urine relative to the ingested dose is calculated. The L/M ratio is then determined. For this compound, the key advantage is the significantly lower baseline contamination compared to 12C-mannitol, allowing for a more accurate measurement of absorption.[1]
Serum Zonulin ELISA Protocol
This is a general protocol based on commercially available ELISA kits.[16][17][18]
-
Sample Collection and Preparation: Collect blood in a serum separator tube. Allow the blood to clot and then centrifuge to separate the serum. Samples can be stored at -20°C or -80°C for long-term storage.
-
Assay Procedure (Competitive ELISA):
-
A biotinylated zonulin tracer is added to the serum samples, standards, and controls.
-
These mixtures are then added to microtiter plate wells coated with anti-zonulin antibodies. During incubation, the zonulin in the sample competes with the biotinylated tracer for binding to the antibodies.
-
After incubation and washing, a peroxidase-labeled streptavidin is added, which binds to the captured biotinylated tracer.
-
A substrate solution is added, and the color development is inversely proportional to the amount of zonulin in the sample.
-
The absorbance is read using an ELISA plate reader, and the concentration of zonulin is determined from a standard curve.
-
Plasma I-FABP ELISA Protocol
This protocol is a general guide for I-FABP measurement using commercial ELISA kits.[19][20]
-
Sample Collection and Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge to separate the plasma. Plasma samples should be stored at -80°C.
-
Assay Procedure (Sandwich ELISA):
-
Standards, controls, and plasma samples are added to microtiter plate wells pre-coated with an antibody specific for I-FABP.
-
After incubation and washing, a second, enzyme-conjugated antibody specific for I-FABP is added.
-
Following another incubation and wash step, a substrate solution is added, leading to color development that is directly proportional to the amount of I-FABP in the sample.
-
The reaction is stopped, and the absorbance is measured. The I-FABP concentration is calculated from a standard curve.
-
Fecal Calprotectin ELISA Protocol
The following is a general procedure for fecal calprotectin measurement.[8][9][21]
-
Sample Collection: A small stool sample is collected in a clean container. The first stool of the day is often recommended.[9]
-
Extraction: A specific amount of stool is homogenized in an extraction buffer provided with the ELISA kit. The mixture is then centrifuged, and the supernatant (extract) is used for the assay.
-
Assay Procedure (Sandwich ELISA):
-
Standards, controls, and fecal extracts are added to microtiter plate wells coated with an anti-calprotectin antibody.
-
After incubation and washing, an enzyme-conjugated anti-calprotectin antibody is added.
-
Following a further incubation and wash, a substrate is added, and the resulting color intensity is proportional to the calprotectin concentration.
-
Absorbance is measured, and the fecal calprotectin concentration is determined from a standard curve.
-
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways in intestinal permeability.
Caption: Experimental workflow for sugar probe-based gut permeability testing.
Conclusion
The validation of this compound represents a significant advancement in the assessment of intestinal permeability. Its primary advantage lies in overcoming the challenge of baseline contamination inherent in the use of 12C-mannitol, thereby offering a more accurate and reliable measurement. While the lactulose/mannitol ratio remains a valuable and widely used non-invasive tool, researchers should be cognizant of its limitations.
Serological and fecal biomarkers such as zonulin, I-FABP, and calprotectin provide complementary information, reflecting different aspects of gut barrier dysfunction, including tight junction regulation, enterocyte injury, and inflammation. The choice of biomarker should be guided by the specific research objectives. For precise and sensitive quantification of paracellular permeability, particularly in clinical trials where dietary variations can be a confounding factor, This compound emerges as a superior alternative. The integration of these various biomarkers, alongside a clear understanding of their respective methodologies, will undoubtedly lead to a more nuanced and comprehensive understanding of intestinal barrier function in health and disease.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability [jnmjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. planetnaturopath.com [planetnaturopath.com]
- 5. Blurring the picture in leaky gut research: how shortcomings of zonulin as a biomarker mislead the field of intestinal permeability | Gut [gut.bmj.com]
- 6. I-FABP is a Novel Marker for the Detection of Intestinal Injury in Severely Injured Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal-FABP and liver-FABP: Novel markers for severe abdominal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol - Faecal calprotectin testing for differentiating amongst inflammatory and non-inflammatory bowel diseases: systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Calprotectin testing for the diagnosis and management of IBD - Australian Clinical Labs [clinicallabs.com.au]
- 10. Fecal calprotectin Level in patients with IBD and noninflammatory disease of colon: a study in Babol, Northern, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestinal Permeability Biomarker Zonulin is Elevated in Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. All disease begins in the (leaky) gut: role of zonulin-mediated gut permeability in the pathogenesis of some chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blueshieldca.com [blueshieldca.com]
- 15. Fecal Calprotectin for the Evaluation of Inflammatory Bowel Disease | AAFP [aafp.org]
- 16. eaglebio.com [eaglebio.com]
- 17. idkna.com [idkna.com]
- 18. immundiagnostik.com [immundiagnostik.com]
- 19. Intestinal Fatty Acid-Binding Protein as a Diagnostic Marker for Complicated and Uncomplicated Necrotizing Enterocolitis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biovendor.com [biovendor.com]
- 21. calprotectin.co.uk [calprotectin.co.uk]
D-Mannitol-13C Versus Other Stable Isotope Tracers: A Comparative Guide for Metabolic Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope tracer is paramount for the accurate elucidation of metabolic pathways and fluxes. This guide provides an objective comparison of D-Mannitol-13C with other commonly used stable isotope tracers, supported by experimental data, detailed protocols, and pathway visualizations.
Stable isotope tracing is a powerful technique that allows for the tracking of metabolic substrates through biochemical reactions, offering deep insights into the metabolic wiring of cells.[1] While tracers like 13C-labeled glucose and glutamine are mainstays for studying central carbon metabolism, this compound has emerged as a valuable tool for specific applications, primarily in the assessment of intestinal permeability. This guide will delve into the comparative performance of this compound, its advantages in specific contexts, and how it contrasts with other tracers used for intracellular metabolic flux analysis.
Core Comparison: this compound vs. Common Tracers
The primary distinction in the application of this compound compared to tracers like uniformly labeled 13C-glucose ([U-13C6]glucose) lies in their metabolic fate. D-Mannitol is poorly absorbed and metabolized by human cells, making it an excellent marker for assessing the integrity of the intestinal barrier.[2][3] In contrast, 13C-glucose is readily taken up by most mammalian cells and enters central carbon metabolism, making it ideal for studying pathways such as glycolysis and the pentose phosphate pathway (PPP).[4][5]
This compound for Intestinal Permeability
The use of saccharide excretion assays, such as the lactulose/mannitol test, is a common method for evaluating intestinal permeability.[6][7] However, the presence of endogenous or dietary 12C-mannitol can interfere with the accuracy of these tests.[2][3] this compound overcomes this limitation due to its significantly lower baseline levels in biological samples.
A key advantage of using this compound is the reduction of baseline contamination. Studies have shown that baseline urinary excretion of 13C-mannitol is approximately 20-fold lower than that of 12C-mannitol.[6][8] This low baseline provides a larger and more sensitive window for detecting changes in intestinal permeability.
13C-Glucose and Other Tracers for Intracellular Metabolism
For interrogating intracellular metabolic pathways, various isotopomers of 13C-labeled glucose are employed. The choice of a specific tracer depends on the pathway of interest. For instance, [1,2-13C2]glucose is particularly effective for estimating fluxes through the pentose phosphate pathway and glycolysis.[1][9] Uniformly labeled glutamine ([U-13C5]glutamine) is often the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[1][9] Deuterated tracers, such as D-mannitol-d7, are also available and can be used in conjunction with or as alternatives to 13C-labeled compounds, offering different mass shifts for mass spectrometry-based analysis.[10]
Data Presentation
Table 1: Comparison of Urinary Mannitol Excretion
| Parameter | 12C-Mannitol | 13C-Mannitol | Fold Difference | Reference |
| Baseline Cumulative Excretion (mean) | High | ~20-fold lower | 20 | [6][8] |
| Baseline Contamination | Significant potential from diet and other sources | Minimal | - | [2][3] |
| Sensitivity for Permeability Testing | Lower due to high baseline | Higher due to low baseline | - | [2][6] |
Table 2: Comparison of Common Stable Isotope Tracers for Metabolic Studies
| Tracer | Primary Application | Key Metabolic Pathways | Advantages | Disadvantages |
| This compound | Intestinal permeability assessment | Not significantly metabolized intracellularly | Low baseline contamination, high sensitivity for permeability | Not suitable for tracing intracellular metabolic fluxes |
| [U-13C6]Glucose | Central carbon metabolism | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Readily metabolized, provides global view of carbon metabolism | Label scrambling can complicate analysis of specific pathways |
| [1,2-13C2]Glucose | Pentose Phosphate Pathway, Glycolysis | Pentose Phosphate Pathway, Glycolysis | Provides precise estimates for PPP and glycolysis | Less informative for the TCA cycle compared to other tracers |
| [U-13C5]Glutamine | TCA Cycle Anaplerosis | TCA Cycle | Excellent for studying glutamine metabolism and its entry into the TCA cycle | Less informative for glycolytic pathways |
| D-Mannitol-d7 | Intestinal permeability, Internal Standard | Not significantly metabolized intracellularly | Different mass shift from 13C tracers, useful in multi-tracer studies | Potential for kinetic isotope effects |
Experimental Protocols
Protocol 1: Intestinal Permeability Assay Using this compound
This protocol is adapted from studies evaluating intestinal permeability in healthy volunteers.[8]
1. Subject Preparation:
-
Subjects fast overnight for at least 8 hours.
-
A baseline urine sample is collected.
2. Tracer Administration:
-
A solution containing a known amount of this compound (e.g., 100 mg) and often another sugar like lactulose is ingested by the subject.
3. Urine Collection:
-
Urine is collected at timed intervals (e.g., 0-2 hours, 2-8 hours, 8-24 hours).
4. Sample Preparation:
-
An internal standard (e.g., this compound,d2) is added to a known volume of urine.
-
Samples are prepared for analysis, which may include dilution and filtration.
5. LC-MS/MS Analysis:
-
Urinary concentrations of this compound are quantified using a validated tandem high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) method.[7][11]
-
The lower baseline of 13C-mannitol allows for a more accurate measurement of its excretion, reflecting intestinal permeability.
Protocol 2: 13C-Glucose Tracing in Cultured Cells
This is a general protocol for a steady-state labeling experiment in cell culture.[12][13]
1. Cell Seeding and Growth:
-
Cells are seeded in culture plates and grown to a desired confluency (e.g., 70-80%).
2. Isotope Labeling:
-
The standard culture medium is replaced with a medium containing the 13C-labeled tracer (e.g., [U-13C6]glucose) at a known concentration.
-
Cells are incubated for a duration sufficient to reach isotopic steady state in the pathways of interest (e.g., 24 hours for central carbon metabolism).
3. Metabolite Extraction:
-
The labeling medium is rapidly removed, and cells are washed with ice-cold saline.
-
Metabolism is quenched, and intracellular metabolites are extracted using a cold solvent mixture (e.g., 80:20 methanol:water).
-
The cell lysate is centrifuged to pellet debris, and the supernatant containing metabolites is collected.
4. Analytical Measurement:
-
The extracts are analyzed by mass spectrometry (GC-MS or LC-MS) or NMR spectroscopy to determine the mass isotopologue distribution of key metabolites.[2][14]
-
This data is used to calculate metabolic fluxes through the pathways of interest.
Mandatory Visualization
Caption: Workflow for Intestinal Permeability Assay.
Caption: Workflow for Intracellular Metabolic Flux Analysis.
Caption: Tracing [1,2-13C]Glucose through Glycolysis and the PPP.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of D-Mannitol-13C Assay with Other Methods for Assessing Intestinal Permeability
A Comparative Guide for Researchers and Drug Development Professionals
The assessment of intestinal permeability, often referred to as "leaky gut," is a critical aspect of research in numerous fields, including gastroenterology, immunology, and pharmacology. An impaired intestinal barrier has been implicated in the pathophysiology of various diseases. This guide provides an objective comparison of the D-Mannitol-13C assay with other commonly used methods for measuring intestinal permeability, supported by experimental data and detailed protocols.
Introduction to Intestinal Permeability Assays
Intestinal permeability is typically evaluated by measuring the passage of orally administered, non-metabolized molecules through the intestinal barrier and their subsequent excretion in the urine. The ideal probe molecules are non-toxic, not metabolized by the host or gut microbiota, and are cleared from the bloodstream primarily by the kidneys. The choice of probe can significantly impact the accuracy and interpretation of the results.
The this compound Assay: A Superior Monosaccharide Probe
The this compound assay is a stable isotope-based method for assessing small intestinal permeability. D-mannitol is a monosaccharide that is passively absorbed through the transcellular pathway. The use of its 13C-labeled counterpart offers a significant advantage over the conventional unlabeled D-mannitol (12C-mannitol) assay.
The primary benefit of using 13C-mannitol is the significant reduction in baseline contamination. Unlabeled mannitol is naturally present in various foods and is used as an excipient in some medications, leading to potential dietary interference and elevated baseline levels in urine. In contrast, 13C-mannitol has a much lower and more consistent baseline, which enhances the sensitivity and reliability of the test. Studies have shown that baseline contamination of 13C-mannitol is approximately 20-fold lower than that of 12C-mannitol.[1][2]
Comparison of Intestinal Permeability Assays
The this compound assay is often used in conjunction with a larger molecule, typically a disaccharide like lactulose, which primarily permeates the intestinal barrier through the paracellular pathway (between cells). The ratio of the urinary excretion of the disaccharide to the monosaccharide provides a comprehensive assessment of intestinal barrier function. An increased ratio is indicative of compromised intestinal integrity.
Here, we compare the this compound assay with other commonly employed methods.
Table 1: Quantitative Comparison of Intestinal Permeability Probes
| Assay | Probe Molecules | Typical Probes' Molecular Weight (Da) | Primary Route of Permeation | Key Advantages | Key Disadvantages | Analytical Method |
| This compound/Lactulose | This compound, Lactulose | 183.17 (13C-Mannitol), 342.30 (Lactulose) | Transcellular (Mannitol), Paracellular (Lactulose) | Low baseline contamination for mannitol, high sensitivity.[1][2] | Higher cost of 13C-labeled probe. | HPLC-MS/MS |
| Lactulose/D-Mannitol (12C) | Lactulose, D-Mannitol | 342.30 (Lactulose), 182.17 (Mannitol) | Paracellular (Lactulose), Transcellular (Mannitol) | Widely used and established method. | Prone to dietary contamination of mannitol, potentially leading to inaccurate results.[1][3] | HPLC-MS/MS, GC-MS, Enzymatic Assays |
| Lactulose/L-Rhamnose | Lactulose, L-Rhamnose | 342.30 (Lactulose), 164.16 (Rhamnose) | Paracellular (Lactulose), Transcellular (Rhamnose) | Rhamnose is less susceptible to dietary contamination than mannitol.[3] Some studies suggest it is superior to mannitol as a monosaccharide probe.[3] | Less historical data compared to the lactulose/mannitol test. | HPLC-MS/MS |
| Multi-Sugar Test | Sucrose, Lactulose, Sucralose, Erythritol, Rhamnose | Various | Gastroduodenal (Sucrose), Small Intestine (Lactulose, Rhamnose), Colon (Sucralose) | Provides site-specific information on permeability throughout the gastrointestinal tract.[4][5] | Complex protocol and data analysis. | HPLC-MS/MS |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in intestinal permeability studies.
This compound/Lactulose Assay Protocol
This protocol is based on methodologies described in published research.[1][6]
-
Patient Preparation:
-
Patients should fast overnight for at least 8 hours.
-
Avoidance of specific medications (e.g., NSAIDs) and foods containing mannitol or lactulose for a specified period before the test is recommended.
-
-
Probe Administration:
-
A baseline urine sample is collected.
-
The patient ingests a solution containing a pre-determined amount of 13C-mannitol (e.g., 100 mg) and lactulose (e.g., 1 g) dissolved in 250 mL of water.
-
-
Urine Collection:
-
Urine is collected over a specified period, typically 2 to 6 hours, to assess small intestinal permeability. Longer collection times (up to 24 hours) can provide information on whole-gut transit and colonic permeability.
-
-
Sample Analysis:
-
The concentrations of 13C-mannitol and lactulose in the collected urine are quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
-
Data Interpretation:
-
The results are typically expressed as the ratio of the percentage of lactulose excretion to the percentage of 13C-mannitol excretion.
-
Lactulose/L-Rhamnose Assay Protocol
-
Patient Preparation:
-
Similar to the this compound/Lactulose assay, overnight fasting is required.
-
-
Probe Administration:
-
A baseline urine sample is collected.
-
The patient drinks a solution containing lactulose (e.g., 5 g) and L-rhamnose (e.g., 0.5 g) in water.
-
-
Urine Collection:
-
Urine is collected for a defined period, typically 5-6 hours.
-
-
Sample Analysis:
-
Urinary concentrations of lactulose and rhamnose are determined by HPLC-MS/MS.
-
-
Data Interpretation:
-
The lactulose to rhamnose (L/R) ratio is calculated from the percentage of each sugar recovered in the urine.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for intestinal permeability assays and the signaling pathways involved in intestinal barrier function.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhamnose Is Superior to Mannitol as a Monosaccharide in the Dual Sugar Absorption Test: A Prospective Randomized Study in Children With Treatment-Naïve Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel multi-sugar assay for site-specific gastrointestinal permeability analysis: a randomized controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of D-Mannitol-13C and 51Cr-EDTA for Intestinal Permeability Assessment
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Marker for Intestinal Permeability Studies.
The assessment of intestinal permeability is a critical component in understanding gastrointestinal health and disease, as well as in the development of new therapeutics. The choice of probe molecule is paramount for obtaining accurate and reproducible results. This guide provides a comparative analysis of two commonly used markers for intestinal permeability: the stable isotope-labeled monosaccharide D-Mannitol-13C and the radiolabeled chelate 51Cr-EDTA.
Executive Summary
Both this compound and 51Cr-EDTA are valuable tools for assessing intestinal barrier function. This compound offers the significant advantage of being a non-radioactive, stable isotope with very low baseline urinary excretion, thereby enhancing the sensitivity of the assay. It is primarily considered a marker of the transcellular pathway. In contrast, 51Cr-EDTA is a well-established marker for paracellular permeability, reflecting the integrity of tight junctions between intestinal epithelial cells. However, its radioactive nature presents handling and disposal challenges. The selection between these two markers will ultimately depend on the specific research question, the target pathway of interest (transcellular vs. paracellular), and the available analytical instrumentation and laboratory facilities.
Quantitative Data Presentation
The following table summarizes the key characteristics and reported urinary excretion values for this compound and 51Cr-EDTA in healthy adults. It is important to note that a direct head-to-head comparison of these two specific markers in the same study cohort was not identified in the reviewed literature. The data presented are compiled from separate studies.
| Feature | This compound | 51Cr-EDTA |
| Marker Type | Stable Isotope-Labeled Monosaccharide | Radiolabeled Chelate |
| Primary Route of Permeation | Transcellular | Paracellular |
| Molecular Weight | ~183 g/mol | ~341 g/mol (for the EDTA moiety) |
| Detection Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Gamma Counter |
| Baseline Urinary Excretion | Very low (~20-fold lower than unlabeled mannitol)[1] | Not applicable (synthetic radiotracer) |
| Typical Oral Dose | 100 mg[1] | Approximately 100 µCi[2] |
| Reported 24-hour Urinary Excretion (% of ingested dose in healthy adults) | After a 100 mg oral dose, the mean cumulative excretion of 13C mannitol is approximately 31 mg (31%) over 24 hours.[1] | Mean 24-hour urinary excretion in control subjects is approximately 1.6% (range 0.2-3.5%).[2] |
| Advantages | - Non-radioactive- High sensitivity due to low baseline- Stable and non-metabolized | - Well-established marker for paracellular permeability- High sensitivity of detection |
| Disadvantages | - Requires sophisticated analytical equipment (HPLC-MS/MS) | - Radioactive, requiring specialized handling and disposal- Potential for changes in chromatographic mobility after incubation with gastric juice[3] |
Experimental Protocols
Detailed methodologies for conducting intestinal permeability studies using this compound and 51Cr-EDTA are outlined below. These protocols are based on commonly reported procedures in the literature.
This compound Permeability Assay
1. Subject Preparation:
-
Subjects should fast overnight (at least 8 hours).
-
A baseline urine sample is collected before administration of the test solution.
-
Dietary restrictions are often implemented for 24-48 hours prior to the test to avoid foods high in natural mannitol.
2. Test Solution Administration:
-
A solution containing a known amount of this compound (e.g., 100 mg) dissolved in water is ingested by the subject.[1]
-
Often, a larger, poorly absorbed sugar like lactulose is co-administered to simultaneously assess paracellular permeability.
3. Urine Collection:
-
Urine is collected over a specified period, typically in fractions (e.g., 0-2 hours for small intestinal permeability and 8-24 hours for colonic permeability).[1]
-
The total volume of urine for each collection period is recorded.
4. Sample Analysis:
-
The concentration of this compound in the urine samples is quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][4]
-
The total amount of excreted this compound is calculated based on the concentration and total urine volume for each time point.
-
Results are typically expressed as the percentage of the ingested dose excreted in the urine.
51Cr-EDTA Permeability Assay
1. Subject Preparation:
-
Subjects should fast overnight.
-
A pre-test urine sample may be collected.
2. Test Solution Administration:
-
A solution containing a known dose of 51Cr-EDTA (e.g., approximately 100 µCi) in water is administered orally.[2]
3. Urine Collection:
-
All urine is collected over a 24-hour period.[2]
-
The total volume of the 24-hour urine collection is measured.
4. Sample Analysis:
-
The radioactivity of an aliquot of the collected urine and a standard of the administered dose is measured using a gamma counter.
-
The total amount of 51Cr-EDTA excreted in the urine is calculated.
-
The result is expressed as the percentage of the administered radioactive dose recovered in the 24-hour urine collection.
Mandatory Visualizations
Intestinal Epithelial Permeability Pathways
The following diagram illustrates the two primary pathways for the transport of molecules across the intestinal epithelium: the transcellular and paracellular routes.
Caption: Transcellular and paracellular pathways of intestinal absorption.
Comparative Experimental Workflow
This diagram outlines the general workflow for a comparative intestinal permeability study.
Caption: General experimental workflow for intestinal permeability assessment.
References
- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal permeability to [51Cr]EDTA in infectious diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Breath Tests Versus Biopsy for the Diagnosis of Small Intestinal Bacterial Overgrowth (SIBO)
An objective review of non-invasive breath tests compared to the gold standard of jejunal aspirate with culture for the diagnosis of Small Intestinal Bacterial Overgrowth (SIBO), providing researchers, scientists, and drug development professionals with a comprehensive guide to their relative accuracies and methodologies.
While the D-Mannitol-13C breath test is not a widely documented method for diagnosing SIBO, this guide focuses on the most prevalent and studied non-invasive breath tests—the Glucose Hydrogen Breath Test (GHBT) and the Lactulose Hydrogen Breath Test (LHBT)—and compares their diagnostic accuracy to the established gold standard, small intestinal aspirate and quantitative culture, which can be considered a form of biopsy.
Executive Summary
The diagnosis of SIBO presents a significant clinical challenge. While jejunal aspirate with culture is considered the definitive gold standard, its invasive nature, cost, and potential for sampling error limit its widespread use.[1][2] Consequently, non-invasive hydrogen breath tests have become the most common diagnostic tools in clinical practice.[1][3][4] This guide provides a detailed comparison of the Glucose and Lactulose Hydrogen Breath Tests against the gold standard, presenting key performance data and outlining the experimental protocols for each. A meta-analysis and several studies indicate that the Glucose Hydrogen Breath Test generally offers a better balance of sensitivity and specificity compared to the Lactulose Hydrogen Breath Test.[5][6]
Data Presentation: Diagnostic Accuracy of Breath Tests vs. Jejunal Aspirate Culture
The following table summarizes the diagnostic accuracy of the Glucose Hydrogen Breath Test (GHBT) and the Lactulose Hydrogen Breath Test (LHBT) in comparison to jejunal aspirate culture, which is the gold standard for SIBO diagnosis.[3] Data is compiled from various studies and a meta-analysis.
| Diagnostic Test | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Source |
| Glucose Hydrogen Breath Test (GHBT) | 54.5% | 83.2% | 83.3% | 85.7% | [3][7][8] |
| (Pooled) | (Pooled) | ||||
| Lactulose Hydrogen Breath Test (LHBT) | 42.0% | 70.6% | 66.6% | 90.9% | [3][7][8] |
| (Pooled) | (Pooled) | ||||
| 14C-D-Xylose Breath Test | 70% | Similar to GHBT | - | - | [9] |
Note: Sensitivity and Specificity for GHBT and LHBT are pooled results from a meta-analysis of 14 studies.[3][6] PPV and NPV values are from a comparative study.[7][8] The definition of a positive jejunal aspirate culture, the gold standard, can vary, with common thresholds being >10³ or >10⁵ colony-forming units (CFU)/mL.[3][4]
Experimental Protocols
Jejunal Aspirate and Quantitative Culture (Gold Standard)
This procedure involves the endoscopic collection of fluid from the jejunum, the middle section of the small intestine.
-
Patient Preparation: The patient must fast for a minimum of 12 hours prior to the procedure.
-
Procedure: An endoscope is passed through the mouth, esophagus, and stomach into the duodenum. A sterile catheter is then advanced through the endoscope's channel into the jejunum.
-
Aspiration: A fluid sample is carefully aspirated into a sterile container. To minimize contamination from oral and gastric flora, the initial portion of the aspirate is often discarded.
-
Culturing: The collected fluid is then transported to a microbiology laboratory for quantitative culture. The sample is cultured under both aerobic and anaerobic conditions.
-
Diagnosis: A diagnosis of SIBO is typically confirmed if the bacterial count is greater than 10⁵ CFU/mL.[4] Some experts consider a count of over 10³ CFU/mL to be positive if the bacteria are predominantly colonic-type species.[4]
Hydrogen Breath Tests (Non-Invasive)
Hydrogen breath tests measure the hydrogen and methane gas produced by intestinal bacteria after the ingestion of a sugar substrate. This gas diffuses into the bloodstream and is exhaled via the lungs.[2][5]
-
Patient Preparation:
-
Diet: The patient follows a specific low-fiber diet for 24 hours before the test to reduce baseline hydrogen production.
-
Fasting: A strict fast (except for water) is required for at least 12 hours overnight before the test.
-
Medications: Antibiotics should be discontinued for at least two weeks prior to the test. Prokinetic agents and laxatives should also be avoided for a specified period.
-
Smoking/Exercise: The patient should not smoke or exercise vigorously for at least an hour before or during the test.
-
-
Procedure:
-
A baseline breath sample is collected by having the patient exhale into a collection bag.
-
The patient then ingests a specific amount of a sugar substrate dissolved in water.
-
Breath samples are collected at regular intervals (e.g., every 15-20 minutes) for a period of 2 to 3 hours.
-
-
Analysis and Interpretation:
-
The concentration of hydrogen and methane in the breath samples is measured in parts per million (ppm).
-
A common criterion for a positive test for SIBO is an early rise in hydrogen of ≥ 20 ppm above the baseline value within 90 minutes.[5]
-
Comparative Workflow for SIBO Diagnosis
The following diagram illustrates the two primary pathways for diagnosing SIBO, highlighting the procedural differences between the non-invasive breath test and the invasive biopsy (jejunal aspirate).
References
- 1. allclearhealthcare.com [allclearhealthcare.com]
- 2. Use and abuse of hydrogen breath tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis [jnmjournal.org]
- 4. Small intestinal bacterial overgrowth - Wikipedia [en.wikipedia.org]
- 5. Pros and Cons of Breath Testing for Small Intestinal Bacterial Overgrowth and Intestinal Methanogen Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of jejunal aspirate culture and methane and hydrogen breath test in the diagnosis of small intestinal bacterial overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
A Comparative Guide to D-Mannitol-13C Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of isotopically labeled compounds like D-Mannitol-13C is crucial for various applications, including intestinal permeability studies and metabolic tracing. This guide provides a comprehensive comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison
The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-MS/MS, GC-MS, and NMR for this application.
| Parameter | HPLC-MS/MS | GC-MS | NMR |
| Sensitivity | High (pg/mL to µg/mL range) | High (ng/mL to µg/mL range) | Moderate to Low (µg/mL to mg/mL range) |
| Selectivity | Very High | High | Moderate |
| Sample Throughput | High | Moderate | Low |
| Sample Preparation | Minimal (dilution, filtration) | Derivatization often required | Minimal (dissolution in deuterated solvent) |
| Instrumentation Cost | High | Moderate to High | Very High |
| Primary Application | Targeted quantification in complex biological matrices (e.g., urine, plasma) | Metabolite profiling and quantification of volatile or derivatized compounds | Structural elucidation and quantification in simpler matrices |
Quantitative Data Summary
The following tables present a summary of quantitative data for this compound analysis using different methods, compiled from various studies.
HPLC-MS/MS
| Parameter | Reported Value(s) | Reference |
| Limit of Detection (LOD) | 0.021 pg/mL | [1] |
| Limit of Quantification (LOQ) | 0.029 pg/mL - 10 µg/mL | [1][2] |
| Linearity Range | Up to 1000 µg/mL | [2] |
| Within-run Precision (%CV) | 0.7 - 2.9% | [2] |
| Between-run Precision (%CV) | 1.9 - 4.7% | [2] |
| Accuracy | 94.8 - 101.2% | [2] |
GC-MS
| Parameter | Reported Value(s) | Reference |
| Limit of Quantification (LOQ) | < 15 mg/L for mannitol | [3] |
| Recovery | 95.8 - 121.9% for sugar probes | [3] |
| Imprecision (%CV) | < 15% | [3] |
NMR
Quantitative 13C NMR is less common for routine quantification due to lower sensitivity but offers the advantage of being a non-destructive technique. The performance can be highly dependent on the instrument and experimental setup.
| Parameter | Reported Value(s) | Reference |
| Quantitative Range | Typically in the higher µg/mL to mg/mL range | General NMR knowledge |
| Precision (%RSD) | Can be <1% with proper setup and high concentration | General NMR knowledge |
| Accuracy | High, as signal intensity is directly proportional to molar concentration | [4] |
Experimental Protocols
HPLC-MS/MS Method for this compound in Urine
This protocol is adapted from a method for measuring intestinal permeability.[1]
-
Sample Preparation:
-
Pipette 25 µL of urine sample, quality controls, or calibrators into a 96-deep-well plate.
-
Add 250 µL of an internal standard solution (e.g., 13C6-Mannitol) to each well for an 11x dilution.[1]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
GC-MS Method for Sugars (Adaptable for this compound)
This generalized protocol requires derivatization to make the sugar alcohols volatile.
-
Sample Preparation (with Derivatization):
-
Evaporate the aqueous sample to dryness.
-
Add a methoxyamine hydrochloride solution in pyridine and incubate to form methoximes.
-
Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to form trimethylsilyl (TMS) derivatives.
-
-
Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column suitable for sugar analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: A temperature gradient is used to separate the derivatized sugars, for example, starting at a lower temperature and ramping up to around 300°C.
-
-
Mass Spectrometric Detection:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for targeted quantification. The specific m/z values for derivatized this compound would need to be determined.
-
13C NMR Method for this compound Quantification
This protocol outlines a general approach for quantitative 13C NMR.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample containing this compound in a deuterated solvent (e.g., D2O).
-
Add a known amount of an internal standard with a distinct 13C signal if not using an external calibration.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Nucleus: 13C.
-
Experiment: A standard 1D 13C experiment with proton decoupling. For accurate quantification, ensure a sufficient relaxation delay between scans (typically 5 times the longest T1 relaxation time of the signals of interest).
-
Number of Scans: A large number of scans is usually required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
-
Integrate the area of the specific 13C peak corresponding to the labeled carbon in this compound.
-
Calculate the concentration by comparing the integral of the analyte peak to the integral of the internal standard peak, or by using a calibration curve generated from standards of known concentrations.[4]
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for HPLC-MS/MS quantification of this compound.
Bacterial Metabolic Pathway of D-Mannitol
Caption: Simplified bacterial metabolic pathway of D-mannitol.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymes of mannitol metabolism in the human pathogenic fungus Aspergillus fumigatus--kinetic properties of mannitol-1-phosphate 5-dehydrogenase and mannitol 2-dehydrogenase, and their physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Pure Certified Reference Material of D-Mannitol [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
Comparative Pharmacokinetics: A Deep Dive into Labeled vs. Unlabeled Mannitol
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount. This guide provides a comparative analysis of the pharmacokinetics of isotopically labeled versus unlabeled mannitol, a widely used osmotic diuretic. This comparison is crucial for validating the use of labeled mannitol as a tracer in pharmacokinetic and biodistribution studies, ensuring that its behavior in the body accurately reflects that of the parent, unlabeled compound.
The central question addressed is whether the introduction of an isotopic label, typically Carbon-14 (¹⁴C), alters the absorption, distribution, metabolism, and excretion (ADME) of mannitol. Any significant deviation, known as a kinetic isotope effect, could impact the interpretation of studies that rely on labeled compounds.
Executive Summary of Pharmacokinetic Data
While a direct head-to-head study comparing the full pharmacokinetic profile of labeled and unlabeled mannitol in the same animal model was not identified in the public literature, a comparative analysis can be pieced together from various sources. The general consensus in the field of pharmacokinetics is that for a molecule like mannitol, which is minimally metabolized, the kinetic isotope effect of labeling with ¹⁴C is expected to be negligible. Studies with other drugs, such as phenobarbital, have shown pharmacokinetic equivalence between stable-isotope-labeled and unlabeled forms.
The following table summarizes key pharmacokinetic parameters for both unlabeled and orally administered ¹⁴C-labeled mannitol in rats, extrapolated from available data. It is important to note that the data for ¹⁴C-mannitol primarily reflects the fate of the radiolabel after oral administration and focuses on excretion, not plasma concentration dynamics.
| Pharmacokinetic Parameter | Unlabeled Mannitol (Intravenous, Human) | ¹⁴C-Labeled Mannitol (Oral, Rat) - Radioactivity Measurement |
| Administration Route | Intravenous Infusion | Oral Gavage |
| Dose | 500 mg | 105 mg (222 kBq) |
| Peak Plasma Concentration (Cmax) | 13,706 ng/mL[1] | Not Reported (Plasma concentration of radioactivity not detailed) |
| Time to Peak (Tmax) | 1.5 hours (inhalation), 1.4 hours (oral)[1] | ~4-6 hour delay in peak ¹⁴CO₂ excretion vs. ¹⁴C-glucose[2] |
| Area Under the Curve (AUC) | Not directly comparable due to different administration routes and analytes. | Not Reported (Plasma AUC of radioactivity not detailed) |
| Elimination Half-life (t½) | Approximately 5 hours[1] | Not Reported (Plasma half-life of radioactivity not detailed) |
| Primary Route of Elimination | Renal (unchanged drug)[1] | Fermentation by intestinal microbes, with 45% of radioactivity recovered as ¹⁴CO₂ in 24 hours[2] |
Note: The data presented are from different species and administration routes, highlighting the gap in directly comparable studies. The ¹⁴C-mannitol data focuses on the metabolic fate of the label after oral administration, which is significantly influenced by gut microbiota.
Experimental Methodologies: A Closer Look
To facilitate a deeper understanding of the available data, this section details the typical experimental protocols for pharmacokinetic studies of both unlabeled and labeled mannitol.
Pharmacokinetic Study of Unlabeled Mannitol (Intravenous Administration in Humans)
A representative study protocol for determining the pharmacokinetics of unlabeled mannitol following intravenous administration would involve the following steps:
-
Subject Recruitment: Healthy adult volunteers are recruited for the study.
-
Dosing: A single dose of 500 mg of unlabeled mannitol is administered as an intravenous infusion.[1]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after the infusion.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of mannitol in the plasma samples is determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS).[3]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life.
Metabolism Study of ¹⁴C-Labeled Mannitol (Oral Administration in Rats)
A typical protocol to investigate the fate of orally administered labeled mannitol is as follows:
-
Animal Model: Conventional and antibiotic-treated (to deplete intestinal microbes) rats are used.[2]
-
Dosing: A solution of ¹⁴C-mannitol (e.g., 105 mg containing 222 kBq of radioactivity) is administered to the rats via oral gavage.[2]
-
Sample Collection: Expired air (for ¹⁴CO₂), urine, and feces are collected at various time intervals (e.g., 2, 4, 6, 8, 10, 12, and 24 hours) after administration.[2]
-
Radioactivity Measurement: The amount of radioactivity in the collected samples is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of the administered radioactivity recovered in expired air, urine, and feces is calculated to determine the primary routes of elimination and the extent of metabolism.
Visualizing the Process: Experimental Workflow
To illustrate the distinct focuses of these studies, the following workflows are presented.
Conclusion and Future Directions
Based on the available evidence and fundamental principles of pharmacokinetics, it is highly probable that the pharmacokinetic profile of ¹⁴C-labeled mannitol is comparable to that of unlabeled mannitol, particularly when administered intravenously where first-pass metabolism by gut microbiota is bypassed. The primary difference observed in oral studies is a direct consequence of the metabolic action of intestinal flora on mannitol, a process that is independent of the isotopic label.
To provide a definitive comparison, a future study directly comparing the plasma pharmacokinetics of intravenously administered labeled and unlabeled mannitol in the same animal model is warranted. Such a study would involve co-administration of both forms of mannitol and subsequent differential analysis of their concentrations in plasma over time. This would provide the conclusive data needed to fully validate the use of labeled mannitol as a tracer for pharmacokinetic research without any reservations about potential kinetic isotope effects.
References
A Head-to-Head Comparison of Sugar Absorption Tests: A Guide for Researchers and Drug Development Professionals
In the realm of gastroenterology research and drug development, the assessment of intestinal absorption is a critical component for understanding nutrient uptake, diagnosing malabsorption syndromes, and evaluating the impact of therapeutic interventions on gut function. Sugar absorption tests are fundamental diagnostic tools that provide valuable insights into the integrity and functionality of the intestinal mucosa. This guide offers an objective, data-driven comparison of commonly employed sugar absorption tests, complete with detailed experimental protocols and visual workflows to aid in the selection of the most appropriate test for specific research and clinical applications.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and performance metrics of various sugar absorption tests, allowing for a rapid, at-a-glance comparison.
| Test Name | Principle | Primary Indication(s) | Sample Type(s) | Test Duration | Reported Sensitivity | Reported Specificity | Key Advantages | Key Limitations |
| D-Xylose Absorption Test | Measures the absorption of D-xylose, a pentose sugar that is absorbed in the small intestine without the need for enzymatic digestion.[1] | Evaluation of small intestinal mucosal integrity, diagnosis of malabsorption syndromes (e.g., celiac disease, bacterial overgrowth).[1][2] | Blood, Urine | ~5-8 hours | Variable, depends on the underlying condition. | Variable, depends on the underlying condition. | Directly assesses the absorptive capacity of the proximal small intestine.[2] | Can be affected by renal dysfunction, delayed gastric emptying, and certain medications.[3] |
| Lactose Tolerance Test (Blood) | Measures the rise in blood glucose after ingestion of a lactose load. An insufficient rise indicates lactase deficiency.[4][5] | Diagnosis of lactose intolerance due to lactase deficiency.[4] | Blood (plasma) | ~2-3 hours | ~75% | ~90% | Widely available and directly measures the metabolic consequence of lactose digestion. | Can produce false negatives; may be influenced by factors affecting glucose metabolism.[4] |
| Lactose Hydrogen Breath Test | Measures the concentration of hydrogen gas in the breath after a lactose challenge. Undigested lactose is fermented by colonic bacteria, producing hydrogen.[1][6] | Diagnosis of lactose malabsorption.[6] | Breath | ~3-4 hours | >90% | >85% | Non-invasive, highly sensitive, and considered a gold standard for lactose malabsorption.[7] | Can be affected by antibiotic use, abnormal gut motility, and the presence of non-hydrogen producing gut flora.[1] |
| Sucrose Hydrogen Breath Test | Measures breath hydrogen levels after ingestion of sucrose. Elevated hydrogen suggests a deficiency of the enzyme sucrase-isomaltase.[8][9] | Diagnosis of sucrose malabsorption, often associated with congenital sucrase-isomaltase deficiency (CSID).[9] | Breath | ~2-3 hours | High | High | Non-invasive and specific for sucrase deficiency.[8] | Less common than lactose breath tests; interpretation can be affected by the same factors as other breath tests. |
| Lactulose/Mannitol Test | Measures the urinary excretion ratio of two non-metabolized sugars, lactulose (a large molecule that permeates through leaky junctions) and mannitol (a smaller molecule that is absorbed transcellularly).[10][11] | Assessment of intestinal permeability ("leaky gut").[10][11] | Urine | ~6 hours | Not applicable (measures a physiological state rather than diagnosing a specific disease) | Not applicable | Non-invasive method to assess intestinal barrier function.[10] | Lack of standardization in protocols and interpretation can lead to variability in results.[11][12] |
| Oral Glucose Tolerance Test (OGTT) for Malabsorption | While primarily used for diagnosing diabetes, a "flat" or blunted blood glucose response to an oral glucose load can indicate carbohydrate malabsorption.[13][14] | Suspected carbohydrate malabsorption. | Blood (plasma) | ~2-5 hours | Low for malabsorption | Low for malabsorption | Readily available and can provide information on overall glucose handling. | Non-specific for the cause of malabsorption; results are influenced by numerous factors beyond intestinal absorption.[13][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accuracy of experimental results. The following are standardized protocols for the key sugar absorption tests.
D-Xylose Absorption Test
Objective: To assess the absorptive capacity of the proximal small intestine.
Procedure:
-
Patient Preparation: The patient must fast for 8-12 hours overnight. Water is permitted. Certain medications like aspirin and indomethacin may need to be discontinued prior to the test.[3][16]
-
Baseline Samples: A baseline blood sample and a first-morning void urine sample are collected.[16]
-
D-Xylose Administration: The patient drinks a solution containing 25 grams of D-xylose dissolved in approximately 240 mL of water.[3]
-
Post-Dose Blood Collection: Blood samples are collected at 1 and 2 hours (for adults) or at 1 hour (for children) after ingestion of the D-xylose solution.[3][16]
-
Urine Collection: All urine is collected for a period of 5 hours following the D-xylose drink.[3][16]
-
Sample Analysis: The concentration of D-xylose is measured in both the blood and the pooled 5-hour urine sample.
-
Interpretation: Low levels of D-xylose in the blood and/or urine suggest malabsorption.[17] Normal adult blood levels should be 20-40 mg/dL within 2 hours, and urine excretion should be greater than 4-5 grams in 5 hours.[17]
Lactose Hydrogen Breath Test
Objective: To diagnose lactose malabsorption.
Procedure:
-
Patient Preparation: The patient should follow a specific low-carbohydrate diet for 24 hours prior to the test and fast for 8-12 hours overnight.[1][6] Smoking and vigorous exercise should be avoided on the day of the test.[1] Antibiotic use should be ceased for 2-4 weeks prior.[18]
-
Baseline Breath Sample: A baseline breath sample is collected by having the patient exhale into a collection bag or device.[1]
-
Lactose Administration: The patient drinks a solution containing 50 grams of lactose dissolved in water.[19]
-
Serial Breath Collection: Breath samples are collected every 15-30 minutes for up to 3-4 hours.[1][6]
-
Symptom Monitoring: The patient is monitored for symptoms such as bloating, cramping, and diarrhea during the test.[20]
-
Sample Analysis: The concentration of hydrogen (and sometimes methane) in the breath samples is measured in parts per million (ppm).
-
Interpretation: A rise in breath hydrogen of ≥20 ppm above the baseline is considered a positive result, indicating lactose malabsorption.[19]
Lactulose/Mannitol Test for Intestinal Permeability
Objective: To assess the integrity of the intestinal barrier.
Procedure:
-
Patient Preparation: The patient fasts overnight (minimum 8 hours).[10] Certain medications like NSAIDs and antacids should be discontinued for 3 days prior.[21]
-
Baseline Urine Sample: The patient voids their bladder, and this urine is discarded.[10]
-
Sugar Solution Administration: The patient drinks a solution containing a known amount of lactulose (e.g., 5-10 grams) and mannitol (e.g., 2-5 grams) in about 100-200 mL of water.[10]
-
Urine Collection: All urine is collected for the next 6 hours.[10] The patient should drink a specified amount of water during the collection period to ensure adequate urine output.[10]
-
Sample Analysis: The concentrations of lactulose and mannitol in the 6-hour pooled urine sample are measured, typically using chromatography.[10]
-
Interpretation: The results are expressed as the ratio of the percentage of lactulose excreted to the percentage of mannitol excreted (Lactulose/Mannitol ratio). An elevated ratio indicates increased intestinal permeability.[10]
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for the described sugar absorption tests.
Caption: Workflow for the D-Xylose Absorption Test.
Caption: Workflow for the Lactose Hydrogen Breath Test.
References
- 1. uconnhealth.org [uconnhealth.org]
- 2. m.youtube.com [m.youtube.com]
- 3. D-xylose absorption: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. labcorp.com [labcorp.com]
- 5. christianacare.testcatalog.org [christianacare.testcatalog.org]
- 6. clevelandclinicabudhabi.ae [clevelandclinicabudhabi.ae]
- 7. Lactose Tolerance Test: Purpose, Procedure & Results [healthline.com]
- 8. metsol.com [metsol.com]
- 9. Sucrose Malabsorption Breath Test | Rupa Health Patient Help Center [support.rupahealth.com]
- 10. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Standardising the Lactulose Mannitol Test of Gut Permeability to Minimise Error and Promote Comparability | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. testmenu.com [testmenu.com]
- 14. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 15. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. D-Xylose Absorption Test | HealthLink BC [healthlinkbc.ca]
- 17. D-Xylose Absorption Test: Definition, Mechnism, Significance [bshingredients.com]
- 18. Lactose Tolerance Tests: MedlinePlus Medical Test [medlineplus.gov]
- 19. How to Interpret Hydrogen Breath Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifelabs.azureedge.net [lifelabs.azureedge.net]
- 21. gdx.net [gdx.net]
Assessing Intestinal Permeability: A Comparative Guide to the Reproducibility of the D-Mannitol-13C Assay and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of intestinal permeability is crucial in various fields of research and drug development. The D-Mannitol-13C permeability assay has emerged as a valuable tool, offering advantages over traditional methods. This guide provides an objective comparison of the this compound assay with other common alternatives, focusing on their reproducibility and providing supporting experimental data.
Introduction to Intestinal Permeability Assays
Intestinal permeability, often referred to as "leaky gut," is a condition where the tight junctions between the epithelial cells of the intestinal wall become loose, allowing larger molecules to pass into the bloodstream. This can trigger immune responses and has been associated with various diseases. Several methods are available to assess intestinal permeability, each with its own set of advantages and limitations. This guide will focus on the reproducibility of the this compound assay in comparison to the standard Lactulose/Mannitol (L/M) ratio test, the Chromium-51 Ethylenediaminetetraacetic acid (⁵¹Cr-EDTA) assay, and the Zonulin ELISA.
The this compound assay utilizes a stable isotope-labeled mannitol, which is a sugar alcohol that is minimally absorbed by the intestinal tract. The key advantage of using ¹³C-labeled mannitol is its ability to be distinguished from the naturally occurring ¹²C-mannitol found in various foods. This significantly reduces the risk of baseline contamination from dietary sources, a common issue with the traditional mannitol assay, thereby enhancing the accuracy of the permeability measurement[1][2].
Comparative Reproducibility of Intestinal Permeability Assays
The reproducibility of an assay is a critical factor for its reliability in research and clinical settings. It is often expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. A lower CV indicates higher reproducibility. Reproducibility can be assessed at different levels: analytical (precision of the measurement method itself) and biological (including physiological variations within and between individuals).
| Assay | Probe Molecule(s) | Sample Type | Analytical Reproducibility (CV) | Biological Reproducibility (Inter-individual CV) | Key Advantages | Key Disadvantages |
| This compound Assay | ¹³C-Mannitol | Urine | 14%[2] | Median: 76.5% | High specificity, avoids dietary interference.[1][2] | Higher cost of the stable isotope probe. |
| Lactulose/Mannitol (L/M) Ratio | Lactulose, Mannitol | Urine | Intra-assay: 10.1-13.6% (Lactulose), 14.2-21.9% (Mannitol)[3] Inter-assay: 17.7-24.9% (Lactulose), 13.6-18.9% (Mannitol)[3] | Varies depending on collection time and population. | Widely used, established method. | Prone to dietary mannitol interference[1][2], variability in collection protocols can affect results.[4] |
| ⁵¹Cr-EDTA Assay | ⁵¹Cr-EDTA | Urine | Mean CV: 21%[5] | Not consistently reported in comparative studies. | Well-established marker for paracellular permeability. | Involves radioactive material, concerns over patient participation. |
| Zonulin ELISA | Zonulin (protein) | Serum | Intra-assay: <10% Inter-assay: 4.35-5.19%[6] | Not consistently reported in comparative studies. | Non-invasive (blood sample), commercially available kits. | Commercial assays may lack specificity and correlation with functional permeability tests can be poor.[7] |
Note: The inter-individual CV for the this compound assay reflects the combined analytical and biological variability. Directly comparable inter-individual CVs for the ⁵¹Cr-EDTA and Zonulin assays were not found in the literature, making a direct comparison of overall reproducibility challenging. The analytical CVs provide a measure of the method's precision.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are summarized protocols for the key assays discussed.
This protocol is adapted from a study evaluating the performance of ¹³C-mannitol[8].
-
Patient Preparation: Patients should fast overnight for at least 8 hours.
-
Baseline Urine Collection: A baseline urine sample is collected before the administration of the sugar solution.
-
Sugar Solution Administration: A solution containing 5g of lactulose and a specific dose of ¹³C-mannitol (e.g., 1g) dissolved in water is ingested by the patient.
-
Urine Collection: All urine is collected over a specified period, typically 6 hours post-ingestion.
-
Sample Analysis: The concentrations of lactulose and ¹³C-mannitol in the collected urine are measured using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Calculation: The percentage of ingested lactulose and ¹³C-mannitol excreted in the urine is calculated. The ratio of lactulose to ¹³C-mannitol excretion is then determined to assess intestinal permeability.
This protocol is a general representation of the ⁵¹Cr-EDTA test.
-
Patient Preparation: Patients are required to fast overnight.
-
Administration of ⁵¹Cr-EDTA: A solution containing a known amount of ⁵¹Cr-EDTA (e.g., 100 µCi) is orally administered to the patient.
-
Urine Collection: All urine is collected for a 24-hour period following administration.
-
Sample Analysis: The amount of radioactivity in the collected urine is measured using a gamma counter.
-
Calculation: The percentage of the administered dose of ⁵¹Cr-EDTA excreted in the urine is calculated to determine intestinal permeability.
This is a general protocol based on commercially available ELISA kits.
-
Sample Collection: A blood sample is collected from the patient.
-
Serum Preparation: The blood is centrifuged to separate the serum.
-
ELISA Procedure:
-
Standards, controls, and patient serum samples are added to a microplate pre-coated with anti-zonulin antibodies.
-
A biotinylated antibody specific for zonulin is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is added, which reacts with the HRP to produce a color change.
-
The reaction is stopped, and the absorbance is read using a microplate reader.
-
-
Calculation: The concentration of zonulin in the patient's serum is determined by comparing its absorbance to a standard curve.
Visualizing the Workflow: this compound Permeability Assay
The following diagram illustrates the experimental workflow of the this compound permeability assay.
Caption: Workflow of the this compound permeability assay.
Conclusion
The this compound permeability assay offers a significant improvement over the traditional lactulose/mannitol test by eliminating the confounding factor of dietary mannitol. While its analytical reproducibility is good, it is important for researchers to be aware of the inherent biological variability in intestinal permeability measurements, as indicated by the reported inter-individual coefficient of variation.
When choosing an intestinal permeability assay, researchers must consider the specific requirements of their study. For studies demanding high accuracy and specificity, the this compound assay is a superior choice. The ⁵¹Cr-EDTA assay, while well-established, presents challenges due to its use of radioactivity. The Zonulin ELISA offers a convenient, non-invasive alternative, but its reliability as a direct measure of functional intestinal permeability is still a subject of ongoing research, with concerns about the specificity of commercial kits.
Further studies directly comparing the overall reproducibility of these different assays within the same cohort are needed to provide a more definitive guide for researchers. However, based on the currently available evidence, the this compound assay represents a robust and reliable method for the assessment of intestinal permeability.
References
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between intestinal permeability to [51Cr]EDTA and inflammatory activity in asymptomatic patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Serum Zonulin Level and Intestinal Permeability in Patients with Chronic Spontaneous Urticaria and the Relationship Between Serum Zonulin Level and Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
D-Mannitol-13C: A Superior Reference Standard for Assessing Gut Barrier Function
A detailed comparison of D-Mannitol-13C with alternative methods for the evaluation of intestinal permeability in research and drug development.
The integrity of the intestinal barrier is a critical determinant of overall health, and its dysfunction, often termed "leaky gut," is implicated in a wide range of diseases. Accurate measurement of intestinal permeability is therefore crucial for researchers, scientists, and drug development professionals. Traditionally, the lactulose/mannitol (L/M) ratio test has been the standard for assessing gut barrier function. However, the emergence of stable isotope-labeled probes, particularly this compound, offers a more precise and reliable alternative. This guide provides an objective comparison of this compound with other methods, supported by experimental data, detailed protocols, and visual representations of key concepts.
The Challenge of Measuring Gut Permeability
Intestinal permeability is typically assessed by measuring the urinary excretion of orally administered, non-metabolized sugar probes. The principle is that small, readily absorbed molecules like monosaccharides (e.g., mannitol, rhamnose) pass through the intestinal epithelium via the transcellular route (through the cells), while larger molecules like disaccharides (e.g., lactulose, sucralose) primarily permeate through the paracellular route (between the cells) when the tight junctions are compromised. An increased ratio of a large to a small probe in the urine is indicative of increased intestinal permeability.
A significant limitation of the conventional L/M ratio test is the potential for high and variable baseline levels of 12C-Mannitol (the common, unlabeled form) in urine due to its presence in various foods, medications, and other commercial products.[1][2] This background "noise" can interfere with the accurate measurement of mannitol absorption from the test dose, leading to less reliable results.
This compound: A Refined Approach
This compound is a stable, non-radioactive isotope of mannitol. Its use as a reference standard directly addresses the issue of baseline contamination. Since 13C is naturally present at a very low abundance (about 1.1%), the baseline urinary levels of this compound are negligible.[3][4] This results in a significantly improved signal-to-noise ratio, allowing for a more accurate and sensitive assessment of small intestinal permeability.[3]
Comparative Performance Data
The superiority of this compound over its 12C counterpart has been demonstrated in clinical studies. A key advantage is the approximately 20-fold lower baseline contamination of 13C-Mannitol in urine compared to 12C-Mannitol.[3][4] This leads to a much greater fold-increase in urinary excretion of the labeled mannitol after oral administration, enhancing the sensitivity of the test.
| Probe | Baseline Urinary Excretion (Healthy Adults) | Post-Dose Urinary Excretion (0-2h, Healthy Adults) | Key Advantages | Key Disadvantages |
| This compound | Very low to negligible | Significant, dose-dependent increase | - ~20-fold lower baseline contamination than 12C-Mannitol[3][4]- High signal-to-noise ratio- High sensitivity for small intestinal permeability | - Higher cost than 12C-Mannitol- Requires mass spectrometry for analysis |
| 12C-Mannitol | High and variable | Increase can be masked by high baseline | - Low cost- Widely used historically | - High baseline from dietary sources[1][2]- Lower sensitivity and reliability- Inconsistent results[5] |
| L-Rhamnose | Lower baseline than 12C-Mannitol | Dose-dependent increase | - Less affected by dietary contamination than mannitol[5] | - May have different absorption kinetics than mannitol |
| Sucralose | Low baseline | Primarily reflects colonic permeability[6][7] | - Stable in the colon, good for assessing whole-gut permeability[8] | - Not a direct replacement for mannitol for small intestinal assessment |
Table 1: Comparison of Urinary Excretion of Different Permeability Probes.
| Study Population | Permeability Marker | Urinary Excretion (% of ingested dose) |
| Healthy Controls | Lactulose | 0.07%[9] |
| Mannitol | 21%[9] | |
| Lactulose/Mannitol Ratio | 0.003[9] | |
| Crohn's Disease (in remission) | Lactulose | 0.42%[9] |
| Mannitol | 21%[9] | |
| Lactulose/Mannitol Ratio | 0.021[9] | |
| Celiac Disease (treated) | Lactulose | 0.15%[9] |
| Mannitol | 10.9%[9] | |
| Lactulose/Mannitol Ratio | 0.013[9] | |
| Ulcerative Colitis (active) | Sucrose | 0.053% (median)[6] |
| Lactulose | 0.173% (median)[6] | |
| Mannitol | 2.587% (median)[6] | |
| Sucralose | 0.526% (median)[6] |
Table 2: Urinary Excretion of Permeability Probes in Healthy vs. Disease States.
Experimental Protocols
Accurate and reproducible data depend on standardized experimental protocols. Below are detailed methodologies for the this compound test and a common alternative, the Lactulose/Rhamnose test.
This compound and Lactulose Permeability Test
1. Patient Preparation:
-
Avoidance of foods and products containing mannitol and other sugar alcohols for at least 3 days prior to the test.[11]
-
Discontinuation of non-essential medications and supplements as advised by a physician.[11]
2. Test Administration:
-
Collect a baseline (pre-dose) urine sample.[3]
-
The subject ingests a solution containing a pre-measured amount of this compound (e.g., 100 mg) and Lactulose (e.g., 1g) dissolved in water (e.g., 250 mL).[3]
3. Urine Collection:
-
Collect all urine for a specified period, typically in timed fractions (e.g., 0-2 hours for small intestinal permeability, and longer collections up to 24 hours for whole-gut assessment).[3][10]
-
Record the total volume of each urine collection.[11]
-
Store urine samples frozen (e.g., at -80°C) until analysis.[10][12]
4. Sample Analysis:
-
Thaw urine samples and prepare for analysis.
-
Quantify the concentrations of this compound and Lactulose using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]
5. Data Analysis:
-
Calculate the total amount of each sugar excreted in each time fraction by multiplying the concentration by the total urine volume.
-
Express the results as a percentage of the ingested dose.
-
The primary outcome is the urinary excretion of this compound. The Lactulose/D-Mannitol-13C ratio can also be calculated.
Lactulose and L-Rhamnose Permeability Test
1. Patient Preparation:
-
Overnight fast (10 hours).[12]
2. Test Administration:
-
The patient drinks a 100 mL solution containing 5.0 g of lactulose and 1.0 g of L-rhamnose.[12]
3. Sample Collection (Plasma-based):
-
After 90 minutes, collect 18 mL of peripheral blood into heparinized tubes.[12]
-
Centrifuge the blood at 2000g for 10 minutes at 4°C to separate the plasma.[12]
-
Aliquot and store the plasma at -80°C until analysis.[12]
4. Sample Analysis:
-
Thaw plasma samples and dilute them for analysis by HPLC-MS/MS.[12]
5. Data Analysis:
-
The ratio of plasma lactulose to L-rhamnose is calculated as a measure of intestinal permeability.
Visualizing the Process and a Conceptual Framework
To better understand the experimental workflow and the underlying biological principles, the following diagrams are provided.
Caption: Experimental workflow for intestinal permeability testing.
Caption: Conceptual diagram of intestinal barrier function.
Conclusion
The use of this compound as a reference standard represents a significant advancement in the assessment of intestinal permeability. Its key advantage lies in the near-elimination of baseline interference from dietary sources, which translates to higher sensitivity and more reliable data. While other markers such as L-rhamnose and sucralose have their utility, particularly for assessing different regions of the gut, this compound offers a superior solution for specifically and accurately quantifying small intestinal permeability. For researchers, scientists, and drug development professionals investigating gut barrier function, the adoption of this compound-based methods can lead to more robust and conclusive findings, ultimately accelerating our understanding of gut health and the development of effective therapeutic interventions.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Understanding Measurements of Intestinal Permeability in Healthy Humans with Urine Lactulose and Mannitol Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daig-net.de [daig-net.de]
- 6. Simultaneous determination of lactulose, sucrose, sucralose, and mannitol using high-performance liquid chromatography-refractive index to estimate intestinal permeability in patients with active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gastrointestinal permeability in patients with irritable bowel syndrome assessed using a four probe permeability solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for the analysis of urinary sucralose for use in tests of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut permeability to lactulose and mannitol differs in treated Crohn's disease and celiac disease patients and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gdx.net [gdx.net]
- 12. digestivehealth.org.au [digestivehealth.org.au]
Safety Operating Guide
Proper Disposal of D-Mannitol-13C: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of D-Mannitol-13C, a non-hazardous substance, ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. Although not classified as a hazardous substance, good laboratory practices should always be observed.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing, such as a lab coat |
| Respiratory Protection | A suitable respirator should be used when dusts are generated |
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use only in well-ventilated areas.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
Spill Management and Cleanup
In the event of a spill, prompt and appropriate cleanup is necessary to maintain a safe laboratory environment.
Spill Containment and Cleanup Protocol:
-
Evacuate and Ventilate: Ensure adequate ventilation in the area of the spill.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water sources.[1][2]
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of all contaminated materials, including cleaning materials, according to the disposal procedures outlined below.[1]
Disposal Procedures
The disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local regulations.[3]
Step-by-Step Disposal Guide:
-
Waste Identification: this compound is not classified as a hazardous waste. However, it should not be disposed of in the regular trash or down the drain.[2][3]
-
Container Management:
-
Whenever possible, leave the chemical in its original container.
-
Do not mix with other waste materials.
-
Handle uncleaned and contaminated containers in the same manner as the product itself.[2]
-
-
Waste Collection:
-
Place the sealed original container, or the container with the collected spill cleanup materials, into a designated waste container for non-hazardous chemical waste.
-
Clearly label the waste container with the contents, including the name "this compound".
-
-
Consult with Experts: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal.[2] They will provide guidance on specific local requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling D-Mannitol-13C
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and efficient laboratory environment. This document provides essential, immediate safety and logistical information for the handling of D-Mannitol-13C, a stable isotope-labeled compound.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Mannitol-13C; Mannite-13C[1]
-
CAS Number: 132202-29-0[1]
-
Molecular Formula: C513CH14O6[1]
-
Molecular Weight: 183.16 g/mol [1]
Hazard Identification and Classification
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1][2] It is essential to handle it in accordance with good industrial hygiene and safety practices.[2]
GHS Hazard Classification:
-
Not a hazardous substance or mixture.[1]
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, adherence to standard laboratory safety protocols is crucial to minimize any potential risks. The following personal protective equipment is recommended.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be compliant with ANSI Z87.1 standards.[3] |
| Hand Protection | Protective gloves | Disposable nitrile gloves are suitable for incidental contact.[1][4] |
| Body Protection | Laboratory coat | Standard lab coat to protect clothing and skin.[4][5] |
| Respiratory Protection | Suitable respirator | Recommended when engineering controls are not sufficient to minimize dust generation.[1] |
| Footwear | Closed-toe shoes | Required for general laboratory safety.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Ensure adequate ventilation in the work area.[1]
-
Provide an accessible safety shower and eye wash station.[1]
2. Handling Powdered this compound:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Minimize dust and aerosol formation during handling.[1]
-
Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, especially when weighing or transferring the powder.
3. Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperature for the powder is -20°C for long-term stability (up to 3 years).[1]
4. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water. Seek medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[1] |
Disposal Plan
As this compound is a non-hazardous substance, disposal should be in accordance with local, state, and federal regulations for non-hazardous chemical waste.
1. Spills and Leaks:
-
Use full personal protective equipment during cleanup.[1]
-
Avoid breathing vapors, mist, dust, or gas.[1]
-
Ensure adequate ventilation.[1]
-
For powdered spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
-
For solutions, absorb with a liquid-binding material such as diatomite or universal binders.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Prevent the product from entering drains, water courses, or the soil.[1]
2. Waste Disposal:
-
Dispose of contaminated material and unused product in accordance with all applicable federal, state, and local regulations.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Visualized Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
